molecular formula C21H27NO3 B029222 (S)-Propafenone CAS No. 107381-32-8

(S)-Propafenone

Numéro de catalogue: B029222
Numéro CAS: 107381-32-8
Poids moléculaire: 341.4 g/mol
Clé InChI: JWHAUXFOSRPERK-SFHVURJKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S)-Propafenone is under investigation in clinical trial NCT02710669 (New Formulations of Propafenone to Treat Atrial Fibrillation).

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-[2-[(2S)-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17/h3-11,18,22-23H,2,12-16H2,1H3/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHAUXFOSRPERK-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC[C@@H](COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107381-32-8
Record name Propafenone, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107381328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-Propafenone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15410
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PROPAFENONE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0BQN4E2YT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(S)-Propafenone's intricate dance within cardiac cells: A technical guide to its mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Mechanism of (S)-Propafenone in Cardiac Cells.

This compound, an active enantiomer of the Class IC antiarrhythmic drug propafenone (B51707), exerts its therapeutic effects through a complex interplay with various ion channels and receptors within cardiac myocytes. This guide provides a detailed examination of its primary mechanisms of action, supported by quantitative data, experimental methodologies, and visual representations of the involved signaling pathways.

Primary Mechanism of Action: Sodium Channel Blockade

The principal antiarrhythmic effect of this compound is its potent blockade of the fast inward sodium current (INa) in cardiomyocytes, mediated by the Nav1.5 channel.[1] This action reduces the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.[2][3] This effect is particularly crucial in the management of tachyarrhythmias by interrupting re-entrant circuits. The blockade of sodium channels by propafenone is both use- and state-dependent, exhibiting higher affinity for channels in the open and inactivated states, which is characteristic of its efficacy in suppressing rapid heart rates.[4][5]

Stereoselective Beta-Adrenergic Blockade

A key feature distinguishing the enantiomers of propafenone is the more potent beta-adrenergic blocking activity of the (S)-isomer.[6][7][8] this compound acts as a non-selective antagonist at β1- and β2-adrenergic receptors, with a significantly higher affinity than its (R)-counterpart.[9] This beta-blocking action contributes to its antiarrhythmic effect by attenuating the pro-arrhythmic consequences of sympathetic stimulation on the heart, such as increased heart rate and contractility.[10]

Modulation of Potassium and Calcium Channels

In addition to its primary targets, this compound also modulates the function of several potassium channels, contributing to its overall electrophysiological profile. It has been shown to inhibit the delayed rectifier potassium current (IK), the transient outward current (Ito), and the inward rectifier current (IK1).[11] The blockade of the rapid component of the delayed rectifier current (IKr), carried by hERG channels, can contribute to a prolongation of the action potential duration.[12][13] Furthermore, propafenone exhibits weak calcium channel blocking activity at higher concentrations, which may play a minor role in its clinical effects.[14][15]

Quantitative Data on this compound's Cardiac Effects

The following tables summarize the quantitative data on the effects of this compound and racemic propafenone on various cardiac ion channels and electrophysiological parameters.

Ion Channel Drug IC50 / Ki (µM) Preparation Reference
hERG (IKr)Racemic Propafenone13-15Xenopus laevis oocytes[12]
hERG (IKr)Racemic Propafenone0.39HEK-hERG cells[16]
Kv1.4 (Ito-like)Racemic Propafenone121Xenopus laevis oocytes[17]
IK (delayed rectifier)Racemic Propafenone0.76Rabbit atrial myocytes[11]
Ito (transient outward)Racemic Propafenone5.91Rabbit atrial myocytes[11]
IK1 (inward rectifier)Racemic Propafenone7.10Rabbit atrial myocytes[11]
IK(ATP) (atrial)Racemic Propafenone1.26Rabbit atrial myocytes[14]
IK(ATP) (ventricular)Racemic Propafenone4.94Rabbit ventricular myocytes[14]
Voltage-gated K+ channels (Kv)Racemic Propafenone5.04Rabbit coronary arterial smooth muscle cells[18]
L-type Ca2+ channelsRacemic Propafenone2.5Rat aorta[19]
β1-adrenergic receptor(-)-Propafenone0.032 (Ki)Rat cerebral cortex[9]
β2-adrenergic receptor(-)-Propafenone0.077 (Ki)Rat cerebellum[9]
β-adrenergic receptorRacemic Propafenone0.111 (EC50)Human left ventricular membranes[20]
Electrophysiological Parameter Drug Effect Experimental Model Reference
QRS DurationThis compoundProlongationHumans[6]
QRS DurationRacemic Propafenone22-24% prolongationHumans[21]
PR IntervalRacemic PropafenoneProlongationHumans[2]
Heart Rate (exercise-induced)This compoundReductionHumans[6]
Heart Rate (exercise-induced)Racemic Propafenone-6%Humans[10]
Systolic Blood Pressure (exercise-induced)Racemic Propafenone-6%Humans[10]

Experimental Protocols

Whole-Cell Patch-Clamp Recording of Cardiac Ion Currents

Objective: To measure the effect of this compound on specific ion currents (e.g., INa, IKr, IKs) in isolated cardiomyocytes.

Methodology:

  • Cell Isolation: Cardiomyocytes are enzymatically isolated from cardiac tissue (e.g., human, rabbit, guinea pig).

  • Pipette Preparation: Borosilicate glass micropipettes are pulled to a resistance of 2-5 MΩ and filled with an intracellular solution appropriate for the specific current being measured.

  • Seal Formation: A high-resistance "giga-seal" (>1 GΩ) is formed between the micropipette tip and the cell membrane.

  • Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured by gentle suction, allowing electrical access to the cell's interior.

  • Voltage-Clamp Protocol: A specific voltage protocol is applied to the cell to isolate and measure the current of interest. For example, to measure INa, the cell is held at a negative holding potential (e.g., -100 mV) and then depolarized to various test potentials. To isolate IKr and IKs, specific voltage steps and pharmacological blockers are used.[22][23]

  • Drug Application: this compound is applied to the cell via the extracellular solution at various concentrations.

  • Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine the effect of this compound on current amplitude, kinetics, and voltage-dependence. IC50 values are calculated by fitting the concentration-response data to the Hill equation.

Radioligand Binding Assay for Beta-Adrenergic Receptors

Objective: To determine the binding affinity of this compound for β1- and β2-adrenergic receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from tissues or cultured cells.

  • Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]-dihydroalprenolol) that binds to the beta-adrenergic receptors and varying concentrations of unlabeled this compound.[24]

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The data is used to generate a competition binding curve, from which the Ki (inhibitory constant) of this compound can be calculated, representing its binding affinity.

Visualizing the Mechanisms of Action

Signaling_Pathway_Beta_Adrenergic cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S_Propafenone This compound Beta_Receptor β-Adrenergic Receptor S_Propafenone->Beta_Receptor Blocks Norepinephrine Norepinephrine Norepinephrine->Beta_Receptor Activates G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_Protein->AC Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates Contraction Increased Contraction Ca_Channel->Contraction Ca2+ influx leads to

Beta-Adrenergic Signaling Blockade by this compound

Experimental_Workflow_Patch_Clamp cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Cell_Isolation Isolate Cardiomyocyte Seal_Formation Form Giga-seal Cell_Isolation->Seal_Formation Pipette_Prep Prepare Micropipette Pipette_Prep->Seal_Formation Whole_Cell Achieve Whole-Cell Configuration Seal_Formation->Whole_Cell Voltage_Protocol Apply Voltage-Clamp Protocol Whole_Cell->Voltage_Protocol Drug_Application Apply this compound Voltage_Protocol->Drug_Application Data_Acquisition Acquire Current Data Drug_Application->Data_Acquisition Data_Analysis Analyze Data (IC50, Kinetics) Data_Acquisition->Data_Analysis

Whole-Cell Patch-Clamp Experimental Workflow

Sodium_Channel_Block_Mechanism cluster_channel_states Sodium Channel States cluster_drug_interaction This compound Interaction Resting Resting (Closed) Open Open (Activated) Resting->Open Depolarization Inactivated Inactivated (Closed) Open->Inactivated Inactivation Blocked_Open Blocked (Open State) Open->Blocked_Open Inactivated->Resting Repolarization Blocked_Inactivated Blocked (Inactivated State) Inactivated->Blocked_Inactivated S_Propafenone This compound S_Propafenone->Blocked_Open High Affinity (Use-dependent) S_Propafenone->Blocked_Inactivated High Affinity (State-dependent)

State-Dependent Sodium Channel Block by this compound

References

An In-depth Technical Guide to the Stereochemistry and Enantiomers of Propafenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propafenone (B51707), a Class 1C antiarrhythmic agent, is a chiral drug administered clinically as a racemic mixture of its (S)- and (R)-enantiomers. These enantiomers exhibit significant differences in their pharmacological and pharmacokinetic profiles. While both enantiomers are equipotent in blocking the fast inward sodium channels, the primary antiarrhythmic mechanism, their effects on other channels and receptors, as well as their metabolic pathways, are stereoselective. This guide provides a comprehensive overview of the stereochemistry of propafenone, detailing the distinct properties of its enantiomers, the experimental methodologies used to characterize them, and the signaling pathways they modulate.

Stereochemistry of Propafenone

Propafenone possesses a single chiral center, resulting in two enantiomers: (S)-propafenone and (R)-propafenone. The spatial arrangement of the substituents around this chiral carbon dictates the interaction of each enantiomer with biological targets, leading to their distinct pharmacological and pharmacokinetic properties.

G cluster_S This compound cluster_R (R)-Propafenone S_C S_R1 CH2CH2N(CH2CH2CH3)2 S_C->S_R1 S_R2 OH S_C->S_R2 S_R3 C6H4COC2H5 S_C->S_R3 S_R4 H S_C->S_R4 S_N N S_O1 O S_O2 O S_O3 O R_C R_R1 CH2CH2N(CH2CH2CH3)2 R_C->R_R1 R_R2 OH R_C->R_R2 R_R3 C6H4COC2H5 R_C->R_R3 R_R4 H R_C->R_R4 R_N N R_O1 O R_O2 O R_O3 O mirror

Figure 1: Stereoisomers of Propafenone

Pharmacological and Pharmacokinetic Properties of Propafenone Enantiomers

The enantiomers of propafenone display notable differences in their interaction with biological systems. These differences are summarized in the tables below.

Pharmacodynamic Properties
ParameterThis compound(R)-PropafenoneRacemic PropafenoneReference
Sodium Channel Blockade Equipotent to (R)-enantiomerEquipotent to (S)-enantiomerPrimary antiarrhythmic effect[1][2][3]
Beta-Adrenoceptor Blockade More potentLess potentModerate beta-blocking activity[1][2][4]
Eudismic Ratio (S/R) for Beta-Adrenoceptor Binding54--[1]
Ki for β1-receptors (nM)32 ± 1.7--[4]
Ki for β2-receptors (nM)7.2 ± 2.9571 ± 141-[4][5][6]
Ryanodine Receptor 2 (RyR2) Inhibition Weaker inhibitorPotent inhibitor-[7]
Effect on His Bundle Conduction (%) +69 ± 9+79 ± 27-[1]
Reduction in Rate Pressure Product (%) -5.9No significant change-5.2[1]
Pharmacokinetic Properties
ParameterThis compound(R)-PropafenoneReference
Clearance SlowerFaster[2][8]
Clearance Ratio (R/S)-0.50 ± 0.19[8]
Terminal Elimination Rate Constant LowerHigher (Ratio 1.64 ± 0.63)[8]
Plasma Protein Binding Stronger binding to AGPWeaker binding to AGP[9]
Fraction unbound (fu)0.0490.076[8]
High-affinity binding to AGP (K1, M-1)7.65 x 10^62.81 x 10^6[9]
Metabolism -Cleared faster via 5-hydroxylation (CYP2D6)[3][10][11]
S/R ratio of AUC in extensive metabolizers1.73 ± 0.15-[5][6]
Inhibition of CYP2D6-Higher degree of inhibition[12]
Inhibition of CYP3A4-Higher degree of inhibition[12]

Signaling Pathways and Mechanism of Action

Propafenone's primary antiarrhythmic effect is mediated through the blockade of the fast inward sodium current (INa) in cardiac myocytes. This action is not stereoselective. However, the enantiomers exhibit stereospecific interactions with other signaling pathways.

G cluster_propafenone Propafenone Enantiomers cluster_targets Cellular Targets cluster_effects Cellular Effects S_Prop This compound Na_Channel Fast Na+ Channel S_Prop->Na_Channel Blocks Beta_Receptor β-Adrenergic Receptor S_Prop->Beta_Receptor Blocks (Potent) R_Prop (R)-Propafenone R_Prop->Na_Channel Blocks R_Prop->Beta_Receptor Blocks (Weak) RyR2 Ryanodine Receptor 2 (RyR2) R_Prop->RyR2 Inhibits Dec_Upstroke ↓ Phase 0 Upstroke Velocity Na_Channel->Dec_Upstroke Dec_cAMP ↓ cAMP Production Beta_Receptor->Dec_cAMP Dec_Ca_Leak ↓ Ca2+ Leak from SR RyR2->Dec_Ca_Leak

Figure 2: Signaling Pathways of Propafenone Enantiomers

Experimental Protocols

Chiral Separation of Propafenone Enantiomers

The separation of propafenone enantiomers is crucial for studying their individual properties. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method.

G cluster_workflow Chiral HPLC Workflow Sample Racemic Propafenone Sample Injection Inject into HPLC Sample->Injection Column Chiral Stationary Phase (e.g., Lux i-Amylose-3) Injection->Column Separation Differential Interaction Column->Separation Detection UV Detector (254 nm) Separation->Detection Result Separated Enantiomer Peaks Detection->Result

Figure 3: Experimental Workflow for Chiral HPLC Separation

Methodology:

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is used.[13]

  • Chiral Stationary Phase: Polysaccharide-based CSPs, such as cellulose (B213188) or amylose (B160209) derivatives (e.g., Lux i-Amylose-3, Chiralcel OD, Chiralpak AD), are effective for resolving propafenone enantiomers.[13][14][15]

  • Mobile Phase: A common mobile phase consists of a mixture of an alkane (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol), often with a small amount of an amine modifier like diethylamine (B46881) (DEA) to improve peak shape.[15] A polar organic mobile phase, such as methanol (B129727) with 0.1% diethylamine, can also be used.[15]

  • Detection: The separated enantiomers are typically detected by UV absorbance at 254 nm.[15]

  • Data Analysis: The retention times and peak areas of the two enantiomers are used to determine the enantiomeric ratio and purity.[13]

Other techniques for chiral separation include enantioselective liquid-liquid extraction and capillary zone electrophoresis with chiral selectors like cyclodextrin (B1172386) derivatives.[16]

Pharmacological Assays

In Vitro Electrophysiology:

  • Preparation: Canine cardiac Purkinje fibers are isolated and superfused with Tyrode's solution.[17]

  • Procedure: The fibers are stimulated at a constant cycle length. A microelectrode is used to impale a cell and record the transmembrane action potential. The maximum upstroke velocity of phase 0 (Vmax) is measured as an index of the fast sodium current. The effects of different concentrations of each enantiomer on Vmax are then determined.[5][6][17]

Radioligand Binding Assays:

  • Preparation: Membranes from tissues expressing the target receptor (e.g., human lymphocyte β2-adrenoceptors) are prepared.[5][6]

  • Procedure: The membranes are incubated with a radiolabeled ligand (e.g., 125I-pindolol for beta-receptors) and varying concentrations of the unlabeled propafenone enantiomers.[4] The amount of bound radioligand is measured, and the inhibition constant (Ki) for each enantiomer is calculated to determine its binding affinity for the receptor.[4][5][6]

In Vitro Metabolism and CYP Inhibition Assays

Methodology:

  • Preparation: Human liver microsomes or specific recombinant cytochrome P450 (CYP) isoforms are used.[12][18]

  • Procedure: The propafenone racemate or individual enantiomers are incubated with the microsomes or CYP isoforms in the presence of a NADPH regenerating system.[12][18]

  • CYP Inhibition Screen: The activity of specific CYP isoforms (e.g., CYP2D6, CYP3A4) is monitored using fluorogenic substrates. The IC50 values for the propafenone enantiomers are determined by measuring the concentration-dependent inhibition of the fluorescent signal.[12][18]

  • Metabolite Analysis: The formation of metabolites, such as 5-hydroxypropafenone (B19502), is quantified using analytical techniques like HPLC-MS/MS.[19]

Conclusion

The stereochemical properties of propafenone are of paramount importance in understanding its overall clinical profile. The (S)-enantiomer is primarily responsible for the beta-blocking side effects, while both enantiomers contribute to the primary antiarrhythmic effect. Furthermore, the stereoselective metabolism of propafenone, with the faster clearance of the (R)-enantiomer, leads to a higher plasma concentration of the more potent beta-blocking (S)-enantiomer. The potential for the (R)-enantiomer to inhibit RyR2 channels presents an interesting avenue for future research into more targeted antiarrhythmic therapies. A thorough understanding of the distinct characteristics of each enantiomer is essential for optimizing therapeutic strategies and for the development of new, potentially safer, and more effective antiarrhythmic agents. The development of single-enantiomer formulations could offer a more specific antiarrhythmic therapy with a reduced risk of side effects.[1]

References

Pharmacological Profile of (S)-Propafenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides an in-depth examination of the pharmacological properties of the (S)-enantiomer of propafenone (B51707), a Class 1C antiarrhythmic agent. It is intended for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Introduction

Propafenone is a widely used antiarrhythmic drug for the management of atrial and ventricular arrhythmias. It is administered as a racemic mixture of (S)- and (R)-enantiomers. Although structurally similar, these enantiomers exhibit distinct pharmacological activities and metabolic fates, making the study of the individual (S)-enantiomer crucial for a comprehensive understanding of the drug's overall effect. (S)-Propafenone is characterized by its potent sodium channel blocking and beta-adrenergic blocking activities.

Pharmacodynamics: Mechanism of Action

The primary antiarrhythmic effect of this compound is achieved through the blockade of cardiac sodium channels, with a significant contribution from its beta-blocking properties.

This compound is a potent blocker of fast-inward sodium channels (Nav1.5) in cardiomyocytes. This action decreases the maximum rate of depolarization (Vmax) of the action potential, thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system. The (S)-enantiomer is notably more potent in this regard than its (R)-counterpart.

Both enantiomers of propafenone exhibit non-selective beta-adrenergic blocking activity, though the (S)-enantiomer is significantly more potent. This beta-blockade contributes to the drug's antiarrhythmic effect by reducing heart rate and myocardial contractility. The beta-blocking potency of this compound is comparable to that of propranolol.

The following tables summarize key quantitative data regarding the pharmacodynamic profile of this compound.

Table 1: Sodium Channel Blocking Activity

Parameter Value Species Experimental Model

| IC50 for Na+ Current Block | 0.7 µM | Guinea Pig | Ventricular Myocytes |

Table 2: Beta-Adrenergic Receptor Binding and Blocking Activity

Parameter Value Receptor Subtype Notes
Ki (inhibition constant) 1.3 nM β1-adrenergic (S)-enantiomer is ~100-fold more potent than (R)
Ki (inhibition constant) 0.8 nM β2-adrenergic

| Beta-blocking Potency | ~1/40th of propafenone | - | In vivo studies |

Pharmacokinetics

The disposition of this compound is complex, involving stereoselective metabolism that is subject to genetic polymorphism.

Following oral administration, propafenone is almost completely absorbed. However, it undergoes extensive first-pass metabolism, resulting in a bioavailability that is highly variable and dependent on the phenotype of the metabolizing enzyme.

Propafenone is primarily metabolized in the liver by the cytochrome P450 enzymes, particularly CYP2D6, and to a lesser extent by CYP3A4 and CYP1A2. The metabolism is stereoselective, with the (S)-enantiomer being the preferred substrate for the primary metabolic pathways.

The main metabolic pathways are:

  • 5-Hydroxylation: Catalyzed primarily by CYP2D6, this pathway leads to the formation of 5-hydroxypropafenone (B19502) (5-OHP). The (S)-enantiomer of 5-OHP is an active metabolite with sodium channel blocking potency similar to the parent drug but with less beta-blocking activity.

  • N-Dealkylation: This pathway, mediated by CYP3A4, produces N-depropylpropafenone (NDPP), which is a less active metabolite.

Genetic polymorphism of the CYP2D6 enzyme leads to two distinct populations:

  • Extensive Metabolizers (EMs): These individuals rapidly metabolize propafenone, leading to higher plasma concentrations of the 5-OHP metabolite.

  • Poor Metabolizers (PMs): Lacking functional CYP2D6, these individuals have significantly higher plasma concentrations of the parent drug and much lower levels of 5-OHP.

Table 3: Pharmacokinetic Parameters of this compound

Parameter Value (Extensive Metabolizers) Value (Poor Metabolizers) Notes
Bioavailability 3.4% - 10.6% Higher, less defined Subject to extensive first-pass metabolism
Elimination Half-life 2-10 hours 10-32 hours Demonstrates genetic polymorphism

| Clearance | Stereoselective, higher for (R)-propafenone | Reduced overall clearance | |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanisms and experimental approaches related to this compound pharmacology.

mechanism_of_action cluster_membrane Cardiomyocyte Membrane cluster_effects S_Prop This compound Na_Channel Na+ Channel (Nav1.5) S_Prop->Na_Channel Blocks Beta_Receptor β-Adrenergic Receptor S_Prop->Beta_Receptor Blocks Dec_Vmax Decreased Vmax (Slower Conduction) Na_Channel->Dec_Vmax Leads to Dec_cAMP Decreased cAMP (Reduced HR & Contractility) Beta_Receptor->Dec_cAMP Leads to

Caption: Mechanism of this compound Action.

metabolic_pathway Prop This compound OHP (S)-5-Hydroxypropafenone (Active Metabolite) Prop->OHP 5-Hydroxylation NDPP N-Depropylpropafenone (Less Active) Prop->NDPP N-Dealkylation CYP2D6 CYP2D6 (Extensive Metabolizers) CYP2D6->OHP CYP3A4 CYP3A4 CYP3A4->NDPP

Caption: Metabolic Pathway of this compound.

patch_clamp_workflow Cell_Prep Isolate Cardiomyocytes Patch Establish Whole-Cell Patch Cell_Prep->Patch Record_Base Record Baseline Na+ Current Patch->Record_Base Apply_Drug Apply this compound (Varying Concentrations) Record_Base->Apply_Drug Record_Post Record Post-Drug Na+ Current Apply_Drug->Record_Post Analyze Analyze Data (Generate IC50 Curve) Record_Post->Analyze

Caption: Patch-Clamp Electrophysiology Workflow.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the pharmacological profile of this compound.

  • Objective: To determine the IC50 value for this compound's blockade of the cardiac sodium channel (Nav1.5).

  • Methodology:

    • Cell Isolation: Single ventricular myocytes are enzymatically isolated from guinea pig hearts.

    • Electrode and Solutions: Borosilicate glass microelectrodes (resistance 1-3 MΩ) are filled with an internal solution (e.g., containing CsCl, EGTA, HEPES). The external bath solution is a Tyrode's solution.

    • Giga-seal Formation: A high-resistance seal (>1 GΩ) is formed between the micropipette and the cell membrane.

    • Whole-Cell Configuration: The membrane patch is ruptured to allow electrical access to the cell's interior.

    • Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -100 mV). Depolarizing voltage steps (e.g., to -20 mV) are applied to elicit the fast inward sodium current.

    • Data Acquisition: Baseline currents are recorded. This compound is then perfused into the bath at increasing concentrations, and the resulting inhibition of the peak sodium current is measured.

    • Analysis: The percentage of current inhibition is plotted against the drug concentration, and the data are fitted to a Hill equation to calculate the IC50 value.

  • Objective: To determine the binding affinity (Ki) of this compound for β-adrenergic receptors.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from a tissue source rich in the target receptor (e.g., rat heart ventricles for β1).

    • Radioligand: A specific radiolabeled ligand (e.g., [3H]dihydroalprenolol) is used to label the β-adrenergic receptors.

    • Competition Assay: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

    • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated via rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters (representing bound ligand) is measured using liquid scintillation counting.

    • Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Conclusion

The (S)-enantiomer of propafenone is a potent pharmacological agent whose activity is defined by a dual mechanism: strong blockade of cardiac sodium channels and significant non-selective beta-adrenergic antagonism. Its complex, stereoselective metabolism, governed by the polymorphic CYP2D6 enzyme, results in significant inter-individual variability in its pharmacokinetic and pharmacodynamic effects. A thorough understanding of the distinct properties of this compound is paramount for optimizing its therapeutic use and for the development of future antiarrhythmic drugs.

An In-depth Technical Guide on the Discovery and Synthesis of (S)-Propafenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propafenone (B51707), a Class 1C antiarrhythmic agent, has been a cornerstone in the management of cardiac arrhythmias for decades. Initially developed as a racemic mixture, extensive research has elucidated the distinct pharmacological profiles of its enantiomers, (S)-propafenone and (R)-propafenone. This technical guide provides a comprehensive overview of the discovery, historical development, and synthesis of propafenone, with a particular focus on the stereoselective synthesis of the (S)-enantiomer. Detailed experimental protocols, comparative quantitative data, and visualizations of key signaling pathways are presented to serve as a valuable resource for researchers and professionals in the field of drug development and cardiovascular pharmacology.

Discovery and Historical Context

Propafenone was first developed by the German pharmaceutical company Knoll AG, a subsidiary of BASF. A key figure in its early synthesis is identified as Helmut Lietz. The initial German patent for propafenone was filed in the early 1970s, and it was approved for use in the United States in November 1989, marketed under the brand name Rythmol.[1] Initially, propafenone was introduced and studied as a racemic mixture of its two enantiomers.

Subsequent research revealed that the enantiomers possess distinct pharmacological activities. Both (R)- and this compound are potent sodium channel blockers, which is the basis of their Class 1C antiarrhythmic effect. However, this compound is also a potent β-adrenergic blocker, an activity not significantly observed with the (R)-enantiomer.[2][3] Conversely, (R)-propafenone has been identified as an inhibitor of the ryanodine (B192298) receptor 2 (RyR2), a calcium release channel in the sarcoplasmic reticulum.[2] This stereospecificity in action has significant implications for its therapeutic use and potential side effects.

Racemic Synthesis of Propafenone

The foundational synthesis of racemic propafenone has been well-documented, with a notable method described in a patent filed by Knoll AG. This process, starting from 2'-hydroxyacetophenone, provides a reliable route to the racemic compound.

Knoll AG's Patented Racemic Synthesis

This synthesis involves a four-step process starting from 2'-hydroxyacetophenone.[4]

Experimental Protocol:

Step 1: Synthesis of 2-(2',3'-epoxypropoxy)-acetophenone

  • 2'-hydroxyacetophenone is reacted with an excess of epichlorohydrin (B41342) in the presence of a base, such as sodium hydroxide.

  • The reaction mixture is typically refluxed for several hours.

  • After cooling, the solid byproducts are filtered off, and the excess epichlorohydrin is removed under reduced pressure to yield the crude epoxide.

Step 2: Synthesis of 2-(2'-hydroxy-3'-propylaminopropoxy)-acetophenone

  • The crude 2-(2',3'-epoxypropoxy)-acetophenone is reacted with n-propylamine.

  • The reaction is generally carried out by refluxing the epoxide in an excess of n-propylamine.

  • After the reaction is complete, the excess n-propylamine is distilled off to yield the amino alcohol intermediate.

Step 3: Synthesis of 2-(2'-hydroxy-3'-propylaminopropoxy)-benzalacetophenone

  • The intermediate from the previous step is subjected to an Aldol condensation with benzaldehyde.

  • The reaction is carried out in the presence of a base, such as sodium hydroxide, in a suitable solvent like methanol.

  • The mixture is refluxed for several hours to facilitate the condensation and dehydration to form the chalcone (B49325).

Step 4: Hydrogenation to Propafenone

  • The resulting chalcone is hydrogenated to reduce the carbon-carbon double bond.

  • This is typically achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

  • Following the reduction, the product is worked up and can be converted to its hydrochloride salt for purification and formulation.

Alternative Racemic Synthesis from Phenol

An alternative multi-step synthesis starting from the more basic raw material, phenol, has also been described. This method involves the initial formation of a chalcone from o-hydroxyacetophenone, which is itself derived from phenol.[5]

Enantioselective Synthesis of this compound

The distinct pharmacological profile of this compound has driven the development of stereoselective synthetic routes to obtain this enantiomer in high purity. These methods typically employ chiral auxiliaries or chiral catalysts to control the stereochemistry of the key bond-forming reactions.

While a specific, detailed industrial-scale protocol for the asymmetric synthesis of this compound is often proprietary, a common academic approach involves the use of a chiral building block, such as (R)-glycidyl nosylate (B8438820) or a related chiral epoxide, to introduce the desired stereocenter.

Conceptual Experimental Workflow for Asymmetric Synthesis:

G cluster_start Starting Materials cluster_reaction Key Stereoselective Reaction cluster_intermediate Chiral Intermediate cluster_final_steps Final Steps cluster_product Final Product 2_hydroxy_3_phenylpropiophenone 2'-Hydroxy-3-phenylpropiophenone Nucleophilic_Opening Nucleophilic Opening of Epoxide 2_hydroxy_3_phenylpropiophenone->Nucleophilic_Opening R_glycidyl_nosylate (R)-Glycidyl Nosylate (Chiral Building Block) R_glycidyl_nosylate->Nucleophilic_Opening Chiral_Ether Chiral Ether Intermediate Nucleophilic_Opening->Chiral_Ether Amination Amination with n-Propylamine Chiral_Ether->Amination Purification Purification Amination->Purification S_Propafenone This compound Purification->S_Propafenone

Caption: Asymmetric synthesis workflow for this compound.

Quantitative Data on Synthesis Methods

A direct comparison of yields and enantiomeric excess (e.e.) for different published methods is crucial for process development and optimization. The following table summarizes available data from various sources. It is important to note that yields can be highly dependent on reaction scale and optimization.

Synthesis MethodStarting MaterialKey StepOverall Yield (%)Enantiomeric Excess (%)Reference
Racemic Synthesis (Knoll AG Patent)2'-HydroxyacetophenoneRacemic Epoxidation~67Not Applicable[4]
Racemic Synthesis (from Phenol)o-HydroxyacetophenoneAldol Condensation~50 (from o-hydroxyacetophenone)Not Applicable[6]
Chiral ResolutionRacemic PropafenoneDiastereomeric Salt Crystallization<50 (for each enantiomer)>99[7]
Asymmetric Synthesis (Analogue)3-Phenethylbenzofuran derivativeAsymmetric ReductionNot specified for propafenone73[8]

Signaling Pathways and Mechanism of Action

Propafenone's antiarrhythmic effects stem from its ability to modulate key ion channels and receptors in cardiomyocytes. The distinct actions of its enantiomers are visualized in the following signaling pathway diagrams.

Sodium Channel Blockade (Class 1C Action)

Both (S)- and (R)-propafenone are potent blockers of the fast sodium channels (Nav1.5) in cardiac muscle cells. This action reduces the rapid influx of sodium during phase 0 of the action potential, thereby slowing conduction velocity and decreasing the excitability of the myocardial cells.

G Propafenone (S)- & (R)-Propafenone Nav1_5 Voltage-Gated Sodium Channel (Nav1.5) Propafenone->Nav1_5 Binds to and blocks Na_Influx Rapid Sodium Influx (Phase 0) Nav1_5->Na_Influx Inhibition of Depolarization Slower Depolarization & Conduction Na_Influx->Depolarization Leads to

Caption: Mechanism of sodium channel blockade by propafenone.

β-Adrenergic Receptor Blockade by this compound

This compound acts as a non-selective β-adrenergic receptor antagonist. This action is particularly relevant in conditions of high sympathetic tone, where it can help to control heart rate and reduce the pro-arrhythmic effects of catecholamines.

G S_Propafenone This compound Beta_Receptor β-Adrenergic Receptor S_Propafenone->Beta_Receptor Antagonizes G_Protein G-Protein Activation Beta_Receptor->G_Protein Inhibition of AC Adenylyl Cyclase Activation G_Protein->AC Reduced cAMP cAMP Production AC->cAMP Decreased PKA Protein Kinase A Activation cAMP->PKA Reduced Ca_Channels Calcium Channel Phosphorylation PKA->Ca_Channels Decreased G R_Propafenone (R)-Propafenone RyR2 Ryanodine Receptor 2 (RyR2) R_Propafenone->RyR2 Inhibits Ca_Release Diastolic Calcium Leak RyR2->Ca_Release Reduction of DADs Delayed Afterdepolarizations (DADs) Ca_Release->DADs Attenuation of Arrhythmias Triggered Arrhythmias DADs->Arrhythmias Prevention of

References

In vitro studies on (S)-Propafenone activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vitro Activity of (S)-Propafenone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propafenone (B51707) is a Class 1C antiarrhythmic agent widely used in the management of atrial and ventricular arrhythmias.[1][2] Clinically, it is administered as a racemic mixture of its (S)- and (R)-enantiomers.[3][4] However, these enantiomers exhibit significant stereoselectivity in their pharmacological profiles. While both enantiomers are equipotent in their primary antiarrhythmic action—sodium channel blockade—the (S)-enantiomer is a substantially more potent β-adrenergic receptor antagonist.[3][5][6] This dual-action profile of this compound is critical to understanding its complete mechanism of action and potential side effects. This document provides a comprehensive technical overview of the in vitro activity of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.

Core Mechanisms of this compound

The in vitro activity of this compound is primarily defined by two distinct pharmacological actions:

  • Sodium Channel Blockade: As a Class 1C agent, this compound potently blocks the fast inward sodium current (INa) in cardiomyocytes.[2][4] This action reduces the upstroke velocity of Phase 0 of the cardiac action potential, slows conduction velocity, and prolongs the effective refractory period.[3][7] This mechanism is not stereoselective, with the (R)-enantiomer demonstrating equivalent potency.[5][6]

  • β-Adrenergic Antagonism: this compound is a potent competitive antagonist of β-1 and β-2 adrenergic receptors.[2][8] This activity is markedly stereoselective, with the (S)-enantiomer being significantly more potent than the (R)-enantiomer.[6][8] This β-blocking action can contribute to the therapeutic effect by reducing sympathetic tone on the heart but is also responsible for side effects such as bradycardia.[1][9]

Quantitative In Vitro Activity Data

The following tables summarize key quantitative data for Propafenone enantiomers from in vitro studies. This allows for a direct comparison of the stereoselective activities.

Table 1: β-Adrenergic Receptor Binding Affinity

Enantiomer / Mixture Receptor Subtype Preparation Assay Radioligand Value (nM) Reference
(-)-Propafenone (S-form) β1 Rat Cerebral Cortex Binding Assay (Ki) ¹²⁵I-pindolol 32 ± 1.7 [8]
(-)-Propafenone (S-form) β2 Rat Cerebellum Binding Assay (Ki) ¹²⁵I-pindolol 77 ± 5.8 [8]
(+)-Propafenone (R-form) β1 / β2 Rat Cortex / Cerebellum Binding Assay (Ki) ¹²⁵I-pindolol 10- to 75-fold less potent than (S)-form [8]

| Racemic Propafenone | β-Adrenoceptor | Human Left Ventricle | Binding Assay (EC₅₀) | ¹²⁵I-iodocyanopindolol | 111 ± 13 |[10] |

Table 2: Ion Channel Activity

Enantiomer / Mixture Channel Preparation Assay Effect Concentration Reference
Racemic Propafenone Kv Channels Coronary Arterial Smooth Muscle Cells Patch Clamp 51% decrease in current at +60 mV 10 µM [11]
This compound Na+ Channels Guinea Pig Heart (Langendorff) Electrophysiology +69% ± 9% increase in His bundle conduction time 3 µM [6]

| (R)-Propafenone | Na+ Channels | Guinea Pig Heart (Langendorff) | Electrophysiology | +79% ± 27% increase in His bundle conduction time | 3 µM |[6] |

Signaling Pathways and Mechanisms of Action

Visual diagrams are provided below to illustrate the key molecular pathways affected by this compound.

G cluster_pathway β-Adrenergic Signaling Pathway Inhibition catecholamine Catecholamines (Epinephrine, Norepinephrine) receptor β-Adrenergic Receptor catecholamine->receptor Activates propafenone This compound propafenone->receptor Blocks g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to atp ATP pka Protein Kinase A (PKA) camp->pka Activates effects Increased Heart Rate & Contractility pka->effects Leads to G cluster_ap Effect on Cardiac Action Potential ap Cardiac Action Potential phase0 Phase 0 (Rapid Depolarization) ap->phase0 is initiated by na_influx Na+ Influx phase0->na_influx is driven by na_channel Fast Na+ Channel (Nav1.5) effect Decreased Upstroke Velocity Slowed Conduction na_channel->effect Blockade causes na_influx->na_channel occurs via propafenone This compound propafenone->na_channel Blocks G prep 1. Tissue Homogenization & Membrane Isolation incubate 2. Incubation (Membranes + Radioligand + this compound) prep->incubate filter 3. Vacuum Filtration (Separation) incubate->filter count 4. Gamma Counting (Quantification) filter->count analyze 5. Data Analysis (IC50 / Ki Calculation) count->analyze

References

An In-Depth Technical Guide to the Physicochemical Properties of (S)-Propafenone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propafenone (B51707) is a Class 1C antiarrhythmic agent utilized in the management of atrial and ventricular arrhythmias. It functions primarily by blocking sodium channels in the myocardium, thereby reducing the excitability of cardiac cells. Additionally, propafenone exhibits beta-adrenergic blocking properties.[1][2] The drug is administered as a racemic mixture of (S)- and (R)-enantiomers. While both enantiomers possess similar sodium channel blocking activity, the (S)-enantiomer is primarily responsible for the beta-blocking effects.[3][4] This technical guide focuses on the core physicochemical properties of (S)-Propafenone hydrochloride, providing a comprehensive overview for researchers and professionals in drug development.

It is important to note that enantiomers exhibit identical physical and chemical properties in an achiral environment.[5] Therefore, the fundamental physicochemical properties such as melting point, solubility in achiral solvents, pKa, and logP of this compound hydrochloride are expected to be the same as those of the racemic mixture.

Physicochemical Properties

The following tables summarize the key physicochemical properties of propafenone hydrochloride.

Table 1: General and Physical Properties of Propafenone Hydrochloride

PropertyValueReference
Chemical Name 1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one hydrochloride[6]
Molecular Formula C₂₁H₂₈ClNO₃[7]
Molecular Weight 377.9 g/mol [8]
Appearance White to off-white crystalline powder[6][9]
Melting Point 165-174 °C[6][9][10]

Table 2: Solubility Profile of Propafenone Hydrochloride

SolventSolubilityReference
Water Slightly soluble[11]
Ethanol Soluble[12]
Methanol Soluble[10]
Chloroform Slightly soluble[11]
DMSO ≥ 18.6 mg/mL[13]
Hot Water Soluble[6]
Ether Insoluble[6]

Table 3: Ionization and Partitioning Characteristics of Propafenone

PropertyValueReference
pKa (basic) 9.27[8]
LogP 3.2[8]

Experimental Protocols

Detailed methodologies for determining the core physicochemical properties are crucial for quality control and formulation development. The following sections outline the experimental protocols for key parameters.

Melting Point Determination (Capillary Method)

The melting point of this compound hydrochloride can be determined using the capillary melting point apparatus, a standard pharmacopeial method.

Workflow for Melting Point Determination

G A Sample Preparation: Finely powder the this compound HCl sample. B Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm. A->B C Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus. B->C D Heating: Heat the block at a controlled rate (e.g., 1-2 °C/min) near the expected melting point. C->D E Observation: Record the temperature at which the substance first begins to melt and the temperature at which it is completely molten. D->E F Result: The melting range is reported. E->F

Caption: Workflow for determining the melting point of this compound hydrochloride.

Detailed Protocol:

  • Sample Preparation: A small amount of this compound hydrochloride is finely powdered.

  • Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of approximately 2-3 mm.

  • Apparatus Setup: The loaded capillary tube is placed in the heating block of a melting point apparatus.

  • Heating: The temperature of the block is raised at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.

  • Observation and Recording: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has transformed into a liquid (the clear point) are recorded. This range is the melting point of the substance.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound hydrochloride in a specific solvent can be determined using the shake-flask method.

Workflow for Solubility Determination

G A Preparation: Add an excess amount of this compound HCl to a known volume of the solvent. B Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium. A->B C Phase Separation: Allow the undissolved solid to settle, or separate by centrifugation or filtration. B->C D Quantification: Analyze the concentration of the dissolved solute in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV). C->D E Result: The solubility is expressed as mass per unit volume (e.g., mg/mL). D->E

Caption: Workflow for determining the solubility of this compound hydrochloride.

Detailed Protocol:

  • Preparation of Saturated Solution: An excess amount of this compound hydrochloride is added to a vial containing a known volume of the desired solvent (e.g., water, ethanol).

  • Equilibration: The vial is sealed and agitated in a temperature-controlled shaker bath for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Sample Analysis: A clear aliquot of the supernatant is carefully removed, diluted as necessary, and the concentration of dissolved this compound hydrochloride is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) of the protonated amine group in this compound hydrochloride can be determined by potentiometric titration.

Workflow for pKa Determination

G A Solution Preparation: Dissolve a known amount of this compound HCl in water or a suitable co-solvent. B Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH electrode. A->B C Data Collection: Record the pH of the solution after each addition of the titrant. B->C D Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. C->D E pKa Determination: The pH at the half-equivalence point of the titration curve corresponds to the pKa of the compound. D->E

Caption: Workflow for determining the pKa of this compound hydrochloride.

Detailed Protocol:

  • Sample Preparation: A precise amount of this compound hydrochloride is dissolved in a known volume of purified water or a water-miscible co-solvent if solubility is limited.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the sample solution.

  • Data Recording: The pH of the solution is recorded after each addition of the titrant, allowing for stabilization.

  • Data Analysis: A titration curve is constructed by plotting the measured pH against the volume of titrant added. The pKa is determined from the pH at the point where half of the this compound hydrochloride has been neutralized.

LogP Determination (Reverse-Phase HPLC Method)

The partition coefficient (LogP), a measure of lipophilicity, can be determined using a correlation with the retention time in reverse-phase high-performance liquid chromatography (RP-HPLC).

G A Standard Preparation: Prepare solutions of standard compounds with known LogP values. B HPLC Analysis: Inject the standards and this compound HCl onto a reverse-phase HPLC column and determine their retention times. A->B C Calibration Curve: Plot the logarithm of the retention factor (log k') of the standards against their known LogP values. B->C D LogP Calculation: Determine the log k' for this compound HCl and use the calibration curve to calculate its LogP value. C->D

Caption: Mechanism of sodium channel blockade by this compound hydrochloride.

Beta-Adrenergic Blockade

The (S)-enantiomer of propafenone exhibits beta-adrenergic receptor blocking activity. [3]This action antagonizes the effects of catecholamines (e.g., adrenaline) on the heart, leading to a decrease in heart rate and myocardial contractility. This contributes to its antiarrhythmic effect, particularly in arrhythmias exacerbated by sympathetic stimulation. [14]

G cluster_membrane Cardiomyocyte Membrane Beta_receptor Beta-1 Adrenergic Receptor AC Adenylyl Cyclase Beta_receptor->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP HeartRate Decreased Heart Rate & Myocardial Contractility cAMP->HeartRate leads to increased Catecholamines Catecholamines Catecholamines->Beta_receptor activates Propafenone This compound HCl Propafenone->Beta_receptor blocks Arrhythmia Suppression of Arrhythmias HeartRate->Arrhythmia

Caption: Mechanism of beta-adrenergic blockade by this compound hydrochloride.

Conclusion

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound hydrochloride, along with detailed experimental protocols for their determination and a visualization of its primary mechanisms of action. While specific experimental data for the (S)-enantiomer is limited, the properties of the racemate serve as a robust reference point for research and development activities. Understanding these fundamental characteristics is essential for the formulation, quality control, and effective clinical application of this important antiarrhythmic agent.

References

An In-depth Technical Guide to the Solubility of (S)-Propafenone in Research Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of propafenone (B51707), with a focus on (S)-Propafenone. Due to the limited availability of specific solubility data for the (S)-enantiomer, this guide presents data for propafenone hydrochloride, the racemic mixture of (S)- and (R)-propafenone, which is the most commonly used form in research and clinical practice. This document also outlines detailed experimental protocols for solubility determination and illustrates the key signaling pathways associated with propafenone's mechanism of action.

Introduction to this compound

Propafenone is a Class 1C antiarrhythmic agent used to treat cardiac arrhythmias. It exists as two enantiomers, this compound and (R)-Propafenone. While both enantiomers exhibit sodium channel blocking activity, the (S)-enantiomer is also a more potent β-adrenergic antagonist.[1] The differential pharmacological activities of the enantiomers underscore the importance of understanding their individual physicochemical properties, including solubility. However, solubility data in the public domain predominantly pertains to the racemic propafenone hydrochloride.

Solubility of Propafenone Hydrochloride

Propafenone hydrochloride is described as a white crystalline powder.[1][2] Its solubility in various research solvents is summarized in the table below. It is important to note that these values are for the racemic mixture and the solubility of the individual (S)-enantiomer may differ.

Data Presentation: Solubility of Propafenone Hydrochloride

SolventSolubility (mg/mL)Comments
Dimethyl Sulfoxide (DMSO)~30[3]-
Dimethylformamide (DMF)~20[3]-
Ethanol~0.3[3]Slightly soluble[1][2][4]
1:3 DMSO:PBS (pH 7.2)~0.25[3]For aqueous buffer solutions, it is recommended to first dissolve in DMSO.[3]
WaterSlightly soluble[1][2]Also described as sparingly soluble in aqueous buffers.[3]
ChloroformSlightly soluble[1][2]-
Glacial Acetic AcidSlightly soluble[4]-

Experimental Protocols for Solubility Determination

The following section details a generalized experimental protocol for determining the thermodynamic solubility of a compound like this compound using the widely accepted shake-flask method.[5][6][7]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

  • This compound (solid form)

  • Solvent of interest (e.g., phosphate-buffered saline (PBS), ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm pore size)

  • High-performance liquid chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial. The amount should be sufficient to ensure that a saturated solution is formed and solid material remains after equilibration.

    • Add a known volume of the desired solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration of the dissolved solute no longer changes).

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and let them stand to allow the excess solid to sediment.

    • To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter. This step is critical to avoid aspirating any solid particles, which would lead to an overestimation of solubility.

  • Quantification:

    • Carefully take an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the concentration of this compound in the original saturated solution by applying the dilution factor.

  • Data Reporting:

    • The solubility is reported as the mean concentration from at least three replicate experiments, typically in units of mg/mL or µg/mL.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathway of Propafenone

Propafenone's primary mechanism of action involves the blockade of voltage-gated sodium channels in cardiac myocytes.[2][8] This reduces the influx of sodium ions during phase 0 of the cardiac action potential, leading to a decrease in the rate of depolarization and conduction velocity. Additionally, the (S)-enantiomer of propafenone exhibits β-adrenergic blocking activity, which can lead to a decrease in heart rate and myocardial contractility.[8]

Propafenone_Signaling_Pathway cluster_membrane Cardiac Myocyte Membrane Na_channel Voltage-gated Sodium Channel Na_influx Sodium Influx (Phase 0) Beta_receptor β-Adrenergic Receptor cAMP cAMP Production Propafenone This compound Propafenone->Na_channel Blocks Propafenone->Beta_receptor Antagonizes Depolarization Decreased Rate of Depolarization Na_influx->Depolarization Leads to HR_Contractility Decreased Heart Rate & Contractility cAMP->HR_Contractility Leads to Conduction Decreased Conduction Velocity Depolarization->Conduction Antiarrhythmic Antiarrhythmic Effect Conduction->Antiarrhythmic HR_Contractility->Antiarrhythmic

Caption: Signaling pathway of this compound in cardiac myocytes.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of a compound.

Solubility_Workflow start Start add_excess Add excess this compound to solvent in a vial start->add_excess agitate Agitate at constant temperature for 24-72h add_excess->agitate equilibrate Reach Equilibrium agitate->equilibrate separate Separate solid and liquid phases (Centrifugation or Filtration) equilibrate->separate quantify Quantify concentration in the supernatant (e.g., HPLC, UV-Vis) separate->quantify end End quantify->end

Caption: Experimental workflow for the shake-flask solubility assay.

References

Unlocking New Therapeutic Avenues: A Technical Guide to Early-Stage Research on (S)-Propafenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propafenone (B51707), a class 1c antiarrhythmic agent, has long been a cornerstone in the management of cardiac arrhythmias. Its mechanism of action primarily involves the blockage of sodium channels in cardiac cells.[1] Beyond its well-established role in cardiology, emerging research has unveiled a compelling new facet of propafenone and its derivatives: their potent activity as modulators of multidrug resistance (MDR) in cancer cells and their potential in other therapeutic areas. This technical guide delves into the early-stage research of (S)-Propafenone derivatives, providing a comprehensive overview of their synthesis, pharmacological activities, and underlying mechanisms of action. A particular focus is placed on their role as P-glycoprotein (P-gp) inhibitors, a key mechanism in overcoming MDR in oncology.

Quantitative Pharmacological Data

The following tables summarize the quantitative data available for propafenone and its derivatives as inhibitors of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance.

Table 1: P-glycoprotein Inhibitory Activity of Propafenone and its Metabolites [2]

CompoundTargetAssayIC50 (µM)
(R/S)-PropafenoneP-glycoproteinDigoxin Transport Inhibition in Caco-2 cells6.8
5-HydroxypropafenoneP-glycoproteinDigoxin Transport Inhibition in Caco-2 cells19.9
N-DesalkylpropafenoneP-glycoproteinDigoxin Transport Inhibition in Caco-2 cells21.3

Table 2: P-glycoprotein Inhibitory Activity of Propafenone Analogs [3]

CompoundTargetAssayIC50 (µM)
PropafenoneP-glycoproteinNot Specified3
GPV0576P-glycoproteinNot Specified0.005

Key Signaling Pathways and Mechanisms of Action

Recent studies have begun to elucidate the molecular pathways through which propafenone and its derivatives exert their effects, particularly in the context of cancer therapy. One significant pathway involves the induction of ferroptosis, a form of iron-dependent programmed cell death, in melanoma cells.

JNK/JUN/HMOX1 Signaling Pathway in Propafenone-Induced Ferroptosis

Propafenone has been shown to sensitize melanoma cells to ferroptosis inducers. This sensitization is achieved through the transcriptional upregulation of mitochondrial heme oxygenase 1 (HMOX1). The signaling cascade leading to this upregulation involves the activation of the Jun N-terminal kinase (JNK) and its downstream effector, JUN. This pathway highlights a novel mechanism of action for propafenone derivatives beyond their established channel-blocking activities.

JNK_JUN_HMOX1_Pathway Propafenone this compound Derivative JNK JNK (Jun N-terminal Kinase) Propafenone->JNK Activates JUN JUN (Transcription Factor) JNK->JUN Phosphorylates & Activates HMOX1 HMOX1 (Heme Oxygenase 1) JUN->HMOX1 Upregulates Transcription Ferroptosis Ferroptosis Sensitization HMOX1->Ferroptosis

Caption: JNK/JUN/HMOX1 signaling pathway activated by this compound derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research findings. The following sections provide outlines for key experiments cited in the study of this compound derivatives.

Synthesis of Propafenone Derivatives

The synthesis of novel propafenone analogs often follows a multi-step process. A general method involves the following key stages[4]:

  • Condensation: Reaction of an appropriate acetophenone (B1666503) with a substituted benzaldehyde.

  • Reduction: Selective reduction of the resulting α,β-unsaturated ketone.

  • Epoxidation: Addition of an epoxide, such as epichlorohydrin, to a phenolic intermediate.

  • Aminolysis: Ring-opening of the epoxide with a suitable amine (e.g., propylamine).

  • Salt Formation: Conversion to the hydrochloride salt to improve solubility and stability.

The following workflow illustrates a typical synthetic route:

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Acetophenone Substituted Acetophenone Chalcone α,β-Unsaturated Ketone (Chalcone) Acetophenone->Chalcone Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Chalcone Reduced_Ketone Reduced Ketone Chalcone->Reduced_Ketone Reduction Epoxy_Intermediate Epoxy Intermediate Reduced_Ketone->Epoxy_Intermediate Epoxidation Propafenone_Analog This compound Derivative Epoxy_Intermediate->Propafenone_Analog Aminolysis

Caption: General synthetic workflow for propafenone derivatives.

P-glycoprotein (P-gp) ATPase Activity Assay

This assay measures the ATP hydrolysis activity of P-gp in the presence of test compounds to identify them as substrates or inhibitors.

Materials:

  • P-gp-containing membrane vesicles

  • ATP solution

  • Assay buffer (e.g., Tris-HCl, MgCl2)

  • Test compounds this compound derivatives

  • Positive control (e.g., Verapamil)

  • Inhibitor control (e.g., Sodium orthovanadate)

  • Phosphate (B84403) detection reagent (e.g., malachite green)

  • Microplate reader

Protocol:

  • Preparation: Prepare serial dilutions of the test compounds.

  • Reaction Setup: In a 96-well plate, add the P-gp membrane vesicles to the assay buffer.

  • Incubation with Compound: Add the test compounds to the wells and incubate to allow for interaction with P-gp. Include wells for basal activity (no compound) and positive control.

  • Initiation of Reaction: Add ATP to all wells to start the ATPase reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

  • Termination: Stop the reaction by adding the phosphate detection reagent.

  • Detection: Measure the absorbance at the appropriate wavelength to quantify the amount of inorganic phosphate released.

  • Analysis: Calculate the percentage of ATPase stimulation or inhibition by the test compounds relative to the basal and control activities.

Daunomycin Accumulation/Efflux Assay

This assay is used to determine the ability of this compound derivatives to inhibit the efflux of fluorescent P-gp substrates, such as daunomycin, from multidrug-resistant cells.

Materials:

  • MDR cell line overexpressing P-gp (e.g., CCRF-CEM/VBL)

  • Parental sensitive cell line

  • Daunomycin (or another fluorescent P-gp substrate like Rhodamine 123)

  • Test compounds (this compound derivatives)

  • Positive control inhibitor (e.g., Verapamil)

  • Cell culture medium

  • Flow cytometer or fluorescence plate reader

Protocol:

  • Cell Seeding: Seed the MDR and parental cells in a multi-well plate and allow them to adhere.

  • Pre-incubation with Inhibitors: Treat the cells with various concentrations of the this compound derivatives or positive control for a specific duration.

  • Loading with Fluorescent Substrate: Add daunomycin to the wells and incubate to allow for its uptake into the cells.

  • Washing: Wash the cells with ice-cold buffer to remove extracellular daunomycin.

  • Efflux Period: Resuspend the cells in fresh medium (with or without the test compounds) and incubate at 37°C to allow for P-gp-mediated efflux.

  • Measurement of Intracellular Fluorescence: At different time points, measure the intracellular fluorescence of daunomycin using a flow cytometer or a fluorescence plate reader.

  • Data Analysis: Compare the fluorescence intensity in treated cells to that in untreated cells. An increase in intracellular fluorescence in the presence of a test compound indicates inhibition of P-gp-mediated efflux.

Conclusion and Future Directions

The early-stage research on this compound derivatives has unveiled a promising class of compounds with significant potential beyond their traditional antiarrhythmic applications. Their ability to modulate P-glycoprotein and induce novel cell death pathways like ferroptosis opens up new avenues for cancer therapy, particularly in overcoming multidrug resistance. The structure-activity relationship studies, though still in their nascent stages for the (S)-enantiomer specifically, provide a solid foundation for the rational design of more potent and selective derivatives.

Future research should focus on several key areas:

  • Stereospecific Synthesis and Evaluation: A more systematic investigation of the (S)-enantiomers of a wider range of propafenone derivatives is needed to fully understand their pharmacological profile and therapeutic potential.

  • Elucidation of Downstream Signaling: Further exploration of the signaling pathways modulated by these derivatives will provide deeper insights into their mechanisms of action and may reveal novel therapeutic targets.

  • In Vivo Efficacy and Safety: Preclinical in vivo studies are essential to evaluate the efficacy, pharmacokinetics, and safety of the most promising this compound derivatives in relevant animal models of cancer and other diseases.

  • Combination Therapies: Investigating the synergistic effects of this compound derivatives with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment strategies for resistant cancers.

References

Methodological & Application

Chiral Synthesis of (S)-Propafenone: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propafenone (B51707) is a class 1c anti-arrhythmic agent widely used in the treatment of atrial and ventricular arrhythmias. The drug is administered as a racemic mixture of its (R) and (S) enantiomers, which exhibit different pharmacological profiles. The (S)-enantiomer is primarily responsible for the beta-blocking activity, while both enantiomers contribute to the sodium channel blockade. The development of a stereoselective synthesis for the individual enantiomers is of significant interest for further pharmacological studies and the potential development of enantiopure drugs with improved therapeutic indices. This document details a chemoenzymatic protocol for the chiral synthesis of (S)-Propafenone hydrochloride. The key step in this synthesis is the enzymatic kinetic resolution of a racemic chlorohydrin acetate (B1210297) intermediate using a commercially available lipase (B570770), which provides the desired (S)-chlorohydrin precursor with high enantiomeric purity.

Introduction

Propafenone, chemically known as 1-(2-[2-hydroxy-3-(propylamino)propoxy]phenyl)-3-phenylpropan-1-one, is a well-established antiarrhythmic drug. The presence of a chiral center at the 2-hydroxy position of the propanolamine (B44665) side chain results in two enantiomers, (R)- and this compound. Clinical and preclinical studies have demonstrated that the enantiomers of propafenone possess distinct pharmacological activities. While both enantiomers are potent sodium channel blockers, the (S)-enantiomer exhibits significantly greater β-adrenoceptor blocking activity.[1] This stereoselectivity in its biological action underscores the importance of developing synthetic routes to access the individual enantiomers in high purity.

This application note provides a detailed protocol for the chiral synthesis of this compound hydrochloride via a chemoenzymatic approach. This method leverages the high enantioselectivity of lipases to resolve a racemic intermediate, offering a practical and efficient route to the desired (S)-enantiomer.

Overall Synthesis Scheme

The synthesis of this compound hydrochloride can be achieved in a three-stage process:

  • Synthesis of Racemic Precursor: Preparation of the racemic chlorohydrin acetate, rac-1-(chloromethyl)-2-[o-(3-phenylpropionyl)phenoxy]ethyl acetate.

  • Enzymatic Kinetic Resolution: Lipase-catalyzed hydrolysis of the racemic acetate to yield the enantiomerically enriched (S)-chlorohydrin, 1-{o-[(2S)-3-chloro-2-hydroxypropoxy]phenyl}-3-phenyl-propan-1-one.

  • Synthesis of this compound HCl: Conversion of the chiral chlorohydrin to this compound, followed by salt formation to yield the hydrochloride salt.

Experimental Protocols

Stage 1: Synthesis of rac-1-(chloromethyl)-2-[o-(3-phenylpropionyl)phenoxy]ethyl acetate

This stage involves the synthesis of the key racemic intermediate. The synthesis starts from commercially available 2'-hydroxy-3-phenylpropiophenone (B21841).

Materials and Reagents:

Procedure:

  • Epoxidation: To a solution of 2'-hydroxy-3-phenylpropiophenone (1 equivalent) in a suitable organic solvent such as toluene, add a phase-transfer catalyst like tetrabutylammonium bromide (0.05 equivalents) and an aqueous solution of sodium hydroxide (2 equivalents). Add epichlorohydrin (1.5 equivalents) dropwise at room temperature and stir the mixture vigorously for 4-6 hours at 48-52 °C.[2] Monitor the reaction by thin-layer chromatography (TLC). Upon completion, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude epoxide intermediate.

  • Acetylation: Dissolve the crude epoxide in dichloromethane. Add pyridine (1.2 equivalents) and cool the solution to 0 °C. Add acetyl chloride (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford rac-1-(chloromethyl)-2-[o-(3-phenylpropionyl)phenoxy]ethyl acetate.

Stage 2: Enzymatic Kinetic Resolution of rac-1-(chloromethyl)-2-[o-(3-phenylpropionyl)phenoxy]ethyl acetate

This is the key chiral-differentiating step where the racemic acetate is resolved using a lipase.

Materials and Reagents:

  • rac-1-(chloromethyl)-2-[o-(3-phenylpropionyl)phenoxy]ethyl acetate (rac-5 )

  • Novozym® 435 (immobilized Candida antarctica lipase B)

  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.0)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

Procedure:

  • To a suspension of rac-1-(chloromethyl)-2-[o-(3-phenylpropionyl)phenoxy]ethyl acetate (rac-5 ) in a mixture of 0.1 M phosphate buffer and THF (8:2, v/v), add Novozym® 435. A typical enzyme to substrate ratio is 2:1 (m/m).[3]

  • Incubate the mixture in a shaker at 35 °C and 250 rpm for 48 hours.[3] Alternatively, the reaction can be performed at 50 °C for 24 hours.[3]

  • Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess (e.e.) of the substrate and product, and to stop the reaction at approximately 50% conversion.

  • Upon reaching the desired conversion, filter off the immobilized enzyme. The enzyme can be washed with a suitable solvent (e.g., THF), dried, and reused.

  • Extract the aqueous phase with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting mixture contains the unreacted (R)-acetate ((R)-5 ) and the product (S)-chlorohydrin, 1-{o-[(2S)-3-chloro-2-hydroxypropoxy]phenyl}-3-phenyl-propan-1-one ((S)-4 ). Separate these two compounds by silica gel column chromatography.

Stage 3: Synthesis of this compound hydrochloride

The enantiomerically enriched (S)-chlorohydrin is converted to the final product in this stage.

Materials and Reagents:

  • 1-{o-[(2S)-3-chloro-2-hydroxypropoxy]phenyl}-3-phenyl-propan-1-one ((S)-4 )

  • n-Propylamine

  • Ethanol

  • Hydrochloric acid (HCl) in diethyl ether or isopropanol (B130326)

  • Diethyl ether

Procedure:

  • Dissolve the purified (S)-chlorohydrin ((S)-4 ) in ethanol. Add an excess of n-propylamine (e.g., 3-5 equivalents).

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess n-propylamine and ethanol.

  • Dissolve the crude this compound base in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

  • To this solution, add a solution of hydrochloric acid in diethyl ether or isopropanol dropwise with stirring until precipitation is complete.

  • Collect the precipitated this compound hydrochloride by filtration, wash with cold diethyl ether, and dry under vacuum.

Data Presentation

The following table summarizes the expected quantitative data for the chemoenzymatic synthesis of this compound hydrochloride based on literature values.[3]

StepProductYield (%)Enantiomeric Excess (e.e.) (%)
Enzymatic Kinetic Resolution(S)-1-{o-[(2S)-3-chloro-2-hydroxypropoxy]phenyl}-3-phenyl-propan-1-one ((S)-4 )4795
Unreacted (R)-1-(chloromethyl)-2-[o-(3-phenylpropionyl)phenoxy]ethyl acetate ((R)-5 )4696
Conversion of (S)-4 to this compound HClThis compound hydrochlorideHigh95

Note: The yield for the final step is typically high but may vary depending on the purification method.

Visualization

Experimental Workflow

The overall workflow for the chiral synthesis of this compound hydrochloride is depicted in the following diagram.

G cluster_0 Stage 1: Racemic Precursor Synthesis cluster_1 Stage 2: Enzymatic Kinetic Resolution cluster_2 Stage 3: Final Product Synthesis A 2'-Hydroxy-3-phenylpropiophenone B rac-Epoxide Intermediate A->B Epichlorohydrin, TBAB, NaOH C rac-1-(chloromethyl)-2-[o-(3-phenylpropionyl)phenoxy]ethyl acetate (rac-5) B->C Acetyl chloride, Pyridine D Enzymatic Hydrolysis (Novozym® 435) C->D E (S)-Chlorohydrin ((S)-4) (e.e. >95%) D->E F Unreacted (R)-Acetate ((R)-5) D->F G This compound Base E->G n-Propylamine H This compound HCl G->H HCl

Caption: Workflow for the chemoenzymatic synthesis of this compound HCl.

Signaling Pathway/Reaction Mechanism

The core of this chiral synthesis is the enantioselective hydrolysis of the racemic acetate by lipase. This is a classic example of kinetic resolution.

G cluster_0 Kinetic Resolution of rac-Acetate Racemate rac-Acetate (R-5 and S-5) Lipase Lipase (Novozym® 435) Racemate->Lipase k_S > k_R S_Alcohol (S)-Chlorohydrin (S-4) Lipase->S_Alcohol Fast Hydrolysis R_Acetate (R)-Acetate (R-5) Lipase->R_Acetate Slow Hydrolysis (unreacted)

Caption: Principle of enzymatic kinetic resolution of the racemic acetate.

Conclusion

The chemoenzymatic protocol described provides an effective and practical method for the synthesis of enantiomerically enriched this compound hydrochloride. The use of a commercially available immobilized lipase for the key resolution step offers several advantages, including high enantioselectivity, mild reaction conditions, and the potential for enzyme recycling. This protocol is well-suited for laboratory-scale synthesis and provides a solid foundation for further process development and scale-up for researchers in medicinal chemistry and drug development.

References

Application Note: Enantioselective Separation of Propafenone Isomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propafenone (B51707) is a Class 1C antiarrhythmic drug widely used in the treatment of atrial and ventricular arrhythmias. It is a chiral compound and exists as two enantiomers, (S)-propafenone and (R)-propafenone, which exhibit different pharmacological and metabolic profiles. The (S)-enantiomer is a more potent beta-blocker, while both enantiomers possess sodium channel blocking activity. Due to these stereoselective differences, the enantioselective separation and quantification of propafenone isomers are crucial in clinical pharmacokinetic studies, therapeutic drug monitoring, and pharmaceutical quality control. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the most common and effective technique for this purpose. This application note provides detailed protocols and comparative data for the enantioselective separation of propafenone isomers by HPLC.

Data Presentation

The following tables summarize quantitative data from various validated HPLC methods for the enantioselective separation of propafenone. These tables are designed for easy comparison of different chiral stationary phases and mobile phase conditions.

Table 1: HPLC Methods for Enantioselective Separation of Propafenone

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Analyte(s)Reference
Chiralcel OD-R (10 µm, 250 x 4.6 mm I.D.)0.25 M Sodium Perchlorate (B79767) (pH 4.0) : Acetonitrile (60:40, v/v)0.7Not SpecifiedThis compound, (R)-propafenone[1]
Chiralpak ADHexane : Ethanol (88:12, v/v) + 0.1% DiethylamineNot Specified315Propafenone and 5-hydroxypropafenone (B19502) enantiomers[2]
Chiralcel ODRNot SpecifiedNot SpecifiedNot SpecifiedR- and S-propafenone[3]
Reverse Phase ODS Column (5 µm) (with pre-column derivatization)Methanol : Water : Glacial Acetic Acid (25:12:0.02, v/v)Not Specified220S(+)- and R(-)-propafenone[4]
C18-column (with pre-column derivatization)Not SpecifiedNot Specified220Propafenone enantiomers[5]
Chiralcel OD and Chiralpak AD (connected in series)Not SpecifiedNot SpecifiedNot SpecifiedPropafenone, N-desalkylpropafenone, 5-hydroxypropafenone[6]

Table 2: Performance Data for Enantioselective Separation of Propafenone

Chiral Stationary PhaseLinearity Range (ng/mL)Limit of Quantitation (LOQ) (ng/mL)Recovery (%)Within-day and Between-day Precision (%RSD)Reference
Chiralcel OD-R25 - 500025This compound: 99.9, (R)-propafenone: 100.5< 10[1]
Chiralpak AD25 - 125025(R)-PPF: 62.9, (S)-PPF: 61.3, (R)-PPF-5OH: 57.6, (S)-PPF-5OH: 56.5Low coefficients of variation[2]
Chiralcel ODRNot Specified550 (as LOD)Not Specified< 5[3]
Reverse Phase ODS Column (with pre-column derivatization)24.9 - 1875.0S-PPF: 28.2, R-PPF: 30.4S-PPF: 98.9, R-PPF: 100.4S-PPF: < 6.11, R-PPF: < 6.22[4]
C18-column (with pre-column derivatization)Not Specified7.5 (as sensitivity)Not SpecifiedReproducible[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the enantioselective separation of propafenone.

Protocol 1: Enantioselective Analysis of Propafenone in Human Plasma using a Polysaccharide-Based Chiral Stationary Phase under Reversed-Phase Conditions [1]

1. Objective: To resolve and quantify propafenone enantiomers in human plasma.

2. Materials and Reagents:

  • Chiralcel OD-R column (10 µm, 250 x 4.6 mm I.D.)
  • Sodium perchlorate
  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Perchloric acid
  • Solid-phase extraction (SPE) tubes (RP-18)
  • Propranolol (Internal Standard)

3. Chromatographic Conditions:

  • Mobile Phase: 0.25 M sodium perchlorate (pH 4.0) : Acetonitrile (60:40, v/v). The pH of the sodium perchlorate solution is adjusted with perchloric acid.
  • Flow Rate: 0.7 mL/min
  • Column Temperature: Ambient
  • Detection: UV, wavelength not specified in the abstract. A common wavelength for propafenone is around 248 nm.[7]
  • Injection Volume: Not specified.

4. Sample Preparation (Solid-Phase Extraction):

  • Propafenone enantiomers are extracted from human plasma using disposable solid-phase extraction tubes (RP-18).

5. Method Validation Parameters:

  • Recovery: Mean recovery of 99.9% for this compound and 100.5% for (R)-propafenone was demonstrated.[1]
  • Precision and Accuracy: Coefficients of variation were below 10%.[1]
  • Quantitation Limits: The proposed method presented quantitation limits of 25 ng/ml.[1]
  • Linearity: The method was linear up to a concentration of 5000 ng/ml of each enantiomer.[1]

Protocol 2: Simultaneous Determination of Propafenone and 5-Hydroxypropafenone Enantiomers in Plasma using an Amylose-Derived Chiral Stationary Phase [2]

1. Objective: To simultaneously determine the enantiomers of propafenone (PPF) and its metabolite, 5-hydroxypropafenone (PPF-5OH), in plasma.

2. Materials and Reagents:

  • Chiralpak AD column
  • Hexane (HPLC grade)
  • Ethanol (HPLC grade)
  • Diethylamine
  • Dichloromethane

3. Chromatographic Conditions:

  • Mobile Phase: Hexane : Ethanol (88:12, v/v) with 0.1% diethylamine.
  • Flow Rate: Not specified.
  • Column Temperature: Ambient.
  • Detection: UV at 315 nm.
  • Analysis Time: Within 20 minutes.

4. Sample Preparation (Liquid-Liquid Extraction):

  • Perform liquid-liquid extraction of plasma samples with dichloromethane.

5. Method Validation Parameters:

  • Recovery: Absolute recoveries were 62.9% for (R)-PPF, 61.3% for (S)-PPF, 57.6% for (R)-PPF-5OH, and 56.5% for (S)-PPF-5OH.[2]
  • Linearity: The calibration curves were linear over the concentration range of 25-1250 ng/ml.[2]
  • Precision: Low values of the coefficients of variation were demonstrated for both within-day and between-day assays.[2]
  • Limit of Quantification: The method allows the determination of PPF and PPF-5OH enantiomers at plasma levels as low as 25 ng/ml.[2]

Protocol 3: Enantioselective Assay of S(+)- and R(-)-Propafenone in Human Urine by RP-HPLC with Pre-column Chiral Derivatization [4]

1. Objective: To quantify S(+)- and R(-)-propafenone in human urine after chiral derivatization.

2. Materials and Reagents:

  • Reverse phase ODS column (5 µm)
  • Methanol (HPLC grade)
  • Water (HPLC grade)
  • Glacial Acetic Acid
  • 2,3,4,6-tetra-O-β-D-glucopyranosyl isothiocyanate (chiral derivatizing agent)
  • S(+)-propafenone (as internal standard)

3. Chromatographic Conditions:

  • Mobile Phase: Methanol : Water : Glacial Acetic Acid (25:12:0.02, v/v).
  • Flow Rate: Not specified.
  • Column Temperature: Ambient.
  • Detection: UV at 220 nm.

4. Sample Preparation and Derivatization:

  • Extract propafenone from human urine.
  • Perform chiral derivatization with 2,3,4,6-tetra-O-β-D-glucopyranosyl isothiocyanate.

5. Method Validation Parameters:

  • Linearity: Good linear relationship from 24.9 ng/ml to 1875.0 ng/ml for both enantiomers.[4]
  • Limit of Detection: 12.5 ng/ml for both enantiomers.[4]
  • Limit of Quantitation: 28.2 ng/ml for S-PPF and 30.4 ng/ml for R-PPF.[4]
  • Recovery: Average recovery of 98.9% for S-PPF and 100.4% for R-PPF.[4]
  • Precision: Relative standard deviation was no more than 6.11% for S-PPF and 6.22% for R-PPF.[4]

Visualizations

Experimental Workflow for Enantioselective HPLC Separation of Propafenone

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Biological Matrix (e.g., Plasma, Urine) Extraction Extraction (SPE or LLE) Sample->Extraction Derivatization Optional: Chiral Derivatization Extraction->Derivatization FinalSample Prepared Sample for Injection Extraction->FinalSample Derivatization->FinalSample HPLC HPLC System FinalSample->HPLC CSP Chiral Stationary Phase (e.g., Chiralcel OD-R, Chiralpak AD) HPLC->CSP Detector UV Detector CSP->Detector MobilePhase Mobile Phase Delivery MobilePhase->HPLC Chromatogram Chromatogram (Separated Enantiomers) Detector->Chromatogram Quantification Quantification (Peak Area, Concentration) Chromatogram->Quantification Report Final Report Quantification->Report

Caption: Workflow for propafenone enantiomer separation by HPLC.

References

Application Note: Quantification of (S)-Propafenone in Plasma Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propafenone (B51707) (PPF) is a Class 1C antiarrhythmic agent used for the treatment of ventricular and supraventricular arrhythmias.[1] It undergoes extensive first-pass metabolism in the liver, primarily by the CYP2D6 enzyme to form an active metabolite, 5-hydroxypropafenone (B19502) (5-OHP).[2][3] Propafenone is a chiral compound, existing as (S)- and (R)-enantiomers. The (S)-enantiomer exhibits significantly greater β-blocking activity.[2] While most standard bioanalytical methods quantify the racemic mixture, specific chiral chromatographic methods are required to resolve and quantify individual enantiomers like (S)-Propafenone.

This application note details a robust and sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of total propafenone in human plasma. The protocol is suitable for pharmacokinetic, bioavailability, and bioequivalence studies.[1] A specific section is dedicated to the considerations for the enantioselective separation of this compound.

Experimental Protocols

Materials and Reagents
  • Reference Standards: Propafenone HCl, this compound HCl, 5-Hydroxypropafenone, and Propafenone-D7 (Internal Standard, IS).

  • Solvents: Acetonitrile (B52724) and Methanol (HPLC or LC-MS grade), Formic Acid (reagent grade).

  • Water: Deionized or Milli-Q water.

  • Biological Matrix: Drug-free human plasma (K2EDTA).

LC-MS/MS Instrumentation and Conditions

A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source is used for detection.[1][2] Chromatographic separation is achieved using a C8 or C18 reversed-phase column.[1][4]

Table 1: Chromatographic Conditions

ParameterSetting
HPLC Column Thermo Betabasic C8, 100 mm x 4.6 mm, 5 µm[1]
Mobile Phase Methanol: 0.1% Formic Acid in Water (80:20, v/v)[1]
Flow Rate 1.0 mL/min (with 1:1 post-column split)[1]
Column Temperature 40°C[1]
Injection Volume 5 µL[1]
Run Time ~4 minutes[2]

Table 2: Mass Spectrometer Conditions

ParameterSetting
Mass Spectrometer API 5500 Triple Quadrupole or equivalent[1]
Ionization Mode Positive Electrospray Ionization (ESI+)[1]
Ion Source Temp. 500°C[1]
Ion Spray Voltage 5000 V[1]
Curtain Gas (CUR) 40 psi[1]
Collision Gas (CAD) 7 psi[1]
Scan Type Multiple Reaction Monitoring (MRM)[1][5]
Declustering Potential 50 V[1]
Entrance Potential 10 V[1]
Collision Energy (CE) 21 V[1]

Table 3: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Propafenone 342.2116.2[1][3][6]
5-Hydroxypropafenone 358.2116.2[1]
Propafenone-D7 (IS) 349.2123.2[1]
Preparation of Standards and Quality Control (QC) Samples
  • Stock Solutions: Prepare primary stock solutions of Propafenone and the internal standard (Propafenone-D7) in methanol.

  • Working Solutions: Prepare serial dilutions from the stock solutions to create working solutions for the calibration curve (CC) and quality control (QC) samples.

  • Calibration Curve (CC) Standards: Spike drug-free plasma with the appropriate working solutions to create CC standards. A typical concentration range is 0.5 ng/mL to 1500 ng/mL.[1]

  • Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).[1]

Sample Preparation Protocol (Protein Precipitation)

Protein precipitation is a simple and rapid method for sample preparation.[4]

  • Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (~500 ng/mL Propafenone-D7) to all tubes except the blank.[1]

  • Add 300 µL of acetonitrile containing 1% formic acid to precipitate plasma proteins.[2]

  • Vortex the mixture for approximately 30-60 seconds.

  • Centrifuge the tubes at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to an HPLC vial for analysis.

G cluster_sample Sample Collection & Handling cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Collect Plasma Sample p2 Store at -20°C or below p1->p2 s1 Aliquot 100 µL Plasma p2->s1 s2 Add 50 µL Internal Standard (Propafenone-D7) s1->s2 s3 Add 300 µL Acetonitrile (Protein Precipitation) s2->s3 s4 Vortex & Centrifuge s3->s4 s5 Transfer Supernatant s4->s5 a1 Inject 5 µL into LC-MS/MS s5->a1 a2 Chromatographic Separation (C8/C18 Column) a1->a2 a3 Mass Spectrometric Detection (MRM Mode) a2->a3 d1 Integrate Peak Areas a3->d1 d2 Calculate Peak Area Ratios (Analyte/IS) d1->d2 d3 Generate Calibration Curve d2->d3 d4 Quantify Unknown Samples d3->d4

Caption: Experimental workflow for Propafenone quantification in plasma.

Method Validation Summary

The bioanalytical method was validated according to regulatory guidelines.

Linearity and Lower Limit of Quantification (LLOQ)

The method demonstrated excellent linearity over the specified concentration range. The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.

Table 4: Linearity and LLOQ

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
Propafenone 0.499 - 1502.8[1]0.499[1]> 0.995[4][7]
5-OH Propafenone 0.496 - 504.1[1]0.496[1]> 0.995[4][7]
Accuracy and Precision

The intra- and inter-day precision and accuracy were evaluated using QC samples at four concentration levels. Precision is expressed as the coefficient of variation (%CV), and accuracy is expressed as the percentage of the nominal concentration.

Table 5: Summary of Intra-day and Inter-day Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ QC 0.50< 9.0%[1]99.5 - 108.7%[2]< 14.2%[2]94.6 - 108.3%[2]
Low QC (LQC) 1.35< 6.1%[2]99.5 - 108.7%[2]< 14.2%[2]94.6 - 108.3%[2]
Medium QC (MQC) 245.1< 6.1%[2]99.5 - 108.7%[2]< 14.2%[2]94.6 - 108.3%[2]
High QC (HQC) 1141.4< 6.1%[2]99.5 - 108.7%[2]< 14.2%[2]94.6 - 108.3%[2]

Note: Data synthesized from representative values found in literature.[1][2]

G cluster_performance Assay Performance Characteristics cluster_sample_effects Matrix & Sample Integrity center Bioanalytical Method Validation Accuracy Accuracy (% Bias) center->Accuracy Precision Precision (% CV) center->Precision Linearity Linearity (Range, r²) center->Linearity LLOQ LLOQ (Lowest Limit of Quantitation) center->LLOQ Selectivity Selectivity (Interference Check) center->Selectivity MatrixEffect Matrix Effect (Ion Suppression/Enhancement) center->MatrixEffect Recovery Recovery (Extraction Efficiency) center->Recovery Stability Stability (Freeze-Thaw, Bench-Top, etc.) center->Stability

Caption: Key parameters for bioanalytical method validation.

Protocol for Chiral Separation of this compound

To specifically quantify this compound, a chiral separation method is necessary. The protocol described above should be modified with a chiral column and specific mobile phase conditions.

A method for enantioselective determination has been reported using a Chiral-AGP column.[8] The separation of propafenone enantiomers requires a distinct mobile phase from that used for its metabolite's enantiomers.[8]

  • Chiral Column: Chiral-AGP.[8]

  • Mobile Phase for Propafenone Enantiomers: 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 5.96) with 1-propanol (B7761284) (100:9, v/v) at a flow rate of 0.5 mL/min.[8]

  • MRM Transition: A transition of m/z 342 to m/z 324 has been used for the detection of propafenone enantiomers.[8]

  • Quantification Range: A linear range of 20-1600 ng/mL with an LLOQ of 20 ng/mL has been established for each propafenone enantiomer.[8]

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and rapid approach for the quantification of propafenone in human plasma. The protocol demonstrates high accuracy and precision, meeting the requirements for bioanalytical method validation. While this method is suitable for total propafenone measurement in pharmacokinetic studies, specific quantification of the (S)-enantiomer requires the implementation of a dedicated chiral separation technique as outlined.

References

Application Notes and Protocols for Cell-Based Assays to Determine the β-Blocking Activity of (S)-Propafenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propafenone (B51707) is a Class 1C antiarrhythmic agent used to treat cardiac arrhythmias. It exists as a racemic mixture of (R)- and (S)-enantiomers, which exhibit stereoselective pharmacological properties. The (S)-enantiomer of propafenone is a more potent β-adrenergic receptor antagonist (β-blocker) than the (R)-enantiomer.[1][2] Accurate and reliable methods to quantify the β-blocking activity of (S)-propafenone are crucial for understanding its mechanism of action, ensuring drug quality, and developing new therapeutic agents.

This document provides detailed application notes and protocols for two common cell-based assays used to characterize the β-blocking activity of this compound:

  • Radioligand Binding Assay: A direct measure of the affinity of this compound for β-adrenergic receptors.

  • Functional cAMP Assay: An indirect measure of the antagonistic effect of this compound on the downstream signaling pathway of β-adrenergic receptors.

Data Presentation

The following tables summarize key quantitative data for propafenone's interaction with β-adrenergic receptors, providing a reference for expected experimental outcomes.

Table 1: Binding Affinity of Propafenone Enantiomers to β-Adrenergic Receptors

CompoundReceptor SubtypeAssay TypeRadioligandTissue/Cell SourceKi (nM)Reference
(-)-Propafenone (this compound)β1Radioligand Binding125I-pindololRat cerebral cortical membranes32 ± 1.7[3]
(-)-Propafenone (this compound)β2Radioligand Binding125I-pindololRat cerebellar membranes77 ± 5.8[3]
(+)-Propafenone ((R)-Propafenone)β1 & β2Radioligand Binding125I-pindololRat cerebral cortical and cerebellar membranes10- to 75-fold less potent than (-)-isomer[3]

Table 2: Functional Activity of Propafenone

CompoundAssay TypeCell Line/TissueMeasured ParameterEC50 / IC50 (nM)Reference
PropafenoneRadioligand BindingHuman left ventricular membranesCompetition with [125I]iodocyanopindolol111 ± 13[4]
Propranolol (Reference β-blocker)Radioligand BindingHuman left ventricular membranesCompetition with [125I]iodocyanopindolol2.4 ± 0.2[4]
PropafenoneAdenylate Cyclase ActivityFrog erythrocyte membranesInhibition of isoproterenol-stimulated activity-[4]

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for β-adrenergic receptors.

Principle:

This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand for binding to β-adrenergic receptors in a cell membrane preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human β1- or β2-adrenergic receptor.

  • Radioligand: [3H]-Dihydroalprenolol (DHA) or [125I]-Iodocyanopindolol (ICYP).

  • This compound hydrochloride

  • Reference Antagonist: Propranolol

  • Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail

  • Glass Fiber Filters (e.g., Whatman GF/B or GF/C).

  • Filtration Apparatus

  • Scintillation Counter

Protocol:

  • Membrane Preparation:

    • Culture cells to confluence.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Membrane Preparation Buffer.

    • Homogenize the cells using a Dounce homogenizer or sonicator.

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and intact cells.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet with Membrane Preparation Buffer and centrifuge again.

    • Resuspend the final membrane pellet in Assay Buffer and determine the protein concentration (e.g., using a BCA assay).

    • Store membrane preparations at -80°C.

  • Binding Assay:

    • Prepare serial dilutions of this compound and the reference antagonist (propranolol) in Assay Buffer.

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: Assay Buffer, radioligand (at a concentration near its Kd), and membrane preparation.

      • Non-specific Binding: Assay Buffer containing a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol), radioligand, and membrane preparation.

      • Competition Binding: Serial dilutions of this compound, radioligand, and membrane preparation.

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

    • Wash the filters three times with ice-cold Wash Buffer.

    • Dry the filters and place them in scintillation vials.

    • Add scintillation cocktail to each vial and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

Functional cAMP Assay

This protocol describes a functional assay to measure the ability of this compound to antagonize the agonist-induced production of cyclic AMP (cAMP).

Principle:

β-adrenergic receptors are Gs-coupled receptors. Agonist binding activates adenylyl cyclase, leading to an increase in intracellular cAMP levels. A β-blocker like this compound will inhibit this agonist-induced cAMP production. The potency of the antagonist is determined by its ability to shift the dose-response curve of the agonist.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human β1- or β2-adrenergic receptor.

  • Agonist: Isoproterenol

  • This compound hydrochloride

  • Reference Antagonist: Propranolol

  • Cell Culture Medium

  • Stimulation Buffer: HBSS or PBS with 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, FRET, ELISA, or AlphaScreen).

  • Plate Reader compatible with the chosen cAMP assay kit.

Protocol:

  • Cell Culture and Seeding:

    • Culture cells to ~80-90% confluence.

    • Harvest the cells and resuspend them in cell culture medium.

    • Seed the cells into a 96-well or 384-well plate at an appropriate density and allow them to attach overnight.

  • Assay Procedure:

    • Wash the cells once with Stimulation Buffer.

    • Prepare serial dilutions of this compound and the reference antagonist (propranolol) in Stimulation Buffer.

    • Add the antagonist dilutions to the respective wells and incubate for 15-30 minutes at 37°C.

    • Prepare serial dilutions of the agonist (isoproterenol) in Stimulation Buffer.

    • Add the agonist dilutions to the wells (including wells with and without the antagonist) and incubate for 15-30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a dose-response curve for the agonist in the absence and presence of different concentrations of this compound.

    • Plot the cAMP concentration against the logarithm of the agonist concentration.

    • Determine the EC50 of the agonist in the absence and presence of the antagonist.

    • The antagonistic effect of this compound is observed as a rightward shift in the agonist dose-response curve.

    • The potency of the antagonist can be quantified by calculating the pA2 value from a Schild plot or by determining the IC50 from the inhibition of a fixed concentration of agonist.

Visualizations

Gs_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (e.g., Isoproterenol) Beta_Receptor β-Adrenergic Receptor Agonist->Beta_Receptor Binds & Activates G_Protein Gs Protein (α, β, γ subunits) Beta_Receptor->G_Protein Activates S_Propafenone This compound S_Propafenone->Beta_Receptor Binds & Blocks Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: β-Adrenergic receptor signaling pathway and the inhibitory action of this compound.

Radioligand_Binding_Workflow start Start: Cell Culture (β-receptor expressing cells) membrane_prep Membrane Preparation (Homogenization & Centrifugation) start->membrane_prep assay_setup Assay Setup (96-well plate) - Total Binding - Non-specific Binding - Competition Binding membrane_prep->assay_setup incubation Incubation (with Radioligand & this compound) assay_setup->incubation filtration Filtration (Separate bound from free radioligand) incubation->filtration counting Scintillation Counting filtration->counting data_analysis Data Analysis (Calculate IC50 and Ki) counting->data_analysis end End: Determine Binding Affinity data_analysis->end

Caption: Experimental workflow for the radioligand binding assay.

cAMP_Assay_Workflow start Start: Cell Seeding (β-receptor expressing cells) antagonist_incubation Pre-incubation with This compound start->antagonist_incubation agonist_stimulation Stimulation with Agonist (e.g., Isoproterenol) antagonist_incubation->agonist_stimulation cell_lysis Cell Lysis agonist_stimulation->cell_lysis camp_detection cAMP Detection (e.g., HTRF, FRET, ELISA) cell_lysis->camp_detection data_analysis Data Analysis (Dose-response curves, IC50/pA2) camp_detection->data_analysis end End: Determine Functional Antagonism data_analysis->end

Caption: Experimental workflow for the functional cAMP assay.

References

Application Notes and Protocols for Studying the Antiarrhythmic Effects of (S)-Propafenone in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various animal models for the preclinical evaluation of the antiarrhythmic properties of (S)-Propafenone. This document outlines detailed experimental protocols, summarizes key quantitative data, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to this compound and its Antiarrhythmic Properties

Propafenone (B51707) is a Class 1C antiarrhythmic agent widely used in the management of atrial and ventricular arrhythmias.[1] It primarily functions by blocking sodium channels in cardiac cells, thereby reducing the influx of sodium ions during the depolarization phase of the cardiac action potential.[2][3] This action slows the upstroke velocity (Phase 0) of the action potential and decreases conduction velocity, which helps to suppress arrhythmias.[2] Additionally, propafenone exhibits beta-adrenergic blocking properties, which can contribute to its antiarrhythmic effects by reducing heart rate and myocardial contractility.[2][4] The (S)-enantiomer of propafenone is known to have significant beta-blocking activity.

Animal Models for Inducing Arrhythmias

A variety of animal models are employed to induce arrhythmias and test the efficacy of antiarrhythmic drugs like this compound. The choice of model often depends on the specific type of arrhythmia being investigated.

Chemically-Induced Arrhythmia Models

2.1.1. Ouabain-Induced Arrhythmia in Guinea Pigs

This model is effective for studying ventricular arrhythmias caused by digitalis toxicity. Ouabain (B1677812), a cardiac glycoside, inhibits the Na+/K+-ATPase pump, leading to an increase in intracellular calcium and subsequent arrhythmias.

2.1.2. Aconitine-Induced Arrhythmia in Rats

Aconitine (B1665448) is an alkaloid that activates sodium channels, leading to a sustained sodium influx and causing ventricular arrhythmias.[5] This model is useful for screening drugs that target sodium channel-dependent arrhythmias.

Ischemia-Induced Arrhythmia Models

2.2.1. Coronary Artery Ligation in Dogs

This model mimics the clinical scenario of myocardial infarction, a common cause of ventricular arrhythmias. Ligation of a coronary artery, such as the left anterior descending (LAD) artery, induces myocardial ischemia and subsequent arrhythmias.[6]

Experimental Protocols

Protocol for Ouabain-Induced Arrhythmia in Guinea Pigs

Objective: To assess the efficacy of this compound in suppressing ouabain-induced ventricular arrhythmias.

Materials:

  • Male albino guinea pigs (350-450 g)

  • This compound hydrochloride

  • Ouabain solution (e.g., 80 µg/mL in normal saline)[7]

  • Anesthetic (e.g., pentobarbitone sodium, 60 mg/kg, intraperitoneally)[7]

  • ECG recording system with needle electrodes

  • Infusion pump

  • Rodent ventilator[7]

Procedure:

  • Anesthetize the guinea pig and ensure a stable plane of anesthesia.

  • Initiate positive pressure artificial respiration.[7]

  • Cannulate the right jugular vein for drug and ouabain infusion and the left carotid artery for blood pressure monitoring.[7]

  • Insert subcutaneous needle electrodes for continuous ECG monitoring (Lead II).[7]

  • Allow the animal to stabilize for a 15-20 minute period, recording a baseline ECG.

  • Administer a bolus of this compound or vehicle intravenously.

  • Ten minutes after drug administration, begin a continuous intravenous infusion of ouabain at a constant rate (e.g., 100 µ g/min ).[7]

  • Continuously monitor the ECG for the onset of ventricular premature beats (VPBs), ventricular tachycardia (VT), and ventricular fibrillation (VF).

  • Record the dose of ouabain required to induce each type of arrhythmia.

  • The experiment is terminated upon the onset of cardiac arrest.

Protocol for Aconitine-Induced Arrhythmia in Rats

Objective: To evaluate the ability of this compound to prevent or terminate aconitine-induced ventricular arrhythmias.

Materials:

  • Male Wistar rats (250-300g)

  • This compound hydrochloride

  • Aconitine solution (e.g., 10 µg/mL in saline)

  • Anesthetic (e.g., urethane, 1.2 g/kg, i.p.)[8]

  • ECG recording system with needle electrodes[9]

  • Infusion pump

  • Heating pad

Procedure:

  • Anesthetize the rat and place it on a heating pad to maintain body temperature.

  • Insert subcutaneous needle electrodes for ECG recording (Lead II is commonly used).[8]

  • Cannulate the jugular vein for drug and aconitine infusion.[9]

  • Allow for a 20-30 minute stabilization period and record a baseline ECG.[9]

  • Administer a prophylactic dose of this compound or vehicle intravenously.

  • Begin a continuous intravenous infusion of aconitine at a constant rate (e.g., 10 µg/kg/min).[8]

  • Continuously monitor the ECG for the onset of VPBs, VT, and VF.

  • Record the time to the onset of each arrhythmia. The experiment is typically concluded after a predetermined time or the onset of sustained VF.[8]

Protocol for Ischemia-Induced Arrhythmia in Dogs

Objective: To determine the effect of this compound on ventricular arrhythmias arising from myocardial ischemia.

Procedure:

  • Anesthetize a mongrel dog and maintain anesthesia throughout the procedure.

  • Perform a left thoracotomy to expose the heart.

  • Ligate the left anterior descending (LAD) coronary artery to induce myocardial ischemia.[6]

  • Continuously monitor the ECG and hemodynamic parameters.

  • Arrhythmias typically appear within minutes of ligation.

  • Once stable arrhythmias are observed, administer an intravenous bolus of this compound (e.g., 2 mg/kg over 10 minutes), followed by a continuous infusion.[10]

  • Monitor the ECG for the suppression of arrhythmias and any changes in cardiac electrophysiological parameters.

Data Presentation

The following tables summarize the quantitative effects of propafenone in various animal models.

Table 1: Electrophysiological Effects of this compound in Langendorff-Perfused Guinea Pig Hearts [11]

ParameterThis compound Concentration (µM)Change from Baseline
AV-Nodal Conduction Time3Significant Increase
His-Bundle Conduction Time3Significant Increase
Intraventricular Conduction Time3Significant Increase
Sinus Rate0.1, 1, 3Dose-dependent Decrease
Atrial Refractory Period3195 +/- 15% Increase
Ventricular Refractory Period388 +/- 16% Increase

Table 2: In Vivo Electrophysiological Effects of Propafenone in Neonatal Dogs [12]

ParameterPropafenone Dose (mg/kg, IV)Effect
Heart Rate1, 2, 4Depressed
AV Nodal Conduction Time1, 2, 4Increased
Atrial Refractory Period1, 2, 4Prolonged (dose-dependent)
Ventricular Refractory Period1, 2, 4Prolonged (dose-dependent)
His-Purkinje Conduction Time4Prolonged

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the experimental workflows.

propafenone_mechanism cluster_membrane Cardiomyocyte Membrane Na_channel Voltage-gated Sodium Channel (Nav1.5) Na_influx Reduced Na+ Influx Beta_receptor Beta-1 Adrenergic Receptor cAMP Reduced cAMP Production S_Propafenone This compound S_Propafenone->Na_channel Blocks S_Propafenone->Beta_receptor Antagonizes Phase0 Decreased Phase 0 Depolarization Rate Na_influx->Phase0 Conduction Slowed Conduction Velocity Phase0->Conduction Arrhythmia Suppression of Arrhythmias Conduction->Arrhythmia HR_Contractility Decreased Heart Rate & Contractility cAMP->HR_Contractility HR_Contractility->Arrhythmia

Figure 1: Mechanism of action of this compound.

arrhythmia_workflow start Animal Preparation (Anesthesia, Cannulation) baseline Baseline ECG Recording start->baseline induction Arrhythmia Induction (Ouabain, Aconitine, or Ischemia) baseline->induction treatment Administer this compound or Vehicle induction->treatment monitoring Continuous ECG & Hemodynamic Monitoring treatment->monitoring analysis Data Analysis (Arrhythmia incidence, duration, etc.) monitoring->analysis

References

Application Notes and Protocols for Testing (S)-Propafenone Efficacy in Induced Arrhythmia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for inducing atrial and ventricular arrhythmias in established preclinical models to evaluate the therapeutic efficacy of (S)-Propafenone. The methodologies described are intended to offer a standardized framework for assessing the antiarrhythmic properties of this compound.

Introduction to this compound and Arrhythmia

Propafenone (B51707) is a Class 1C antiarrhythmic agent that primarily functions by blocking sodium channels in cardiac cells, thereby slowing the conduction of electrical impulses.[1][2] The drug is a racemic mixture of (R)- and (S)-enantiomers, which possess distinct pharmacological properties. Both enantiomers are potent sodium channel blockers; however, this compound also exhibits beta-adrenergic blocking activity, while (R)-Propafenone acts as a ryanodine (B192298) receptor 2 (RyR2) inhibitor.[3][4] This differential activity underscores the importance of evaluating the specific effects of the (S)-enantiomer.

Cardiac arrhythmias, characterized by irregular heartbeats, are a major cause of morbidity and mortality. Preclinical models that allow for the controlled induction and quantification of arrhythmias are essential for the development and evaluation of novel antiarrhythmic therapies like this compound.

Experimental Protocols for Arrhythmia Induction and this compound Efficacy Testing

I. Ex Vivo Model: Induction of Atrial Fibrillation in a Langendorff-Perfused Rabbit Heart

This protocol describes the induction of atrial fibrillation (AF) in an isolated rabbit heart using the Langendorff perfusion system. This model allows for the direct assessment of cardiac electrophysiology and the effects of this compound in the absence of systemic influences.[5][6][7][8]

Materials:

  • New Zealand White rabbits (2.5-3.0 kg)

  • Krebs-Henseleit solution

  • This compound hydrochloride

  • Langendorff perfusion apparatus

  • Pacing electrodes

  • ECG recording system

  • Programmable stimulator

Procedure:

  • Heart Isolation and Perfusion:

    • Anesthetize the rabbit and perform a thoracotomy.

    • Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.

    • Initiate retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure and temperature (37°C).

  • Baseline Electrophysiological Measurements:

    • Allow the heart to stabilize for 20-30 minutes.

    • Record a baseline ECG.

    • Determine the atrial effective refractory period (AERP) using programmed electrical stimulation.

  • Induction of Atrial Fibrillation:

    • Position a pacing electrode on the right atrial appendage.

    • Induce AF using rapid atrial pacing (burst pacing) at a cycle length shorter than the AERP for 10-30 seconds.[9][10][11][12] The endpoint is sustained AF, defined as lasting for at least 30 seconds.[11]

  • This compound Administration and Efficacy Assessment:

    • Introduce this compound into the perfusate at desired concentrations.

    • After a 20-minute equilibration period, repeat the AF induction protocol.

    • Assess the efficacy of this compound by measuring changes in AF inducibility, duration, and the atrial fibrillation cycle length (AFCL).

II. In Vivo Model: Induction of Ventricular Tachycardia in a Rat Model

This protocol details the induction of ventricular tachycardia (VT) in an anesthetized rat model using programmed electrical stimulation (PES). This in vivo model is crucial for understanding the effects of this compound in a more physiologically relevant context.[13][14][15]

Materials:

  • Sprague-Dawley rats (250-300 g)

  • Anesthetic agent (e.g., isoflurane)

  • Pacing catheter

  • ECG recording system

  • Programmable stimulator (e.g., Wellens, Westmead, or Morady protocols)[2]

Procedure:

  • Animal Preparation:

    • Anesthetize the rat and maintain a stable body temperature.

    • Insert a pacing catheter into the right ventricle via the jugular vein.

    • Record a baseline surface ECG.

  • Programmed Electrical Stimulation (PES) Protocol:

    • Deliver a drive train of 8-10 stimuli (S1) at a fixed cycle length.

    • Introduce one to three extrastimuli (S2, S3, S4) with progressively decreasing coupling intervals until ventricular refractoriness is reached.[2][13][16]

    • The endpoint is the induction of sustained VT, defined as lasting for more than 15 consecutive ventricular complexes.[14]

  • This compound Administration and Efficacy Assessment:

    • Administer this compound intravenously at the desired dosage.

    • After a 15-20 minute stabilization period, repeat the PES protocol.

    • Evaluate the efficacy of this compound by assessing changes in VT inducibility, the number of extrastimuli required to induce VT, and the cycle length of the induced VT.

Data Presentation and Quantitative Analysis

All quantitative data should be summarized in clearly structured tables for easy comparison. Key parameters to be measured and presented are outlined below.

Table 1: Electrophysiological Effects of this compound in Isolated Rabbit Hearts
Concentration of this compoundAtrial Effective Refractory Period (ms)Atrial Fibrillation Inducibility (%)Duration of Induced AF (s)Atrial Fibrillation Cycle Length (ms)
Baseline (Control)
Concentration 1
Concentration 2
Concentration 3
Table 2: Efficacy of this compound in a Rat Model of Ventricular Tachycardia
Treatment GroupVentricular Tachycardia Inducibility (%)Number of Extrastimuli for VT InductionVentricular Tachycardia Cycle Length (ms)Arrhythmia Score
Vehicle (Control)
This compound (Dose 1)
This compound (Dose 2)
This compound (Dose 3)
Arrhythmia Scoring

To provide a comprehensive assessment of arrhythmia severity, a scoring system can be employed. The score is determined by the type and duration of the induced arrhythmia.[1][3][4][17][18]

Table 3: Example of an Arrhythmia Scoring System for Ventricular Arrhythmias in Rats

ScoreArrhythmia Observed
0No arrhythmia
1Single ventricular premature beats (VPBs)
2Multiple VPBs or non-sustained VT (<15 consecutive beats)
3Sustained VT (>15 consecutive beats)
4Ventricular fibrillation

Visualization of Signaling Pathways and Experimental Workflows

Beta-Adrenergic Signaling Pathway and the Action of this compound

This compound exerts a beta-blocking effect, which is a key component of its antiarrhythmic action. The following diagram illustrates the canonical beta-adrenergic signaling pathway in a cardiomyocyte and the inhibitory effect of this compound.[10][17]

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Norepinephrine Norepinephrine Beta1_AR β1-Adrenergic Receptor Norepinephrine->Beta1_AR Binds to G_Protein Gs Protein Beta1_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Leads to Contraction Increased Contractility Ca_Influx->Contraction Results in S_Propafenone This compound S_Propafenone->Beta1_AR Blocks ExVivo_Workflow A Rabbit Heart Isolation B Langendorff Perfusion Setup A->B Mount heart C Baseline ECG & Electrophysiology B->C Stabilize D Rapid Atrial Pacing (AF Induction) C->D Induce arrhythmia E AF Confirmation D->E Monitor ECG F This compound Administration E->F If AF is induced G Repeat AF Induction Protocol F->G Equilibrate H Data Analysis: AF Inducibility & Duration G->H Assess efficacy Propafenone_MoA cluster_propafenone This compound cluster_effects Cellular Effects cluster_outcomes Antiarrhythmic Outcomes S_Propafenone This compound Na_Block Sodium Channel Blockade S_Propafenone->Na_Block Beta_Block Beta-Adrenergic Receptor Blockade S_Propafenone->Beta_Block Slowed_Conduction Slowed Conduction Velocity Na_Block->Slowed_Conduction Reduced_Excitability Reduced Myocardial Excitability Na_Block->Reduced_Excitability Decreased_SNS Decreased Sympathetic Nervous System Effects Beta_Block->Decreased_SNS

References

Application Notes and Protocols for (S)-Propafenone in Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propafenone (B51707) is a Class 1C antiarrhythmic agent widely used in the management of cardiac arrhythmias.[1][2][3] It is administered as a racemic mixture of (S)- and (R)-enantiomers, which exhibit stereoselective pharmacological properties.[4][5][6][7] Both enantiomers are potent blockers of the fast inward sodium current (INa), primarily through their action on the cardiac sodium channel Nav1.5.[1][4][7][8][9] However, the (S)-enantiomer is a significantly more potent β-adrenergic antagonist than the (R)-enantiomer.[1][4][6][7][9] These characteristics make (S)-propafenone a valuable tool for dissecting the electrophysiological mechanisms of cardiac excitability and arrhythmia.

These application notes provide detailed protocols for utilizing this compound in patch-clamp electrophysiology studies to investigate its effects on key cardiac ion channels.

Mechanism of Action

This compound's primary mechanism of action as a Class 1C antiarrhythmic is the blockade of voltage-gated sodium channels.[1][2][9] This blockade is state-dependent, with a higher affinity for the open and inactivated states of the channel, leading to a use-dependent reduction in the fast inward sodium current.[10][11] This action slows the upstroke velocity (Phase 0) of the cardiac action potential and reduces conduction velocity in the myocardium.[1][9][12]

In addition to sodium channel blockade, this compound exhibits β-blocking activity, which can modulate cardiac function by antagonizing the effects of catecholamines.[2][4] It also affects various potassium channels, including the human Ether-à-go-go-Related Gene (hERG) channel, which is crucial for cardiac repolarization.[13][14][15][16]

Signaling Pathway of this compound

G cluster_membrane Cardiomyocyte Membrane cluster_effects Electrophysiological Effects Nav1_5 Nav1.5 Channel (Open/Inactivated State) Decrease_Vmax ↓ Vmax of Action Potential (Slower Conduction) Nav1_5->Decrease_Vmax hERG hERG Channel (Open State) Prolong_Repol Prolonged Repolarization hERG->Prolong_Repol Beta_AR β-Adrenergic Receptor Decrease_HR ↓ Heart Rate & ↓ Contractility Beta_AR->Decrease_HR S_Propafenone This compound S_Propafenone->Nav1_5 Blockade S_Propafenone->hERG Blockade S_Propafenone->Beta_AR Antagonism Catecholamines Catecholamines Catecholamines->Beta_AR Activation

Caption: Signaling pathway of this compound on cardiac ion channels.

Data Presentation

Table 1: Inhibitory Effects of Propafenone and its Enantiomers on Cardiac Ion Channels
Ion ChannelCompoundIC50 (µM)Cell TypeTechniqueReference
KvPropafenone5.04 ± 1.05Rabbit coronary arterial smooth muscle cellsWhole-cell patch clamp[17]
Kv1.4Propafenone121Xenopus laevis oocytesTwo-electrode voltage-clamp[18][19]
hERGPropafenone13 - 15Xenopus laevis oocytesTwo-electrode voltage-clamp[16]
Table 2: Electrophysiological Effects of Propafenone on Cardiac Action Potential Parameters
ParameterSpeciesPreparationConcentration (µg/ml)EffectReference
Maximal Driving FrequencyGuinea PigIsolated atria0.530% decrease[20]
Functional Refractory PeriodGuinea PigIsolated atria0.565 ms (B15284909) increase[20]
Action Potential AmplitudeSheepPurkinje fiber0.5Reduced[20]
Overshoot AmplitudeSheepPurkinje fiber0.5Reduced[20]
VmaxSheepPurkinje fiber0.5Decreased (frequency-dependent)[20]
Action Potential DurationSheepPurkinje fiber0.5Shortened[20]
Effective Refractory PeriodSheepPurkinje fiber0.5Shortened[20]

Experimental Protocols

General Workflow for Patch-Clamp Electrophysiology

G Cell_Culture Cell Culture and Preparation (e.g., HEK293 expressing Nav1.5 or hERG) Cell_Plating Plating Cells for Recording Cell_Culture->Cell_Plating Solution_Prep Preparation of Internal and External Solutions Patch_Pipette Fabrication and Filling of Patch Pipettes Solution_Prep->Patch_Pipette Seal_Formation Giga-ohm Seal Formation Patch_Pipette->Seal_Formation Cell_Plating->Seal_Formation Whole_Cell Establish Whole-Cell Configuration Seal_Formation->Whole_Cell Baseline_Recording Record Baseline Currents Whole_Cell->Baseline_Recording Drug_Application Perfusion with this compound Baseline_Recording->Drug_Application Post_Drug_Recording Record Currents in Presence of Drug Drug_Application->Post_Drug_Recording Washout Washout and Recovery Post_Drug_Recording->Washout Data_Analysis Data Analysis Washout->Data_Analysis

Caption: General experimental workflow for a patch-clamp study.

Protocol 1: Whole-Cell Voltage-Clamp Recording of Nav1.5 Currents

Objective: To characterize the inhibitory effects of this compound on human Nav1.5 channels expressed in a mammalian cell line (e.g., HEK293).

Materials:

  • HEK293 cells stably expressing hNav1.5

  • This compound hydrochloride stock solution (e.g., 10 mM in DMSO)

  • Cell culture reagents

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries

  • Micro-perfusion system

Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

Procedure:

  • Cell Preparation: Culture HEK293-hNav1.5 cells under standard conditions. Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.

    • Approach a single, healthy-looking cell with the patch pipette and form a giga-ohm seal (>1 GΩ).

    • Rupture the cell membrane to establish the whole-cell configuration.

    • Set the holding potential to -120 mV to ensure all channels are in the resting state.

  • Voltage Protocol for Tonic Block:

    • From the holding potential of -120 mV, apply a 500 ms depolarizing step to -20 mV to elicit the peak inward sodium current. Repeat this step at a low frequency (e.g., 0.1 Hz) to measure the baseline current.

    • Begin perfusion with the external solution containing the desired concentration of this compound.

    • Continue applying the voltage protocol until a steady-state block is achieved (typically 3-5 minutes).

  • Voltage Protocol for Use-Dependent Block:

    • From a holding potential of -120 mV, apply a train of short depolarizing pulses (e.g., 20 ms to -20 mV) at varying frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).

    • Record the peak current for each pulse in the train to assess the degree of use-dependent block.

  • Data Analysis:

    • Measure the peak inward current amplitude before and after drug application.

    • Calculate the percentage of block for each concentration.

    • Fit the concentration-response data with the Hill equation to determine the IC50.

    • For use-dependent block, plot the normalized peak current against the pulse number.

Protocol 2: Whole-Cell Voltage-Clamp Recording of hERG Potassium Currents

Objective: To evaluate the effects of this compound on hERG potassium channels expressed in a suitable cell line.

Materials:

  • CHO or HEK293 cells stably expressing hERG channels

  • This compound hydrochloride stock solution

  • Standard cell culture and patch-clamp equipment

Solutions:

  • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH.

Procedure:

  • Cell and Pipette Preparation: Follow the same procedures as in Protocol 1, using the appropriate cell line and solutions for hERG recording.

  • Recording: Establish a whole-cell configuration as described previously.

  • Voltage Protocol for hERG Current:

    • Set the holding potential to -80 mV.

    • Apply a depolarizing step to +20 mV for 2 seconds to activate and inactivate the hERG channels.

    • Repolarize to -50 mV for 2 seconds to record the deactivating tail current. This tail current is a measure of the hERG current.

    • Repeat this protocol at a frequency of approximately 0.05 Hz to obtain a stable baseline.

  • Drug Application and Recording:

    • Perfuse the cell with the external solution containing this compound at the desired concentration.

    • Continue applying the voltage protocol until the effect of the drug on the tail current reaches a steady state.

  • Data Analysis:

    • Measure the peak tail current amplitude at -50 mV before and after drug application.

    • Calculate the percentage of block for each concentration and determine the IC50.

    • Analyze the effects of this compound on the activation and inactivation kinetics of the hERG current if required.[13][14]

Concluding Remarks

This compound is a versatile pharmacological tool for investigating the function of cardiac ion channels. The protocols outlined above provide a framework for conducting detailed electrophysiological studies to elucidate its mechanisms of action and to screen for potential cardiac liabilities of new chemical entities. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results. Researchers should always consider the state- and use-dependent nature of this compound's interaction with ion channels when designing their experiments.

References

Application of (S)-Propafenone in Cardiac Hypertrophy Models: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to pressure overload and other stimuli. However, sustained hypertrophy can progress to heart failure. Beta-adrenergic receptor blockers (beta-blockers) are a cornerstone of therapy for heart failure and have been shown to attenuate and even reverse cardiac remodeling. Propafenone, an antiarrhythmic agent, exists as two enantiomers, (R)- and (S)-propafenone. Notably, this compound exhibits beta-blocking activity.[1] This property suggests a potential therapeutic role for this compound in mitigating cardiac hypertrophy.

These application notes provide a framework for investigating the effects of this compound on cardiac hypertrophy in both in vitro and in vivo models. The protocols outlined below are established methods for studying cardiac hypertrophy and can be adapted to evaluate the efficacy of this compound.

Mechanism of Action: The Role of Beta-Blockade in Cardiac Hypertrophy

Chronic stimulation of β-adrenergic receptors by catecholamines is a key driver of pathological cardiac hypertrophy.[2][3] This sustained signaling activates downstream pathways leading to increased protein synthesis, changes in gene expression, and ultimately, cardiomyocyte growth. Beta-blockers, by competitively inhibiting β-adrenergic receptors, can counteract these effects. The (S)-enantiomer of propafenone, possessing beta-blocking properties, is hypothesized to attenuate cardiac hypertrophy through this mechanism.[1][4] Chronic administration of beta-blockers has been shown to suppress the development of cardiac hypertrophy.[5]

Key Signaling Pathways in Cardiac Hypertrophy and Beta-Blocker Intervention

Several signaling cascades are implicated in the development of cardiac hypertrophy. The following diagram illustrates the major pathways and the potential point of intervention for this compound as a beta-blocker.

cluster_0 Hypertrophic Stimuli cluster_1 Cardiomyocyte Receptors cluster_2 Downstream Signaling Cascades cluster_3 Nuclear Transcription & Protein Synthesis cluster_4 Cellular Response Pressure Overload Pressure Overload GPCRs (e.g., AT1R, ETAR) GPCRs (e.g., AT1R, ETAR) Pressure Overload->GPCRs (e.g., AT1R, ETAR) Neurohormones (e.g., Ang II, ET-1) Neurohormones (e.g., Ang II, ET-1) Neurohormones (e.g., Ang II, ET-1)->GPCRs (e.g., AT1R, ETAR) Catecholamines Catecholamines Beta-Adrenergic Receptors Beta-Adrenergic Receptors Catecholamines->Beta-Adrenergic Receptors Gq_PLC Gq -> PLC GPCRs (e.g., AT1R, ETAR)->Gq_PLC Gs_AC Gs -> Adenylyl Cyclase Beta-Adrenergic Receptors->Gs_AC IP3_DAG IP3 & DAG Gq_PLC->IP3_DAG cAMP cAMP Gs_AC->cAMP PKC PKC IP3_DAG->PKC Calcineurin Calcineurin IP3_DAG->Calcineurin PKA PKA cAMP->PKA MAPK_pathway MAPK Pathway (ERK, JNK, p38) PKC->MAPK_pathway PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway PKA->PI3K_Akt_mTOR NFAT NFAT Calcineurin->NFAT GATA4_MEF2 GATA4, MEF2 MAPK_pathway->GATA4_MEF2 Protein_Synthesis Increased Protein Synthesis PI3K_Akt_mTOR->Protein_Synthesis Fetal_Gene_Program Fetal Gene Program Activation (ANP, BNP, β-MHC) NFAT->Fetal_Gene_Program GATA4_MEF2->Fetal_Gene_Program Hypertrophy Cardiomyocyte Hypertrophy Fetal_Gene_Program->Hypertrophy Protein_Synthesis->Hypertrophy S_Propafenone This compound S_Propafenone->Beta-Adrenergic Receptors Inhibits

Caption: Signaling pathways in cardiac hypertrophy and the inhibitory point of this compound.

Experimental Workflow for Investigating this compound in Cardiac Hypertrophy

The following diagram outlines a typical experimental workflow for assessing the anti-hypertrophic potential of this compound.

cluster_0 In Vitro Model cluster_1 In Vivo Model Cell_Culture Neonatal Rat Ventricular Myocytes (NRVMs) or H9c2 cells Induction Induce Hypertrophy (e.g., Phenylephrine (B352888), Angiotensin II) Cell_Culture->Induction Treatment Treat with this compound (various concentrations) Induction->Treatment Analysis Analyze Hypertrophic Markers Treatment->Analysis Animal_Model Rodent Model (e.g., Spontaneously Hypertensive Rat (SHR) or Transverse Aortic Constriction (TAC)) Treatment_InVivo Administer this compound Animal_Model->Treatment_InVivo Monitoring Monitor Cardiac Function (Echocardiography) Treatment_InVivo->Monitoring Tissue_Harvest Harvest Heart Tissue Monitoring->Tissue_Harvest Analysis_InVivo Histological and Molecular Analysis Tissue_Harvest->Analysis_InVivo

Caption: Experimental workflow for in vitro and in vivo studies of this compound.

Data Presentation: Expected Outcomes

Table 1: Expected In Vitro Effects of this compound on Cardiomyocyte Hypertrophy

ParameterControlHypertrophic Stimulus (e.g., Phenylephrine)Hypertrophic Stimulus + this compound
Cell Surface Area (μm²) BaselineIncreasedReduced vs. Stimulus
ANP mRNA Expression (fold change) 1.0Significantly IncreasedSignificantly Decreased vs. Stimulus
BNP mRNA Expression (fold change) 1.0Significantly IncreasedSignificantly Decreased vs. Stimulus
β-MHC mRNA Expression (fold change) 1.0Significantly IncreasedSignificantly Decreased vs. Stimulus
p-Akt / Total Akt Ratio BaselineIncreasedDecreased vs. Stimulus
p-mTOR / Total mTOR Ratio BaselineIncreasedDecreased vs. Stimulus

Table 2: Expected In Vivo Effects of this compound on a Cardiac Hypertrophy Model (e.g., TAC)

ParameterShamTACTAC + this compound
Heart Weight / Body Weight Ratio (mg/g) BaselineIncreasedReduced vs. TAC
Left Ventricular Wall Thickness (mm) BaselineIncreasedReduced vs. TAC
Ejection Fraction (%) NormalDecreasedImproved vs. TAC
Cardiomyocyte Cross-Sectional Area (μm²) BaselineIncreasedReduced vs. TAC
Fibrosis (%) MinimalIncreasedReduced vs. TAC

Experimental Protocols

Protocol 1: In Vitro Induction of Cardiac Hypertrophy in Neonatal Rat Ventricular Myocytes (NRVMs)

Materials:

  • Neonatal rat pups (1-2 days old)

  • DMEM/M199 medium (4:1)

  • Horse serum, Fetal calf serum

  • Penicillin-streptomycin

  • Gelatin-coated culture dishes

  • Phenylephrine (PE) or Angiotensin II (Ang II)

  • This compound

Procedure:

  • Isolate NRVMs from neonatal rat ventricles using established enzymatic digestion protocols.[6]

  • To enrich for myocytes, pre-plate the cell suspension for 1-2 hours to allow for fibroblast adhesion.[6]

  • Plate the non-adherent myocytes on gelatin-coated dishes at a suitable density.

  • Culture the cells for 24-48 hours until they are confluent and beating.

  • Induce hypertrophy by treating the cells with a pro-hypertrophic agent such as phenylephrine (e.g., 20-100 µM) or Angiotensin II (e.g., 10⁻⁷ M) for 24-48 hours.[7][8][9]

  • For the treatment group, co-incubate the cells with the hypertrophic stimulus and varying concentrations of this compound.

  • A control group should receive the vehicle alone.

Protocol 2: Measurement of Cardiomyocyte Size by Immunofluorescence

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization/blocking buffer (e.g., 2% BSA, 0.1% Triton X-100 in PBS)

  • Primary antibody (e.g., anti-α-actinin)

  • Fluorophore-conjugated secondary antibody

  • DAPI or Hoechst stain for nuclei

  • Fluorescence microscope

Procedure:

  • Culture and treat NRVMs on glass coverslips as described in Protocol 1.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.[10]

  • Wash the cells twice with PBS.

  • Permeabilize and block the cells for 45-60 minutes.

  • Incubate with the primary antibody against a sarcomeric protein like α-actinin overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with the appropriate fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI or Hoechst.

  • Mount the coverslips on microscope slides.

  • Acquire images using a fluorescence microscope and measure the cell surface area using image analysis software (e.g., ImageJ).

Protocol 3: Quantification of Hypertrophic Markers by qRT-PCR

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for hypertrophic markers (ANP, BNP, β-MHC) and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Lyse the treated cells from Protocol 1 and extract total RNA according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using specific primers for Atrial Natriuretic Peptide (ANP), Brain Natriuretic Peptide (BNP), and β-Myosin Heavy Chain (β-MHC).[11][12][13]

  • Normalize the expression of the target genes to a stable housekeeping gene.

  • Calculate the relative gene expression using the ΔΔCt method.

Protocol 4: Analysis of Signaling Pathways by Western Blot

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-mTOR, anti-phospho-mTOR)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Extract total protein from the treated cells (Protocol 1) using lysis buffer.

  • Determine the protein concentration of each sample.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[14]

  • Block the membrane for 1 hour at room temperature.[15]

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, mTOR) overnight at 4°C.[16][17]

  • Wash the membrane with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and calculate the ratio of phosphorylated to total protein.

Logical Relationship of the Proposed Investigation

The following diagram illustrates the logical flow of the proposed research to evaluate this compound's anti-hypertrophic potential.

Hypothesis Hypothesis: This compound, as a beta-blocker, attenuates cardiac hypertrophy. InVitro In Vitro Validation: - NRVMs treated with hypertrophic stimuli - Assess cell size, gene expression (ANP, BNP, β-MHC), and signaling pathways (Akt/mTOR). Hypothesis->InVitro InVivo In Vivo Confirmation: - Animal model of hypertrophy (e.g., TAC) - Evaluate cardiac function (echocardiography), remodeling (histology), and molecular markers. InVitro->InVivo Positive results lead to Mechanism Mechanistic Insight: Confirm that the anti-hypertrophic effect is mediated through beta-adrenergic receptor blockade. InVivo->Mechanism Confirm findings and investigate Conclusion Conclusion: This compound may be a potential therapeutic agent for pathological cardiac hypertrophy. Mechanism->Conclusion

Caption: Logical framework for investigating this compound in cardiac hypertrophy.

Conclusion

The beta-blocking properties of this compound provide a strong rationale for its investigation as a potential therapeutic agent for cardiac hypertrophy. The protocols and workflows detailed in these application notes offer a comprehensive guide for researchers to explore this potential. By employing these established in vitro and in vivo models, it is possible to elucidate the efficacy and mechanism of action of this compound in mitigating pathological cardiac remodeling.

References

High-Throughput Screening Methods for (S)-Propafenone Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Propafenone is a Class 1C antiarrhythmic agent primarily known for its potent blockade of cardiac sodium channels (Nav1.5), which slows the influx of sodium ions into cardiomyocytes and decreases cell excitability.[1][2][3] It is the S-enantiomer of the racemic mixture propafenone (B51707) and also exhibits beta-adrenergic blocking activity.[4][5] The development of this compound analogs necessitates robust high-throughput screening (HTS) platforms to efficiently evaluate their potency and selectivity against key cardiac ion channels and to assess potential cytotoxicity. This document provides detailed application notes and protocols for HTS assays tailored for the characterization of this compound analogs, focusing on sodium and potassium channel activity, as well as overall cell viability.

Data Presentation: Comparative Potency of Propafenone and Analogs

The following tables summarize the inhibitory concentrations (IC50) of propafenone and its analogs against key cardiac ion channels, as determined by high-throughput screening methods. It is important to note that both (R)- and this compound have been shown to be equipotent in blocking sodium channels.[5]

Table 1: Inhibitory Activity against Cardiac Sodium Channel (Nav1.5)

CompoundAssay MethodCell LineIC50 (µM)Reference
PropafenoneAutomated Patch ClampHEK293Not explicitly stated, but state-dependent block demonstrated[6]
This compoundPatch ClampGuinea Pig Ventricular CellsNot explicitly stated, equipotent to (R)-propafenone[7]
Analog AAutomated Patch ClampCHO-Nav1.5[Example Data]
Analog BFLIPR Membrane Potential AssayHEK-Nav1.5[Example Data]

Table 2: Inhibitory Activity against Cardiac Potassium Channels

CompoundChannelAssay MethodCell Line/SystemIC50 (µM)Reference
PropafenonehERG (Kv11.1)Two-electrode voltage clampXenopus oocytes13-15[1]
PropafenoneKv1.4Two-electrode voltage clampXenopus oocytes121[8]
PropafenoneKv1.5Whole-cell patch clampLtk- cells4.4[9]
PropafenoneKv channelsWhole-cell patch clampRabbit coronary artery smooth muscle cells5.04[3]
Propafenone Analog (SCT-AS03)hERG (Kv11.1)Two-electrode voltage clampXenopus oocytes0.77[10]
Propafenone Analog (GPV574)hERG (Kv11.1)Two-electrode voltage clampXenopus oocytes5.04[10]
Analog ChERGAutomated Patch ClampCHO-hERG[Example Data]
Analog DKv1.5Automated Patch ClampHEK-Kv1.5[Example Data]

Table 3: Cytotoxicity Profile

CompoundAssay MethodCell LineCC50 (µM)Reference
This compoundCellTiter-Glo®AC16 Human Cardiomyocytes[Example Data]
Analog ACellTiter-Glo®AC16 Human Cardiomyocytes[Example Data]
Analog BCellTiter-Glo®AC16 Human Cardiomyocytes[Example Data]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Cardiac Sodium Channel Blockade

Blockade of the Nav1.5 channel in cardiomyocytes by this compound analogs reduces the fast inward sodium current (INa) during phase 0 of the action potential. This leads to a decreased upstroke velocity, slowed conduction, and an increase in the effective refractory period, which are the bases for its antiarrhythmic effect.

cluster_0 Cardiomyocyte Membrane S_Propafenone_Analog This compound Analog Nav1_5 Nav1.5 Channel S_Propafenone_Analog->Nav1_5 Blocks Na_Influx Reduced Na+ Influx (INa) Nav1_5->Na_Influx Mediates AP_Phase0 Decreased Action Potential Phase 0 Upstroke Velocity Na_Influx->AP_Phase0 Conduction_Slowing Slowed Conduction Velocity AP_Phase0->Conduction_Slowing ERP_Increase Increased Effective Refractory Period Conduction_Slowing->ERP_Increase Antiarrhythmic_Effect Antiarrhythmic Effect ERP_Increase->Antiarrhythmic_Effect

Cardiac Sodium Channel Blockade Pathway
Signaling Pathway of Cardiac Potassium Channel Blockade

Propafenone and its analogs can also block various potassium channels, which are crucial for the repolarization phase (phase 3) of the cardiac action potential.[11] Blockade of these channels, such as hERG, prolongs the action potential duration (APD), which can contribute to the antiarrhythmic effect but also carries a risk of proarrhythmic events like Torsades de Pointes.[12]

cluster_1 Cardiomyocyte Membrane S_Propafenone_Analog This compound Analog K_Channel Potassium Channels (e.g., hERG, Kv1.5) S_Propafenone_Analog->K_Channel Blocks K_Efflux Reduced K+ Efflux K_Channel->K_Efflux Mediates Repolarization Delayed Repolarization (Phase 3) K_Efflux->Repolarization APD_Prolongation Action Potential Duration Prolongation Repolarization->APD_Prolongation Proarrhythmic_Risk Potential Proarrhythmic Risk (e.g., TdP) APD_Prolongation->Proarrhythmic_Risk Antiarrhythmic_Effect Antiarrhythmic Effect APD_Prolongation->Antiarrhythmic_Effect

Cardiac Potassium Channel Blockade Pathway
High-Throughput Screening Workflow

The general workflow for screening this compound analogs involves primary screening using a high-throughput, fluorescence-based assay, followed by secondary screening and confirmation using a higher content method like automated patch clamping. A parallel cytotoxicity screen is essential to identify and deprioritize non-specific, toxic compounds.

Compound_Library Compound Library (this compound Analogs) Primary_Screen Primary HTS: FLIPR Membrane Potential Assay (Nav1.5 & hERG) Compound_Library->Primary_Screen Cytotoxicity_Screen Parallel HTS: CellTiter-Glo® Viability Assay Compound_Library->Cytotoxicity_Screen Hit_Identification Hit Identification & Prioritization Primary_Screen->Hit_Identification Cytotoxicity_Screen->Hit_Identification Secondary_Screen Secondary Screening: Automated Patch Clamp (Nav1.5, hERG, Kv1.5) Hit_Identification->Secondary_Screen SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Screen->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

HTS Workflow for this compound Analogs

Experimental Protocols

Automated Patch Clamp (APC) Assay for Nav1.5 and K+ Channels

This protocol provides a high-fidelity, electrophysiological assessment of compound effects on ion channel function.

a. Cell Preparation

  • Culture CHO or HEK293 cells stably expressing the human cardiac ion channel of interest (e.g., Nav1.5, hERG, Kv1.5) to 70-90% confluency.

  • On the day of the experiment, wash cells with Dulbecco's Phosphate-Buffered Saline (DPBS).

  • Dissociate cells using a gentle, non-enzymatic cell dissociation solution.

  • Resuspend cells in the appropriate external solution at a concentration of 1-5 x 10^6 cells/mL.

  • Allow cells to recover for at least 30 minutes at room temperature before use.

b. Solutions

  • External Solution (Nav1.5): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose; pH 7.4 with NaOH.

  • Internal Solution (Nav1.5): 120 mM CsF, 20 mM CsCl, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA; pH 7.2 with CsOH.

  • External Solution (K+ Channels): 140 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose; pH 7.4 with KOH.

  • Internal Solution (K+ Channels): 130 mM K-Aspartate, 10 mM KCl, 5 mM MgATP, 10 mM HEPES, 10 mM EGTA; pH 7.2 with KOH.

c. Automated Patch Clamp Procedure (e.g., QPatch or SyncroPatch)

  • Prime the system with external and internal solutions.

  • Load the cell suspension onto the instrument.

  • Initiate the automated cell capture, sealing, and whole-cell configuration process.

  • Apply the appropriate voltage protocol to elicit and record baseline ion channel currents.

    • Nav1.5 Voltage Protocol: From a holding potential of -100 mV, apply a depolarizing step to -20 mV for 20 ms (B15284909) to elicit peak sodium current.

    • hERG Voltage Protocol: From a holding potential of -80 mV, apply a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic tail current.

  • Prepare a serial dilution of the this compound analogs in the external solution.

  • Apply the compound solutions to the cells in increasing concentrations, allowing for a sufficient incubation time (typically 2-5 minutes) at each concentration to reach steady-state block.

  • Record the ion channel currents in the presence of each compound concentration.

  • At the end of the experiment, apply a known potent blocker as a positive control to confirm assay performance.

d. Data Analysis

  • Measure the peak current amplitude (for Nav1.5) or tail current amplitude (for hERG) at each compound concentration.

  • Normalize the current amplitude to the baseline (pre-compound) recording.

  • Plot the normalized current as a function of compound concentration and fit the data to a Hill equation to determine the IC50 value.

FLIPR Membrane Potential Assay

This fluorescence-based assay provides a higher throughput method for primary screening of ion channel modulators.

a. Cell Preparation

  • Seed CHO or HEK293 cells stably expressing the ion channel of interest into black-walled, clear-bottom 384-well microplates at a density that will form a confluent monolayer overnight.

  • Incubate the plates at 37°C and 5% CO2.

b. Reagent Preparation

  • Prepare the FLIPR Membrane Potential Assay Kit dye-loading buffer according to the manufacturer's instructions.

c. Assay Procedure

  • On the day of the assay, remove the cell culture medium from the plates.

  • Add an equal volume of the prepared dye-loading buffer to each well.

  • Incubate the plates for 30-60 minutes at 37°C, protected from light.

  • Prepare a plate containing the this compound analogs at 4x the final desired concentration in the assay buffer.

  • Place both the cell plate and the compound plate into the FLIPR instrument.

  • Initiate the assay protocol on the FLIPR instrument, which will first measure the baseline fluorescence.

  • The instrument will then add the compound solution to the cell plate and immediately begin recording the change in fluorescence over time, which reflects the change in membrane potential.

  • For voltage-gated channels, a chemical or electrical stimulus may be required to open the channels and observe compound-induced block.

d. Data Analysis

  • Calculate the change in fluorescence intensity (ΔF) in response to the compound addition.

  • Normalize the ΔF values to the response of a positive control (known blocker) and a negative control (vehicle).

  • Plot the normalized response against the compound concentration to determine the IC50 value.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells, to assess cytotoxicity.[1]

a. Cell Preparation

  • Seed a human cardiomyocyte cell line (e.g., AC16) or other relevant cell type into white-walled, clear-bottom 384-well microplates at an optimized density.

  • Incubate the plates at 37°C and 5% CO2 for 24 hours.

b. Assay Procedure

  • Prepare serial dilutions of the this compound analogs in cell culture medium.

  • Add the compound dilutions to the cells and incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Prepare the CellTiter-Glo® Reagent according to the manufacturer's protocol.

  • Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

c. Data Analysis

  • Subtract the average background luminescence (from wells with medium only) from all experimental values.

  • Normalize the luminescence signal of the compound-treated wells to the vehicle-treated control wells (representing 100% viability).

  • Plot the percentage of cell viability against the compound concentration and fit to a dose-response curve to calculate the CC50 (50% cytotoxic concentration).

References

Troubleshooting & Optimization

Technical Support Center: Enantioselective Synthesis of (S)-Propafenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in improving the yield and enantioselectivity of (S)-Propafenone synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the enantioselective synthesis of this compound.

Issue 1: Low Overall Yield in Racemic Propafenone (B51707) Synthesis

  • Question: My synthesis of racemic propafenone is resulting in a low overall yield. Which steps are most critical for optimization?

  • Answer: Low yields in propafenone synthesis can often be traced back to two key steps: the Fries rearrangement for the synthesis of the o-hydroxyacetophenone intermediate and the subsequent Aldol condensation. To improve your yield, consider the following optimizations:

    • Fries Rearrangement: The choice of solvent is crucial. Using chlorobenzene (B131634) as a solvent has been shown to be superior to more commonly used solvents in this rearrangement, leading to a higher yield of o-hydroxyacetophenone.

    • Aldol Condensation: The stoichiometry of the base and the solvent volume are critical parameters. For each mole of the starting material, using seven moles of base and a larger solvent volume (e.g., 1.2 liters) can significantly maximize the yield of the chalcone (B49325) intermediate.

Issue 2: Poor Enantioselectivity (Low Enantiomeric Excess - ee)

  • Question: I am attempting an asymmetric synthesis of this compound, but the enantiomeric excess (ee) is consistently low. What are the potential causes and how can I improve it?

  • Answer: Low enantiomeric excess is a common challenge in asymmetric synthesis. The issue can stem from the chosen synthetic strategy, reaction conditions, or the purity of reagents. Here are some troubleshooting steps and alternative approaches:

    • Validate Your Analytical Method: Before optimizing the reaction, ensure your chiral chromatography method (HPLC, GC, or SFC) is accurate. Prepare a racemic sample and verify that you can achieve baseline separation of the enantiomers.

    • Catalyst and Ligand Choice: In asymmetric hydrogenations of the chalcone precursor, the choice of the chiral catalyst and ligand is paramount. Ru(II)-based catalysts with chiral ligands have shown high efficiency. The enantioselectivity can be dramatically influenced by the solvent and the copper salt precursor used in asymmetric conjugate addition reactions. Experiment with different copper carboxylates in solvents like Et₂O, THF, or EtOAc to potentially improve enantioselectivity.[1]

    • Reaction Conditions:

      • Temperature: Lowering the reaction temperature can often enhance enantioselectivity.

      • Solvent: The polarity and coordinating ability of the solvent can significantly impact the transition state of the enantioselective step. A screening of different solvents is recommended.

      • Reaction Time: Prolonged reaction times can sometimes lead to racemization of the product. Monitor the reaction progress and quench it once the starting material is consumed.

    • Chiral Building Block Purity: If you are using a chiral building block approach, such as with (S)-glycidyl tosylate, ensure the starting material has a high enantiomeric purity. Impurities in the chiral starting material will directly translate to a lower ee in the final product.

Issue 3: Difficulty with Chiral Resolution of Racemic Propafenone

  • Question: I am trying to resolve racemic propafenone using diastereomeric salt crystallization, but I am struggling to obtain a high yield and enantiomeric purity of the (S)-enantiomer. What should I consider?

  • Answer: Diastereomeric salt crystallization is a powerful technique but requires careful optimization.[2][3][4][5] The success of this method depends heavily on the choice of the resolving agent and the crystallization solvent.[4]

    • Screening of Resolving Agents and Solvents: The key is to find a combination where one diastereomeric salt is significantly less soluble than the other. For a basic compound like propafenone, acidic resolving agents are used. A common and effective choice is a derivative of tartaric acid. It is crucial to perform a systematic screening of various chiral acids and a range of solvents (e.g., alcohols, ketones, esters, and their mixtures with water).

    • Control of Supersaturation and Cooling Rate: The rate of cooling and the level of supersaturation are critical for obtaining crystals of high diastereomeric purity. Slow cooling is generally preferred. Seeding the solution with a few crystals of the desired diastereomer can help induce crystallization and improve selectivity.

    • Stoichiometry of the Resolving Agent: The molar ratio of the resolving agent to the racemic propafenone can influence the resolution efficiency. While a 1:1 ratio is a common starting point, exploring substoichiometric amounts of the resolving agent can sometimes be beneficial.

    • Kinetic vs. Thermodynamic Control: It is possible that the desired diastereomer is not the most thermodynamically stable one. In such cases, a kinetic resolution, where the crystallization is stopped before reaching equilibrium, might be necessary to isolate the desired product.[2]

Frequently Asked Questions (FAQs)

  • Question: What are the main strategies for synthesizing enantiomerically pure this compound?

  • Answer: There are two primary approaches for the enantioselective synthesis of this compound:

    • Asymmetric Synthesis: This involves creating the chiral center in a stereocontrolled manner. Common methods include:

      • Asymmetric Hydrogenation: The chalcone precursor of propafenone can be asymmetrically hydrogenated using a chiral catalyst to produce the desired enantiomer of the dihydrochalcone (B1670589) intermediate.[6] Ru(II) catalysts have been shown to be effective for this transformation, yielding high enantiomeric purities.[6]

      • Use of Chiral Building Blocks: This strategy involves starting with a readily available enantiopure molecule that is incorporated into the final product. For this compound, (S)-glycidyl tosylate is a suitable chiral building block.[7]

    • Chiral Resolution: This involves separating the two enantiomers from a racemic mixture of propafenone. The most common industrial method is diastereomeric salt crystallization .[4] This technique relies on reacting the racemic propafenone with a chiral resolving agent (like a tartaric acid derivative) to form two diastereomeric salts with different solubilities, allowing for their separation by crystallization.[2][3]

  • Question: Are there any "greener" synthesis methods for the asymmetric reduction of propafenone precursors?

  • Answer: Yes, recent research has focused on developing more environmentally friendly methods. For the asymmetric transfer hydrogenation of chalcones, which are precursors to propafenone, it has been demonstrated that the reaction can be carried out efficiently in water using sodium formate (B1220265) as a hydrogen source and a Ru(II) catalyst.[6] This approach avoids the use of volatile organic solvents.

  • Question: Why is the synthesis of the (S)-enantiomer of propafenone important?

  • Answer: The two enantiomers of propafenone, (R)- and this compound, have different pharmacological profiles. While both enantiomers exhibit similar sodium channel-blocking activity (the primary antiarrhythmic effect), the (S)-enantiomer is a more potent beta-blocker.[8] Developing a synthesis for the pure (S)-enantiomer allows for more specific therapeutic applications and can reduce the side effects associated with the beta-blocking activity of the racemic mixture.[8]

Data Presentation

Table 1: Comparison of Chiral Resolution and Asymmetric Synthesis Strategies

StrategyKey Reagents/CatalystsTypical Enantiomeric Excess (ee)AdvantagesDisadvantages
Diastereomeric Salt Crystallization Racemic Propafenone, Chiral Resolving Agent (e.g., Tartaric Acid Derivative)Can reach >99% after optimizationCost-effective for large-scale production, well-established technique.[4]Requires screening of resolving agents and solvents, yield is theoretically limited to 50% for the desired enantiomer per cycle.
Asymmetric Hydrogenation of Chalcone Chalcone Precursor, Chiral Ru(II) CatalystUp to 98:2 enantiomeric ratio reported for similar substrates.[6]Potentially higher overall yield as it avoids discarding one enantiomer.Requires specialized and often expensive chiral catalysts.
Chiral Building Block Synthesis (S)-Glycidyl TosylateCan be high, dependent on the purity of the starting material.[7]Direct route to the desired enantiomer.The chiral building block can be expensive.

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Crystallization of Racemic Propafenone

This is a general guideline and requires optimization for specific resolving agents and solvents.

  • Screening: In small-scale trials, dissolve racemic propafenone and a selected chiral resolving agent (e.g., a derivative of tartaric acid) in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate) with gentle heating.

  • Crystallization: Based on the screening results, dissolve racemic propafenone and the optimal resolving agent in the chosen solvent at an elevated temperature to achieve a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature, and then potentially cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of the cold solvent.

  • Liberation of Enantiomer: Suspend the isolated diastereomeric salt in water and add a base (e.g., sodium bicarbonate) to neutralize the resolving agent and liberate the free base of the this compound enantiomer.

  • Extraction and Purification: Extract the this compound with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

  • Analysis: Determine the enantiomeric excess of the product using chiral HPLC.

Protocol 2: General Procedure for Asymmetric Transfer Hydrogenation of a Chalcone Precursor

This protocol is based on the reduction of similar chalcone substrates and should be adapted for the specific propafenone precursor.[6]

  • Reaction Setup: In a reaction vessel, dissolve the chalcone precursor, a Ru(II) chiral catalyst, and a hydrogen source (e.g., sodium formate) in a suitable solvent (e.g., water).

  • Reaction: Stir the mixture at the optimized temperature for the required time to achieve complete conversion.

  • Work-up: After the reaction is complete, extract the product with an organic solvent.

  • Purification: Purify the resulting chiral dihydrochalcone by column chromatography.

  • Conversion to this compound: The purified intermediate can then be converted to this compound through subsequent synthetic steps.

  • Analysis: Determine the enantiomeric excess of the dihydrochalcone intermediate using chiral HPLC.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis of Racemic Propafenone cluster_resolution Chiral Resolution Start Start Chalcone_Formation Chalcone Formation Start->Chalcone_Formation Aldol Condensation Hydrogenation Hydrogenation to Dihydrochalcone Chalcone_Formation->Hydrogenation Epoxidation Epoxidation Hydrogenation->Epoxidation Aminolysis Aminolysis with n-Propylamine Epoxidation->Aminolysis Racemic_Propafenone Racemic Propafenone Aminolysis->Racemic_Propafenone Diastereomeric_Salt_Formation Diastereomeric Salt Formation with Chiral Acid Racemic_Propafenone->Diastereomeric_Salt_Formation Crystallization Fractional Crystallization Diastereomeric_Salt_Formation->Crystallization Salt_Cleavage Salt Cleavage Crystallization->Salt_Cleavage S_Propafenone This compound Salt_Cleavage->S_Propafenone

Caption: General workflow for the synthesis of this compound via chiral resolution.

Troubleshooting_Low_ee Start Low Enantiomeric Excess Observed Validate_Method Is the chiral analytical method validated? Start->Validate_Method Optimize_Reaction Optimize Reaction Conditions Validate_Method->Optimize_Reaction Yes Re-evaluate_Strategy Re-evaluate Synthetic Strategy Validate_Method->Re-evaluate_Strategy No Check_Purity Check Purity of Chiral Reagents Optimize_Reaction->Check_Purity No Improvement Success Improved ee Optimize_Reaction->Success Improvement Check_Purity->Optimize_Reaction Purity is high Check_Purity->Re-evaluate_Strategy Purity is low Re-evaluate_Strategy->Success New Strategy Implemented

Caption: A decision tree for troubleshooting low enantiomeric excess.

References

Technical Support Center: Troubleshooting Peak Tailing for (S)-Propafenone in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and resolving peak tailing issues encountered during the reverse-phase HPLC analysis of (S)-Propafenone.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of this compound?

Peak tailing is a chromatographic phenomenon where the peak is not symmetrical, and the latter half of the peak is broader than the front half. For quantitative analysis, this can lead to inaccurate peak integration, reduced sensitivity, and poor resolution between closely eluting peaks. This compound, being a basic compound, is particularly susceptible to peak tailing in reverse-phase HPLC.

Q2: What are the primary causes of peak tailing for this compound?

The most common cause of peak tailing for basic compounds like this compound is secondary interactions with the stationary phase. This compound has a pKa of approximately 9.7 for its strongest basic functional group. At typical mobile phase pH values, the molecule can be protonated and carry a positive charge. This cationic form can interact with residual, negatively charged silanol (B1196071) groups (-SiO⁻) on the surface of silica-based stationary phases (e.g., C18). This secondary ionic interaction is a slower process than the primary hydrophobic interaction, causing some analyte molecules to lag behind, resulting in a tailed peak.

Other potential causes include:

  • Column Overload: Injecting too high a concentration of the sample.

  • Poor Column Condition: A void at the column inlet or a contaminated frit can distort the peak shape.

  • Inappropriate Mobile Phase pH: A mobile phase pH close to the pKa of this compound can lead to inconsistent ionization and peak shape issues.

  • Insufficient Buffer Capacity: The buffer may not be able to maintain a consistent pH on the column.

  • Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector.

Q3: How can I reduce peak tailing for this compound by adjusting the mobile phase pH?

Lowering the mobile phase pH is a very effective strategy. By operating at a low pH (e.g., 2.5-3.5), the residual silanol groups on the silica (B1680970) packing are protonated (-SiOH) and become neutral. This minimizes the ionic interaction with the protonated this compound, leading to a more symmetrical peak shape.

Q4: Can the choice of buffer and its concentration impact peak shape?

Yes, the buffer is critical for maintaining a stable pH across the column. A low buffer concentration may not be sufficient to control the pH at the silica surface, leading to peak tailing. Increasing the buffer concentration, typically in the range of 20-50 mM, can improve peak symmetry by ensuring a consistent pH environment. The choice of buffer is also important; phosphate (B84403) and formate (B1220265) buffers are commonly used at low pH.

Q5: What role does the HPLC column itself play in peak tailing?

The choice of HPLC column is crucial. Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, which significantly reduces peak tailing for basic compounds. For particularly challenging separations, consider using columns with alternative stationary phases, such as those with embedded polar groups or hybrid particle technology, which are designed to shield the analyte from residual silanols.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.

Data Presentation: Impact of Chromatographic Parameters on Peak Asymmetry

The following table presents illustrative data on how changes in mobile phase pH, buffer concentration, and column type can affect the peak asymmetry factor of this compound. An asymmetry factor of 1.0 indicates a perfectly symmetrical peak, with values greater than 1.0 indicating tailing.

ParameterCondition 1Condition 2Condition 3Condition 4
Mobile Phase pH 4.53.52.52.5
Buffer Concentration 10 mM Phosphate10 mM Phosphate10 mM Phosphate25 mM Phosphate
Column Type Standard C18Standard C18Standard C18End-capped C18
Illustrative Peak Asymmetry Factor 2.11.61.31.1
Experimental Protocols

Protocol 1: Standard Analysis of this compound with Potential for Peak Tailing

  • Column: Standard C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: 40:60 (v/v) Acetonitrile (B52724) : 10 mM Potassium Phosphate Buffer

  • pH: 4.5

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 248 nm

  • Sample Preparation: Dissolve this compound standard in mobile phase to a concentration of 10 µg/mL.

Protocol 2: Optimization of Mobile Phase pH to Reduce Peak Tailing

  • Prepare Mobile Phases: Prepare three separate aqueous mobile phase components consisting of 10 mM potassium phosphate buffer adjusted to pH 4.5, 3.5, and 2.5 with phosphoric acid.

  • Equilibrate the System: Begin with the pH 4.5 mobile phase (mixed with acetonitrile in a 60:40 ratio). Equilibrate the column for at least 15 minutes.

  • Inject Sample: Inject the this compound sample and record the chromatogram.

  • Calculate Peak Asymmetry: Determine the peak asymmetry factor from the resulting chromatogram.

  • Repeat for Lower pH: Sequentially switch to the pH 3.5 and then the pH 2.5 mobile phases, allowing for adequate equilibration time before each injection. Record the chromatograms and calculate the peak asymmetry for each condition.

Protocol 3: Evaluation of Buffer Concentration

  • Select Optimal pH: Based on the results from Protocol 2, select the pH that provided the best peak shape (e.g., pH 2.5).

  • Prepare Buffers: Prepare two separate aqueous mobile phase components at the optimal pH, one with a 10 mM and the other with a 25 mM potassium phosphate buffer concentration.

  • Analyze at Each Concentration: Following the same procedure as in Protocol 2, analyze the this compound sample using mobile phases prepared with each buffer concentration and record the peak asymmetry.

Protocol 4: Assessment of Column Chemistry

  • Select Optimal Mobile Phase: Use the mobile phase composition (pH and buffer concentration) that gave the best results from the previous protocols.

  • Install Alternative Column: Replace the standard C18 column with a high-purity, end-capped C18 column of the same dimensions.

  • Equilibrate and Analyze: Equilibrate the new column thoroughly with the optimized mobile phase and inject the this compound sample.

  • Compare Results: Compare the peak asymmetry obtained with the end-capped column to that from the standard C18 column under the same conditions.

Mandatory Visualization

Troubleshooting Workflow for Peak Tailing

The following diagram illustrates a logical workflow for troubleshooting peak tailing of this compound.

PeakTailingTroubleshooting Troubleshooting Workflow for this compound Peak Tailing start Peak Tailing Observed (Asymmetry > 1.2) check_overload Q: Is the column overloaded? start->check_overload reduce_concentration A: Reduce sample concentration or injection volume. check_overload->reduce_concentration Yes check_pH Q: Is the mobile phase pH optimal? check_overload->check_pH No reduce_concentration->check_pH end_good Peak Shape Improved (Asymmetry ≤ 1.2) lower_pH A: Lower mobile phase pH to 2.5-3.5. check_pH->lower_pH No check_buffer Q: Is the buffer concentration sufficient? check_pH->check_buffer Yes lower_pH->check_buffer increase_buffer A: Increase buffer concentration (20-50 mM). check_buffer->increase_buffer No check_column Q: Is the column suitable for basic compounds? check_buffer->check_column Yes increase_buffer->check_column use_endcapped_column A: Use a high-purity, end-capped C18 or alternative phase column. check_column->use_endcapped_column No check_system Q: Are there any system issues? check_column->check_system Yes use_endcapped_column->check_system system_maintenance A: Check for leaks, excessive dead volume, and column frit blockage. check_system->system_maintenance Yes check_system->end_good No end_bad Issue Persists Consult further support system_maintenance->end_bad

Caption: A step-by-step workflow for diagnosing and resolving peak tailing issues for this compound.

Overcoming poor solubility of (S)-Propafenone in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for working with (S)-Propafenone, focusing on overcoming its poor solubility in aqueous cell culture media.

Troubleshooting Guide

Q1: My this compound powder is not dissolving directly in my cell culture medium. What should I do?

This compound, particularly the common hydrochloride salt form, is only slightly soluble in water and aqueous solutions like cell culture media.[1][2] Direct dissolution is unlikely to achieve the desired concentration and will likely result in a non-homogenous suspension.

Solution: You must first prepare a concentrated stock solution using an appropriate organic solvent and then dilute this stock into your final culture medium. The most common and effective solvent for this purpose is Dimethyl Sulfoxide (DMSO).[3]

Q2: I've dissolved this compound in DMSO, but it precipitates or turns cloudy when I add it to my cell culture medium. How can I prevent this?

This is a common issue when a compound is much less soluble in the final aqueous solution than in the organic stock solvent. The precipitation occurs because the compound "crashes out" of the solution as the solvent concentration rapidly drops upon dilution.

Solutions:

  • Use a Serial Dilution Method: Instead of adding the highly concentrated stock directly to the full volume of media, perform one or more intermediate dilution steps.

  • Vortex/Mix While Adding: Add the stock solution drop-wise into the cell culture medium while continuously vortexing or stirring. This rapid mixing helps to disperse the compound quickly, preventing localized high concentrations that lead to precipitation.

  • Warm the Medium: Gently warming the cell culture medium to 37°C before adding the stock solution can sometimes help maintain solubility.

  • Check Your Final Concentration: The final concentration of this compound may be exceeding its solubility limit in the medium, even with a co-solvent like DMSO. You may need to lower the final experimental concentration. The hydrochloride salt has a solubility of approximately 0.25 mg/ml in a 1:3 solution of DMSO:PBS (pH 7.2).[3]

Q3: What is the maximum concentration of an organic solvent like DMSO or ethanol (B145695) that is safe for my cells?

The cytotoxicity of solvents is highly dependent on the cell type and the duration of exposure. Primary cells are often more sensitive than immortalized cell lines.[4] It is critical to determine the tolerance of your specific cell line.

General Guidelines:

  • DMSO: A final concentration of 0.1% to 0.5% is generally considered safe for most cell lines.[4][5][6] While some robust cell lines may tolerate up to 1%, this can induce off-target effects.[4][7]

  • Ethanol: The final concentration of ethanol should be kept as low as possible, typically below 0.5% , with many researchers recommending 0.1% or lower.[8][9][10]

Crucial Experimental Control: Always include a "vehicle control" in your experiments. This control group should consist of cells treated with the same final concentration of the solvent (e.g., 0.1% DMSO) in the medium, but without the this compound. This allows you to distinguish the effects of the drug from the effects of the solvent itself.[7]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

DMSO is the highly recommended solvent. Propafenone hydrochloride has a solubility of approximately 30 mg/mL in DMSO.[3] Ethanol can also be used, but the solubility is significantly lower at around 0.3 mg/mL.[3]

Q2: How should I prepare and store my this compound stock solution?

Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. One vendor recommends storing at -80°C for up to 6 months.[11]

Q3: Can I use heating or sonication to help dissolve the compound?

Yes. If the compound is slow to dissolve in the organic solvent, gentle warming (not to exceed 37°C) or brief sonication can be used to facilitate dissolution. For this compound in DMSO, a vendor specifically notes that ultrasonic treatment may be needed.[11]

Q4: What are the known cellular targets and signaling pathways of this compound?

This compound is a Class 1C antiarrhythmic agent.[1][12][13]

  • Primary Target: Its main mechanism of action is blocking the fast inward sodium channels in myocardial cells.[13][14][15] This slows the rapid depolarization of the cardiac action potential.

  • Secondary Effects: It also exhibits weak beta-adrenergic blocking activity and can inhibit various cardiac potassium and calcium channels.[1][3][15]

Data Summary Tables

Table 1: Solubility of Propafenone Hydrochloride in Common Solvents

SolventApproximate Solubility (mg/mL)
DMSO~30[3]
Dimethyl Formamide (DMF)~20[3]
Ethanol~0.3[3]
WaterSlightly Soluble[1]
Aqueous Buffer (1:3 DMSO:PBS)~0.25[3]

Table 2: General Cytotoxicity Limits for Solvents in Cell Culture

SolventRecommended Max. ConcentrationNotes
DMSO≤ 0.5% [4][6]Concentrations below 0.1% are safest.[5][7] Cell-type specific toxicity must be validated.
Ethanol≤ 0.5% [9][10]Some robust cell lines may tolerate up to 1%.[8] Always include a vehicle control.

Experimental Protocols

Protocol 1: Preparation of a 30 mM this compound Stock Solution in DMSO

Materials:

  • This compound Hydrochloride (MW: 377.9 g/mol )

  • Anhydrous, cell culture grade DMSO

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated scale and vortex mixer

Procedure:

  • Calculate the required mass of this compound HCl. For 1 mL of a 30 mM stock:

    • Mass = 30 mmol/L * 1 L/1000 mL * 377.9 g/mol * 1 mL = 0.01134 g = 11.34 mg

  • Weigh out 11.34 mg of this compound HCl powder and place it into a sterile tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex vigorously for 1-2 minutes until the solid is completely dissolved. If needed, use a brief sonication bath to aid dissolution.

  • Aliquot the solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes.

  • Label clearly and store at -20°C or -80°C, protected from light and moisture.

Protocol 2: Diluting Stock Solution into Cell Culture Medium

This protocol is for preparing 10 mL of medium with a final this compound concentration of 30 µM. The final DMSO concentration will be 0.1%.

Procedure:

  • Thaw one aliquot of the 30 mM this compound stock solution.

  • Warm 10 mL of your complete cell culture medium to 37°C in a sterile conical tube.

  • Calculate the volume of stock solution needed:

    • V1 = (M2 * V2) / M1 = (30 µM * 10 mL) / 30,000 µM = 0.01 mL = 10 µL

  • Set a vortex mixer to a medium speed.

  • While the medium is vortexing, slowly add the 10 µL of the stock solution drop-wise into the medium.

  • Continue vortexing for an additional 10-15 seconds to ensure homogeneity.

  • The medium is now ready to be added to your cells. Remember to also prepare a vehicle control by adding 10 µL of pure DMSO to 10 mL of medium.

Visualizations

G start Issue: This compound Precipitates in Aqueous Medium check_solvent Are you using an organic solvent stock (e.g., DMSO)? start->check_solvent prepare_stock Action: Prepare a concentrated stock in 100% DMSO. check_solvent->prepare_stock No check_dilution Is precipitation occurring during dilution into culture medium? check_solvent->check_dilution Yes prepare_stock->check_dilution improve_dilution Action: 1. Add stock to vortexing media. 2. Warm media to 37°C. 3. Perform serial dilutions. check_dilution->improve_dilution Yes check_concentration Is the final solvent concentration >0.5%? check_dilution->check_concentration No improve_dilution->check_concentration lower_concentration Action: Increase stock concentration to lower required volume, or reduce final drug concentration. check_concentration->lower_concentration Yes run_experiment Action: Proceed with experiment. Include vehicle control. check_concentration->run_experiment No lower_concentration->run_experiment

Caption: Troubleshooting workflow for this compound solubility issues.

G cluster_0 Cardiac Myocyte Membrane na_channel Fast Na+ Channel (Voltage-gated) na_effect Reduced Na+ Influx (Primary Action) ca_channel Ca2+ Channel ca_effect Inhibition (High Conc.) k_channel K+ Channel k_effect Inhibition beta_receptor Beta-Adrenergic Receptor beta_effect Blockade propafenone This compound propafenone->na_channel BLOCKS propafenone->ca_channel Inhibits propafenone->k_channel Inhibits propafenone->beta_receptor Blocks

Caption: Mechanism of action of this compound on cardiac ion channels.

References

How to prevent degradation of (S)-Propafenone stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on the proper handling and storage of (S)-Propafenone stock solutions to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for solid this compound?

A1: Solid this compound hydrochloride is stable for at least four years when stored as a crystalline solid at -20°C.[1]

Q2: How should I prepare stock solutions of this compound?

A2: this compound hydrochloride is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1] For aqueous buffers, it is sparingly soluble. It is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[1] When preparing stock solutions, it is best practice to purge the solvent with an inert gas to minimize oxidation.

Q3: What are the main causes of this compound degradation in solution?

A3: Based on forced degradation studies of propafenone (B51707) hydrochloride, the primary causes of degradation are oxidation and exposure to high temperatures.[2] Degradation under acidic conditions is more pronounced than in alkaline conditions, while photolytic degradation (exposure to light) appears to be less significant.[2][3]

Q4: How long can I store this compound stock solutions?

Q5: Are there any known incompatibilities for this compound solutions?

A5: Yes, propafenone hydrochloride solutions have shown incompatibility with certain substances. For instance, when mixed with potassium chloride solutions, precipitation can occur upon freezing and thawing.[4] It is also incompatible with 0.9% sodium chloride injection.

Troubleshooting Guide

This section addresses common issues encountered during the handling and use of this compound stock solutions.

Problem: I am observing unexpected or inconsistent results in my experiments.

This could be due to the degradation of your this compound stock solution. Follow this troubleshooting workflow to identify the potential cause.

G cluster_0 A Start: Unexpected Experimental Results B Check Solution Appearance: Precipitate or Color Change? A->B C Solution is compromised. Discard and prepare fresh stock. B->C Yes D Review Storage Conditions: - Temperature? - Light exposure? - Headspace in vial? B->D No E Improper Storage: - Stored at room temp? - Exposed to light? - Large headspace (air)? D->E Improper F Review Solution Preparation: - Solvent purity? - Age of solution? - Inert gas used? D->F Proper K Follow Best Practices: - Store at -20°C or below. - Protect from light. - Use inert gas. E->K G Potential Preparation Issue: - Old solution? - Impure solvent? F->G Improper H Verify Compound Integrity: Perform analytical check (e.g., HPLC). F->H Proper G->K I Degradation Confirmed H->I Degradation Detected J Compound is Stable. Investigate other experimental parameters. H->J No Degradation I->K

Troubleshooting workflow for this compound solution degradation.

Data on Stability of Propafenone Hydrochloride

The following table summarizes the stability of propafenone hydrochloride under different conditions. Note that these studies were conducted on the hydrochloride salt, and while informative, may not perfectly reflect the stability of the free base or the specific (S)-enantiomer in all solvents.

Compound FormSolvent/DiluentConcentration(s)Storage ConditionsStability
Solid (hydrochloride)N/AN/A-20°C≥ 4 years[1]
Stock SolutionDMSO30 mg/mLRecommended: aliquot and store at -20°CData not available; best practice is to use fresh or store for short periods.
Stock SolutionEthanol0.3 mg/mLRecommended: aliquot and store at -20°CData not available; best practice is to use fresh or store for short periods.
Aqueous Solution1:3 DMSO:PBS (pH 7.2)0.25 mg/mLRoom TemperatureNot recommended for storage longer than one day.[1]
IV Solution5% Dextrose0.5, 1, 2 mg/mL20.5-22.5°C, fluorescent light, in polypropylene (B1209903) syringes or PVC bagsStable for 48 hours.[4][5][6][7]
IV Solution5% Dextrose & 0.2% NaCl0.5, 1 mg/mL20.5-22.5°C, fluorescent light, in polypropylene syringes or PVC bagsStable for 48 hours.[4][5][6][7]

Experimental Protocols

Protocol: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a general method for assessing the stability of this compound and detecting its degradation products. This method is based on principles from published stability-indicating assays for propafenone.[2][6]

G cluster_0 prep 1. Standard & Sample Preparation - Prepare a known concentration standard of this compound. - Prepare samples of the stock solution to be tested. hplc 2. HPLC System Setup - Column: C18 reverse-phase (e.g., 150 x 4.6mm, 5µm). - Mobile Phase: Methanol (B129727):Ammonium Acetate Buffer (e.g., 66:34 v/v). - Flow Rate: 1.0 mL/min. - Detection: UV at 246 nm. prep->hplc inject 3. Injection & Separation - Inject equal volumes of standard and sample solutions. - Elute and separate the components on the column. hplc->inject detect 4. Detection & Data Analysis - Monitor the eluent at the specified UV wavelength. - Integrate peak areas for this compound and any new peaks (degradation products). inject->detect calc 5. Calculation - Compare the peak area of this compound in the sample to the standard to determine concentration. - Calculate the percentage of degradation products relative to the initial concentration. detect->calc

Experimental workflow for HPLC-based stability testing.

Materials:

  • This compound reference standard

  • This compound stock solution for testing

  • HPLC-grade methanol

  • Ammonium acetate

  • HPLC-grade water

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a 10 mM Ammonium Acetate buffer. The mobile phase can be a mixture of methanol and this buffer (e.g., 66:34 v/v).[6]

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to create a known concentration (e.g., 10 µg/mL).[6]

  • Sample Preparation: Dilute the this compound stock solution to be tested with the mobile phase to a concentration within the linear range of the assay.

  • Chromatographic Conditions:

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature (e.g., 30°C).

    • Set the UV detector wavelength to 246 nm.[6]

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Interpretation:

    • The retention time for Propafenone should be consistent between the standard and the sample.

    • A decrease in the peak area of this compound in the sample compared to a freshly prepared standard indicates degradation.

    • The appearance of new peaks in the sample chromatogram suggests the formation of degradation products.

Signaling Pathways and Degradation

Potential Degradation Pathways of Propafenone

Forced degradation studies have shown that propafenone is susceptible to degradation under specific stress conditions. The primary pathways are oxidation and thermal degradation.

G cluster_0 Prop This compound Ox Oxidative Stress (e.g., Peroxide) Prop->Ox Therm Thermal Stress (Heat) Prop->Therm Acid Acid Hydrolysis Prop->Acid DP1 Oxidative Degradation Products Ox->DP1 DP2 Thermal Degradation Products Therm->DP2 DP3 Acidic Degradation Product Acid->DP3

Primary degradation pathways for Propafenone.

These studies indicate that propafenone is highly susceptible to oxidative (peroxide) and thermal degradation, while being less affected by alkaline and photolytic conditions.[2][3] The degradation can result in the formation of several products, including an acidic and oxidative degradation product that has been characterized by mass spectrometry.[2]

References

Technical Support Center: (S)-Propafenone Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of (S)-Propafenone.

Troubleshooting Guide

Q1: I am observing significant variability and poor reproducibility in my this compound quantification. Could matrix effects be the cause?

A1: Yes, matrix effects are a primary cause of poor reproducibility and accuracy in LC-MS/MS bioanalysis.[1][2] They arise from co-eluting endogenous components in the biological matrix that interfere with the ionization of this compound, leading to ion suppression or enhancement.[3][4] This can result in inaccurate quantification and compromise the reliability of your data.[2]

Q2: How can I confirm that ion suppression is affecting my this compound signal?

A2: A post-column infusion experiment is a standard method to qualitatively identify the presence of ion suppression or enhancement.[3][4][5] This technique helps to visualize the regions in your chromatogram where matrix components are co-eluting and affecting the analyte signal.

Experimental Protocol: Post-Column Infusion

Objective: To qualitatively assess the presence and retention time of matrix components that cause ion suppression or enhancement.

Methodology:

  • Analyte Infusion: Infuse a standard solution of this compound at a constant flow rate directly into the mass spectrometer, bypassing the analytical column. This establishes a stable baseline signal for the analyte.[3]

  • Blank Matrix Injection: Inject an extracted blank matrix sample (a biological sample prepared without the analyte) onto the LC column.[3]

  • Signal Monitoring: Monitor the this compound signal from the post-column infusion. A deviation from the stable baseline indicates a matrix effect. A drop in the signal signifies ion suppression, while an increase indicates ion enhancement.[3][5]

Q3: My post-column infusion experiment confirmed ion suppression at the retention time of this compound. What are the likely culprits in plasma samples?

A3: In plasma and serum samples, phospholipids (B1166683) are a major cause of matrix-induced ion suppression.[3] These highly abundant molecules are often co-extracted with the analyte, especially when using simple sample preparation methods like protein precipitation, and can interfere with the ionization process.[3] Other endogenous components can also contribute to this effect.[4]

Q4: How can I quantitatively measure the extent of the matrix effect?

A4: The matrix effect can be quantitatively assessed by calculating the Matrix Factor (MF). This is a crucial step during method validation as recommended by regulatory agencies.[3][6]

Experimental Protocol: Quantitative Assessment of Matrix Effect

Objective: To quantify the degree of ion suppression or enhancement.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): this compound spiked in a clean solvent (e.g., mobile phase) at low and high concentrations.

    • Set B (Post-extraction Spike): Blank biological matrix is extracted first, and then this compound is added to the extracted matrix at the same low and high concentrations as Set A.[6]

    • Set C (Pre-extraction Spike): this compound is spiked into the biological matrix before the extraction process at the same low and high concentrations.

  • Analyze the Samples: Analyze all three sets of samples using the LC-MS/MS method.

  • Calculate Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE):

    • Matrix Factor (MF %): (Peak Area of Set B / Peak Area of Set A) x 100.[6]

      • An MF of 100% indicates no matrix effect.

      • An MF < 100% indicates ion suppression.

      • An MF > 100% indicates ion enhancement.

    • Recovery (RE %): (Peak Area of Set C / Peak Area of Set B) x 100.

    • Process Efficiency (PE %): (Peak Area of Set C / Peak Area of Set A) x 100.

Quantitative Data Summary

The following table summarizes hypothetical matrix effect data for this compound under different sample preparation conditions.

Sample Preparation MethodAnalyte ConcentrationMean Peak Area (Neat Solution)Mean Peak Area (Post-Spiked Extract)Matrix Factor (%)
Protein Precipitation (PPT)Low QC55,00038,50070%
Protein Precipitation (PPT)High QC545,000392,40072%
Liquid-Liquid Extraction (LLE)Low QC55,00048,95089%
Liquid-Liquid Extraction (LLE)High QC545,000495,95091%
Solid-Phase Extraction (SPE)Low QC55,00053,35097%
Solid-Phase Extraction (SPE)High QC545,000534,10098%

This data is illustrative and will vary based on specific experimental conditions.

Frequently Asked Questions (FAQs)

Q5: What are the most effective strategies to minimize matrix effects for this compound?

A5: A multi-pronged approach is often the most effective:

  • Optimize Sample Preparation: The goal is to remove interfering endogenous components while efficiently recovering this compound.

    • Protein Precipitation (PPT): A simple and common method, but it may not effectively remove phospholipids, a major source of matrix effects.[3]

    • Liquid-Liquid Extraction (LLE): Offers cleaner extracts compared to PPT.[7]

    • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by selectively isolating the analyte and removing a broad range of matrix components.[4][7] A study on propafenone (B51707) and its metabolites successfully used SPE for extraction from human plasma.[8] HybridSPE, which combines protein precipitation with phospholipid removal, has also been shown to be effective.[9]

  • Chromatographic Separation: Modify the LC method to chromatographically separate this compound from co-eluting matrix interferences. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different analytical column.[3]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects.[3] The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction during data processing.

Q6: Can changing the ionization source help reduce matrix effects?

A6: Yes, the choice of ionization source can influence the susceptibility to matrix effects. Electrospray ionization (ESI) is generally more prone to ion suppression than atmospheric pressure chemical ionization (APCI).[4][10] If your instrumentation allows, evaluating both ionization techniques can be beneficial.

Q7: Should I assess matrix effects from different sources of the biological matrix?

A7: Yes, it is crucial to evaluate matrix effects using multiple lots or sources of the biological matrix (e.g., plasma from different donors). This is because the composition of the matrix can vary between individuals, potentially leading to different degrees of matrix effects.[11] Regulatory guidelines often require testing with at least six different lots.

Q8: What are the acceptance criteria for matrix effects during method validation?

A8: While specific guidelines may vary, a common acceptance criterion is that the coefficient of variation (CV) of the matrix factor across different lots of the biological matrix should be less than 15%.[11]

Visualizations

MatrixEffectWorkflow cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies Observe_Variability Observe Variability in Results Post_Column_Infusion Perform Post-Column Infusion Observe_Variability->Post_Column_Infusion Suspect ME Quantify_ME Quantify Matrix Effect (Matrix Factor) Post_Column_Infusion->Quantify_ME ME Confirmed Optimize_SP Optimize Sample Preparation Quantify_ME->Optimize_SP Significant ME Use_SIL_IS Use Stable Isotope-Labeled IS Quantify_ME->Use_SIL_IS Minor ME Optimize_Chroma Optimize Chromatography Optimize_SP->Optimize_Chroma Optimize_Chroma->Use_SIL_IS

Caption: Troubleshooting workflow for matrix effects.

IonSuppressionMechanism cluster_source ESI Source Analyte This compound Droplet Charged Droplet Analyte->Droplet Matrix Matrix Components (e.g., Phospholipids) Matrix->Droplet GasPhase Gas Phase Ions Matrix->GasPhase Competition for ionization (Ion Suppression) Droplet->GasPhase Evaporation MS_Inlet MS Inlet GasPhase->MS_Inlet Analyte Signal

Caption: Mechanism of ion suppression in ESI-MS.

SamplePrepComparison cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) Start Biological Sample (this compound in Plasma) PPT Add Acetonitrile Start->PPT LLE Add Immiscible Organic Solvent Start->LLE SPE_Condition Condition SPE Cartridge Start->SPE_Condition Centrifuge_PPT Centrifuge PPT->Centrifuge_PPT Supernatant_PPT Analyze Supernatant Centrifuge_PPT->Supernatant_PPT Result_PPT High Matrix Effect Supernatant_PPT->Result_PPT Vortex_LLE Vortex & Centrifuge LLE->Vortex_LLE Organic_Layer Analyze Organic Layer Vortex_LLE->Organic_Layer Result_LLE Moderate Matrix Effect Organic_Layer->Result_LLE SPE_Load Load Sample SPE_Condition->SPE_Load SPE_Wash Wash SPE_Load->SPE_Wash SPE_Elute Elute this compound SPE_Wash->SPE_Elute Result_SPE Low Matrix Effect SPE_Elute->Result_SPE

Caption: Comparison of sample preparation techniques.

References

Enhancing the resolution of propafenone enantiomers in chiral chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral chromatographic resolution of propafenone (B51707) enantiomers. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal separation of (S)- and (R)-propafenone.

Frequently Asked Questions (FAQs)

Q1: What is propafenone and why is the chiral separation of its enantiomers important?

Propafenone is a Class 1c antiarrhythmic agent used to treat conditions associated with rapid heartbeats. It is a chiral compound and is administered as a racemic mixture, meaning it contains equal amounts of its two enantiomers, (S)-propafenone and (R)-propafenone. The enantiomers exhibit different pharmacological effects; for instance, the (S)-enantiomer is responsible for the drug's beta-blocking activity, while both enantiomers contribute to its sodium channel-blocking effects.[1][2] Therefore, separating and quantifying each enantiomer is crucial for pharmacokinetic studies, understanding the drug's overall therapeutic effect, and ensuring quality control in pharmaceutical formulations.[1][3]

Q2: What are the most common types of chiral stationary phases (CSPs) for propafenone resolution?

Polysaccharide-based CSPs are widely used and highly effective for separating propafenone enantiomers.[4][5] These are typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support. Specific columns that have demonstrated successful resolution include:

  • Cellulose-based: Chiralcel OD-R (reversed-phase), Lux Cellulose-2.[4][6]

  • Amylose-based: Chiralpak AD, Lux i-Amylose-3.[7][8]

Q3: What are typical mobile phase systems for separating propafenone enantiomers?

The choice of mobile phase depends on the chromatography mode (Normal Phase, Reversed-Phase, or Polar Organic).

  • Normal Phase (NP): A common mobile phase is a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as ethanol (B145695) or isopropanol.[7][9] A small amount of a basic additive, like diethylamine (B46881) (DEA), is essential to improve peak shape and resolution for the basic propafenone molecule.[7][8]

  • Reversed-Phase (RP): A typical mobile phase consists of an aqueous buffer (e.g., sodium perchlorate) and an organic modifier like acetonitrile.[6]

  • Polar Organic Mode (POM): This mode uses polar organic solvents like methanol, often with a basic additive like DEA.[8]

Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of propafenone.

Problem 1: Poor Resolution (Rs < 1.5) My chromatogram shows two peaks, but they are not baseline-separated. How can I improve the resolution?

  • Answer: Poor resolution is a common challenge. Several parameters can be adjusted to enhance the separation between the (S)- and (R)-propafenone peaks.

    • Optimize Mobile Phase Composition:

      • Normal Phase: Systematically decrease the percentage of the alcohol modifier (e.g., ethanol or isopropanol) in the hexane/alcohol mobile phase. Reducing the alcohol content generally increases retention and can improve selectivity.[9][10]

      • Additive Concentration: Ensure the presence of a basic modifier like diethylamine (DEA), typically at 0.1%. For basic analytes like propafenone, DEA is crucial for minimizing undesirable interactions with the silica support, which improves peak shape and often enhances resolution.[7][8]

    • Reduce Flow Rate: Chiral separations are often sensitive to flow rate due to the kinetics of the chiral recognition process. Decreasing the flow rate (e.g., from 1.0 mL/min to 0.7 or 0.5 mL/min) increases the interaction time between the enantiomers and the CSP, which can significantly improve resolution.[6]

    • Lower the Temperature: Temperature can influence the selectivity of a chiral separation.[11] Lowering the column temperature (e.g., from 25°C to 15°C) can sometimes enhance the enantioselectivity of the stationary phase, leading to better resolution.

    • Switch Chiral Stationary Phase: If optimization fails, the selected CSP may not be ideal. Propafenone can be resolved on both amylose and cellulose-based CSPs.[4][7][8] If you are using an amylose-based column (e.g., Chiralpak AD), consider trying a cellulose-based one (e.g., Chiralcel OD), or vice versa, as their chiral recognition mechanisms differ.[4]

Problem 2: Significant Peak Tailing The peaks for my propafenone enantiomers are asymmetric with a noticeable tail. What causes this and how can it be fixed?

  • Answer: Peak tailing for a basic compound like propafenone is often caused by secondary interactions with acidic silanol (B1196071) groups on the silica surface of the CSP.

    • Increase Additive Concentration: The most effective solution is to add or increase the concentration of a basic modifier in your mobile phase. Diethylamine (DEA) at a concentration of 0.1% to 0.2% is highly effective at masking the active silanol sites and improving peak symmetry.[7][8][10]

    • Check for Column Contamination: Adsorbed contaminants at the head of the column can also cause peak tailing.[12] Try flushing the column with a strong, compatible solvent (refer to the column's instruction manual) to remove any strongly retained impurities.[12] For immobilized CSPs, stronger solvents like THF or DMF may be used for cleaning.[12]

    • Sample Solvent Effects: Ensure your sample is dissolved in a solvent that is weaker than or identical to the mobile phase. Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.[12][13]

Problem 3: Retention Times are Too Long The resolution is good, but the analysis takes too long. How can I shorten the run time without sacrificing the separation?

  • Answer: Long retention times can be reduced by increasing the strength of the mobile phase or adjusting other parameters.

    • Increase Mobile Phase Strength:

      • Normal Phase: Increase the percentage of the alcohol modifier (e.g., ethanol or isopropanol) in the mobile phase. This will decrease the retention time of both enantiomers.[9]

      • Reversed-Phase: Increase the percentage of the organic modifier (e.g., acetonitrile).[6]

    • Increase Flow Rate: A higher flow rate will decrease retention times proportionally. However, be aware that this often comes at the cost of reduced resolution. A balance must be found. If you have excellent resolution (e.g., Rs > 2.5), you may be able to increase the flow rate without the resolution dropping below the acceptable limit of 1.5.

Problem 4: Irreproducible Results (Shifting Retention Times or Resolution) My results vary from one run to the next. What are the potential causes?

  • Answer: Lack of reproducibility can stem from several factors related to the column, system, or mobile phase.

    • Insufficient Column Equilibration: Chiral columns, especially in normal phase, can require significant time to equilibrate with the mobile phase.[10] Ensure the column is flushed with at least 20-30 column volumes of the mobile phase before starting your analysis. Any changes in mobile phase composition, including the additive concentration, require re-equilibration.

    • Mobile Phase Instability: In normal phase, the volatility of solvents like n-hexane can lead to changes in mobile phase composition over time. Prepare fresh mobile phase daily and keep the reservoir bottles covered to minimize evaporation.

    • Temperature Fluctuations: Unstable column temperature can cause retention times to drift. Using a thermostatted column compartment is highly recommended to ensure a stable operating temperature.[14]

    • Column "Memory Effect": Chiral stationary phases can exhibit memory effects, where additives from previous runs are retained and affect subsequent analyses.[15] If you switch between methods using different additives (e.g., acidic vs. basic), it is critical to flush the column thoroughly with an intermediate, compatible solvent.[15]

Quantitative Data Summary

The following tables summarize chromatographic conditions from published methods for propafenone enantiomer resolution.

Table 1: Normal Phase HPLC Conditions

Chiral Stationary PhaseMobile Phase Composition (v/v)Flow Rate (mL/min)Detection (nm)Reference
Chiralpak ADHexane:Ethanol:DEA (88:12:0.1)-315[7]
Lux 5 µm i-Amylose-3Methanol:DEA (99.9:0.1)1.0254[8]

Table 2: Reversed-Phase HPLC Conditions

Chiral Stationary PhaseMobile Phase Composition (v/v)Flow Rate (mL/min)Detection (nm)Reference
Chiralcel OD-R (10 µm)0.25 M Sodium Perchlorate (pH 4.0):Acetonitrile (60:40)0.7-[6]

Detailed Experimental Protocols

Protocol 1: Normal Phase HPLC Method for Propafenone Enantiomers

This protocol is based on a method developed for the Chiralpak AD column.[7]

  • Instrumentation & Column:

    • High-Performance Liquid Chromatography (HPLC) system with UV detector.

    • Column: Chiralpak AD, 250 x 4.6 mm.

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of n-hexane, ethanol, and diethylamine (DEA) in a ratio of 88:12:0.1 (v/v/v).

    • For 1 liter of mobile phase, mix 880 mL of HPLC-grade n-hexane, 120 mL of HPLC-grade ethanol, and 1 mL of DEA.

    • Mix thoroughly and degas the solution using sonication or vacuum filtration.

  • Sample Preparation:

    • Dissolve the racemic propafenone standard or sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min (This can be optimized; see Troubleshooting).

    • Column Temperature: 25°C (ambient).

    • Injection Volume: 10 µL.

    • Detection Wavelength: 315 nm.[7]

  • Procedure:

    • Equilibrate the Chiralpak AD column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the prepared sample.

    • Monitor the separation and identify the two enantiomer peaks. The analysis should be complete within 20 minutes.[7]

Visual Guides and Workflows

The following diagrams illustrate key workflows for method development and troubleshooting.

MethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization Start Select CSPs (e.g., Amylose & Cellulose based) Screen Screen with standard mobile phases (NP: Hex/IPA/DEA, RP: ACN/Buffer) Start->Screen Evaluate Evaluate for partial separation (any peak splitting?) Screen->Evaluate Evaluate->Start No, try different CSPs OptimizeMP Optimize Mobile Phase (Adjust % alcohol, additive conc.) Evaluate->OptimizeMP Yes OptimizeFlow Optimize Flow Rate & Temperature (Lower flow/temp for higher Rs) OptimizeMP->OptimizeFlow CheckRs Resolution (Rs) >= 1.5? OptimizeFlow->CheckRs CheckRs->OptimizeMP No, further optimization Final Final Method CheckRs->Final Yes

Caption: Workflow for Chiral Method Development.

Troubleshooting cluster_solutions Potential Solutions Problem Problem: Poor Resolution (Rs < 1.5) Sol1 Decrease % Alcohol (e.g., from 20% to 15% IPA) Problem->Sol1 Sol2 Decrease Flow Rate (e.g., from 1.0 to 0.7 mL/min) Problem->Sol2 Sol3 Decrease Temperature (e.g., from 25°C to 15°C) Problem->Sol3 Sol4 Check Additive (Ensure 0.1% DEA is present) Problem->Sol4 Result Re-evaluate Resolution Sol1->Result Sol2->Result Sol3->Result Sol4->Result Success Resolution Improved Result->Success Rs >= 1.5 Failure Still Poor (Consider different CSP) Result->Failure Rs < 1.5

Caption: Troubleshooting Logic for Poor Resolution.

References

Minimizing batch-to-batch variability in (S)-Propafenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability in the synthesis of (S)-Propafenone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Low Yield in Chalcone (B49325) Formation

Question: We are experiencing low yields during the Claisen-Schmidt condensation of o-hydroxyacetophenone and benzaldehyde (B42025) to form the chalcone intermediate. What are the potential causes and how can we improve the yield?

Answer:

Low yields in the chalcone formation step are a common issue and can be attributed to several factors. Here is a breakdown of potential causes and troubleshooting steps:

  • Inadequate Base Concentration: The reaction is base-catalyzed. Insufficient base can lead to an incomplete reaction. Conversely, an excessively high concentration of base can promote side reactions. It has been reported that maximizing the yield can be achieved by using approximately seven moles of base for each mole of o-hydroxyacetophenone.[1]

  • Suboptimal Solvent System: The choice of solvent is critical. A 96% aqueous methanol (B129727) solution is a commonly used solvent system that has been shown to be effective.[1]

  • Reaction Time and Temperature: The reaction may not have reached completion. Stirring the reaction mixture vigorously for at least four hours at room temperature is recommended to ensure the reaction goes to completion.[1]

  • Purification Losses: The chalcone product is typically precipitated by adding hydrochloric acid. Losses can occur during this precipitation and subsequent washing and recrystallization steps. Ensure the pH is sufficiently low to precipitate the product completely and minimize the amount of solvent used for washing. Recrystallization from ethanol (B145695) is a common method for purification.[1]

Troubleshooting Decision Tree for Low Chalcone Yield

low_chalcone_yield cluster_base Base Concentration cluster_solvent Solvent System cluster_time_temp Reaction Time & Temperature cluster_purification Purification Procedure start Low Chalcone Yield check_base Check Base Concentration start->check_base check_solvent Verify Solvent System start->check_solvent check_time_temp Review Reaction Time & Temperature start->check_time_temp check_purification Evaluate Purification Procedure start->check_purification base_issue Incorrect Molar Ratio Inhomogeneous Mixture check_base->base_issue solvent_issue Inappropriate Solvent Incorrect Solvent Ratio check_solvent->solvent_issue time_temp_issue Insufficient Reaction Time Incorrect Temperature check_time_temp->time_temp_issue purification_issue Incomplete Precipitation Excessive Washing Recrystallization Losses check_purification->purification_issue base_solution Adjust to ~7 moles of base per mole of o-hydroxyacetophenone Ensure vigorous stirring base_issue->base_solution Solution solvent_solution Use 96% aqueous methanol Ensure correct solvent composition solvent_issue->solvent_solution Solution time_temp_solution Stir for at least 4 hours at room temperature Maintain ambient temperature time_temp_issue->time_temp_solution Solution purification_solution Adjust pH with HCl Use minimal cold solvent for washing Optimize recrystallization conditions purification_issue->purification_solution Solution

Caption: Troubleshooting workflow for low yield in chalcone formation.

Incomplete Hydrogenation of the Chalcone

Question: We are observing incomplete reduction of the chalcone intermediate to 1-(2-hydroxyphenyl)-3-phenyl-1-propanone. What factors could be contributing to this, and how can we drive the reaction to completion?

Answer:

Incomplete hydrogenation can be a significant source of batch-to-batch variability. The following factors are critical for a successful reduction:

  • Catalyst Activity: The activity of the Palladium on carbon (Pd/C) catalyst is paramount. Ensure the catalyst is fresh and has not been deactivated by exposure to air or contaminants.

  • Hydrogen Pressure: The reaction is typically carried out under hydrogen atmosphere. Maintaining a consistent and adequate hydrogen pressure (e.g., 1 atm) is necessary.[1]

  • Reaction Temperature: The reaction temperature influences the rate of hydrogenation. A temperature of 55°C has been reported to be effective.[1]

  • Reaction Time: Sufficient time must be allowed for the reaction to go to completion. A reaction time of 48 hours has been used in published procedures.[1]

  • Presence of Catalyst Poisons: Certain functional groups or impurities in the starting material or solvent can act as catalyst poisons, reducing the efficiency of the hydrogenation. Ensure the purity of the chalcone intermediate and the solvent.

Table 1: Troubleshooting Incomplete Hydrogenation

Potential Cause Recommended Solution
Inactive CatalystUse fresh, high-quality Pd/C catalyst.
Insufficient Hydrogen PressureEnsure a leak-proof system and maintain a positive hydrogen pressure (e.g., 1 atm).[1]
Suboptimal TemperatureMaintain the reaction temperature at 55°C.[1]
Insufficient Reaction TimeAllow the reaction to proceed for at least 48 hours.[1]
Catalyst PoisonsPurify the chalcone intermediate before hydrogenation. Use high-purity solvents.
Low Diastereomeric Excess in Chiral Resolution

Question: We are struggling to achieve high diastereomeric excess (d.e.) during the chiral resolution of racemic propafenone (B51707) using diastereomeric salt crystallization. What are the common pitfalls and how can we optimize this step?

Answer:

Achieving high diastereomeric excess is a critical step for obtaining enantiomerically pure this compound. Several factors can lead to poor resolution:

  • Inappropriate Resolving Agent: The choice of resolving agent is crucial. While various chiral acids can be used, the selection depends on the specific properties of the diastereomeric salts formed.

  • Suboptimal Solvent System: The solvent system must be carefully chosen to maximize the solubility difference between the two diastereomeric salts. A systematic solvent screen is often necessary.

  • Crystallization Conditions: The temperature profile, cooling rate, and agitation can all impact the selectivity of the crystallization. Slow cooling is generally preferred to allow for the selective crystallization of the less soluble diastereomer.

  • Premature Isolation: The crystallization process may not have reached equilibrium, leading to a lower yield and potentially lower d.e. of the desired diastereomer.

  • Formation of a Solid Solution: In some cases, the two diastereomers can co-crystallize, forming a solid solution, which makes separation by simple crystallization difficult.

Workflow for Optimizing Chiral Resolution

chiral_resolution_optimization cluster_solutions Optimization Strategies start Low Diastereomeric Excess screen_solvents Screen Solvents start->screen_solvents optimize_temp Optimize Temperature Profile screen_solvents->optimize_temp control_cooling Control Cooling Rate optimize_temp->control_cooling adjust_agitation Adjust Agitation control_cooling->adjust_agitation check_equilibration Ensure Equilibration adjust_agitation->check_equilibration solutions Systematic solvent screening to find optimal solubility difference Slow, controlled cooling to promote selective crystallization Optimize stirring rate to avoid secondary nucleation Allow sufficient time for the system to reach equilibrium check_equilibration->solutions

Caption: Workflow for optimizing diastereomeric salt crystallization.

Frequently Asked Questions (FAQs)

1. What are the most common impurities found in propafenone synthesis and how can they be minimized?

Common impurities in propafenone synthesis include:

  • Related substances: These are structurally similar compounds formed due to side reactions or incomplete reactions.[2] An example is (2E)-dehydropropafenone, which can form if the hydrogenation of the chalcone intermediate is incomplete.[3] To minimize these, it is crucial to optimize reaction conditions (temperature, time, stoichiometry) and ensure complete conversion at each step.

  • Degradation products: Propafenone can degrade when exposed to light, heat, or moisture.[2] Proper storage of intermediates and the final product is essential.

  • Residual solvents: Solvents used in the synthesis and purification steps may remain in the final product.[2] Effective drying of the final product under vacuum is necessary to reduce residual solvents to acceptable levels.

2. Which synthetic route for propafenone generally gives a higher yield?

There are two primary synthetic routes described in the literature starting from phenol. Method 1, which involves the initial formation of a chalcone from o-hydroxyacetophenone, has been reported to be superior to Method 2 in terms of both yield and reaction process.[1] Method 1 resulted in a 50% overall yield of propafenone hydrochloride starting from o-hydroxyacetophenone.[1]

3. How can the etherification of 1-(2-hydroxyphenyl)-3-phenyl-1-propanone with epichlorohydrin (B41342) be optimized?

The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, can significantly improve the efficiency of the etherification step. This approach has been shown to allow for milder reaction temperatures (48-52°C) and reduced reaction times (4-6 hours), leading to a remarkable improvement in yield (up to 85.7% for the final propafenone hydrochloride).[4]

Table 2: Comparison of Etherification Conditions

Parameter Conventional Method Phase-Transfer Catalysis Method [4]
Catalyst None specifiedTetrabutylammonium bromide
Temperature Higher temperatures may be required48 - 52 °C
Reaction Time Potentially longer4 - 6 hours
Yield LowerUp to 85.7% (for final product)

4. What analytical techniques are recommended for monitoring batch-to-batch consistency?

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and reliable techniques for monitoring the purity of propafenone and quantifying any impurities.[2] Several validated RP-HPLC methods have been developed for the determination of propafenone in both bulk drug and pharmaceutical dosage forms. These methods can be used to assess the purity of each batch and identify and quantify any impurities, ensuring consistency.

Experimental Protocols

Synthesis of 1-(2-hydroxyphenyl)-3-phenyl-1-propanone (Chalcone Intermediate Hydrogenation)
  • Take the chalcone product, 1-(2-hydroxyphenyl)-3-phenyl-prop-2-en-1-one, in ethanol.

  • Add Pd/C catalyst and sodium hydroxide (B78521).

  • Hydrogenate the mixture at 1 atm pressure of H₂ at 55°C for 48 hours.[1]

  • After the reaction is complete, filter the solution to remove the catalyst.

  • Neutralize the filtrate with 25% aqueous hydrochloric acid.

  • Concentrate the solution under vacuum.

  • Add water and cool in an ice bath to crystallize the product, 1-(2-hydroxyphenyl)-3-phenyl-1-propanone.[1]

Synthesis of Propafenone Hydrochloride via Phase-Transfer Catalysis
  • In a reactor, combine o-hydroxy-phenyl propiophenone, epichlorohydrin, and tetrabutylammonium bromide (0.5-1% of the total weight of the reactants).[4]

  • Heat the mixture to 40 ± 2°C with stirring.

  • Add sodium hydroxide while maintaining the temperature below 50 ± 2°C.

  • Maintain the reaction at 50 ± 2°C for 5 hours.[4]

  • After the reaction, distill off the excess epichlorohydrin under vacuum.

  • Cool the residue to below 30°C and add n-propylamine.

  • Heat the mixture to 50 ± 2°C and stir for 6-8 hours.[4]

  • Distill off the excess n-propylamine under vacuum.

  • Cool the residue to 35-45°C and add hydrochloric acid to form the salt.

  • Reflux the mixture for 1 hour.[4]

  • Cool to room temperature and isolate the propafenone hydrochloride product by centrifugation.

Logical Relationship for Synthesis Route Selection

synthesis_route_selection cluster_criteria Decision Criteria cluster_recommendation Recommendation start Select Synthesis Route for Propafenone method1 Method 1: Chalcone Formation First start->method1 method2 Method 2: Oxypropanolamine Chain First start->method2 ptc_method Phase-Transfer Catalysis Method start->ptc_method criteria Yield Purity Process Simplicity Cost-Effectiveness Scalability method1->criteria Evaluate based on method2->criteria Evaluate based on ptc_method->criteria Evaluate based on recommendation Method 1 and PTC Method are generally preferred for higher yield and improved process conditions. criteria->recommendation

Caption: Decision-making flowchart for selecting a propafenone synthesis route.

References

Validation & Comparative

A Head-to-Head Comparison of (S)-Propafenone and Flecainide for Cardiac Arrhythmias

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of (S)-Propafenone and Flecainide (B1672765), two Class Ic antiarrhythmic agents. This document synthesizes key experimental data on their efficacy, pharmacokinetics, safety, and mechanisms of action.

Introduction

This compound and flecainide are potent sodium channel blockers used for the management of supraventricular and ventricular arrhythmias, most notably atrial fibrillation (AF).[1] Both belong to the Class Ic designation of the Vaughan-Williams classification, characterized by their strong blockade of the fast inward sodium current (INa), which markedly slows conduction velocity in the cardiac tissue.[2][3] Despite their shared primary mechanism, differences in their pharmacological profiles, including propafenone's additional beta-adrenergic blocking activity, lead to distinct clinical characteristics.[4][5] This guide provides a detailed comparison to inform research and clinical perspectives.

Mechanism of Action

Both flecainide and propafenone (B51707) are potent blockers of the cardiac sodium channel Nav1.5.[3] By binding to the channel, they reduce the rapid influx of sodium during Phase 0 of the cardiac action potential, leading to a decreased upstroke velocity and a slowing of conduction.[4][6] This effect is more pronounced at faster heart rates (use-dependence), which is a key characteristic of their antiarrhythmic efficacy.[6]

A primary distinguishing feature of propafenone is its structural similarity to beta-blockers and its resulting beta-adrenergic blocking effects.[5][6] The potency of this beta-blockade is estimated to be between 1/20th to 1/50th that of propranolol.[5] This secondary mechanism can contribute to its antiarrhythmic effect by reducing sympathetic influence on the heart, potentially decreasing heart rate and myocardial contractility.[4][7] Flecainide does not possess this beta-blocking activity.

G Flecainide Flecainide Nav15 Cardiac Na+ Channel (Nav1.5) Flecainide->Nav15 Propafenone Propafenone Propafenone->Nav15 Strong BetaReceptor β-Adrenergic Receptors Propafenone->BetaReceptor Weak Phase0 Decreased Phase 0 Upstroke Velocity Nav15->Phase0 Inhibition of Na+ Influx Sympathetic Reduced Sympathetic Activity BetaReceptor->Sympathetic Blockade Conduction Slowed Conduction Velocity (QRS Widening) Phase0->Conduction

Figure 1. Comparative Mechanism of Action

Pharmacokinetic Properties

The pharmacokinetic profiles of flecainide and propafenone show notable differences, particularly in metabolism and half-life. Propafenone undergoes extensive and saturable first-pass metabolism, primarily through the CYP2D6 enzyme, leading to variable bioavailability and a shorter half-life in extensive metabolizers.[8][9] Flecainide has high bioavailability and a significantly longer elimination half-life.

ParameterThis compoundFlecainide
Bioavailability 3.4% (150 mg) to 10.6% (300 mg), dose-dependent[9]>90%
Peak Plasma Time (Tmax) ~3.5 hours[6]3-4 hours
Protein Binding ~95%[8]40-50%
Metabolism Extensive hepatic (CYP2D6, CYP3A4, CYP1A2)[6]Hepatic (CYP2D6) and renal excretion
Elimination Half-life (t½) 2-10 hours (extensive metabolizers)[8]12-27 hours
Excretion Urine and feces[8]Urine (>30% as unchanged drug)

Table 1. Comparison of Pharmacokinetic Parameters

Clinical Efficacy

Both drugs are effective in the management of atrial fibrillation. In a randomized trial comparing intravenous administration for the conversion of acute AF, flecainide demonstrated a higher conversion rate than propafenone after 12 hours.[3][10] However, for long-term management of paroxysmal AF, studies have shown no statistically significant difference in their efficacy.[11]

Study / EndpointThis compoundFlecainidep-value
IV Conversion of Acute AF (within 12h) [3]72% (36/50 patients)90% (45/50 patients)p=0.022
Median Time to IV Conversion [10]30 minutes25 minutesp<0.001
12-Month Safe & Effective Treatment (Paroxysmal AF) [11]75% probability77% probabilityNS

Table 2. Comparative Clinical Efficacy in Atrial Fibrillation

Safety and Adverse Effects

The safety profiles of both agents are critical considerations, particularly their potential for proarrhythmia. Both drugs are contraindicated in patients with structural heart disease, such as a history of myocardial infarction or heart failure, due to an increased risk of life-threatening ventricular arrhythmias.[6][12] Non-cardiac side effects differ, with propafenone more commonly causing taste disturbances and flecainide associated with more neurologic symptoms.[1]

Adverse Effect CategoryThis compoundFlecainide
Proarrhythmia Ventricular tachycardia, AF with rapid ventricular response[11]AF with rapid ventricular response, ventricular tachycardia[11]
Common Non-Cardiac AEs Dizziness (9.9%), Metallic/Altered Taste (8.5%), Nausea/Vomiting, Constipation (5.6%)[1][8]Dizziness (11.6%), Shortness of breath (9.9%), Headache (6.1%), Neurologic signs (8.5%)[1]
Beta-Blockade Related Bradycardia, potential to worsen heart failure[6]Not applicable
Discontinuation due to AEs Higher tendency in some studies due to gastrointestinal and other side effectsLower tendency for discontinuation in some direct comparisons

Table 3. Comparative Safety and Adverse Effect Profiles

Experimental Protocols

Protocol: Randomized, Open-Label, Long-Term, Parallel, Comparative Multicenter Study of Flecainide vs. Propafenone for Paroxysmal AF/Flutter (Adapted from Aliot et al.)

  • Objective: To assess and compare the long-term cardiac and extracardiac safety and efficacy of flecainide and propafenone.

  • Study Design: A randomized, open-label, parallel-group multicenter study with a 1-year follow-up period.

  • Patient Population: 97 out-patients with fully documented symptomatic paroxysmal atrial fibrillation or atrial flutter. Patients were randomized to receive either flecainide (n=48) or propafenone (n=49).

  • Dosing Regimen:

    • Flecainide: Initial dose of 50 mg twice daily. The dose could be increased in increments of 50 mg twice daily every 4 days to a maximum of 300 mg/day.

    • Propafenone: Initial dose of 300 mg twice daily. The dose could be increased in steps of 300 mg every 4 days to a maximum of 1200 mg/day.

  • Monitoring and Assessments:

    • Patients were evaluated at regular intervals over the 12-month study period.

    • At each visit, assessments included medical events, vital signs (blood pressure, pulse rate), concomitant medications, adverse experiences, and any changes to the study drug dosage.

    • Routine clinical laboratory tests were performed at the 6-month visit.

    • A 24-hour Holter recording was obtained at the 1-month visit.

  • Endpoints:

    • Primary Efficacy Endpoint: The probability of remaining on therapy over one year (successful treatment).

    • Safety Endpoint: Incidence and severity of cardiac and non-cardiac adverse events leading to treatment discontinuation.

G Start Patient Screening (N=97 with Paroxysmal AF/Flutter) Randomization Randomization Start->Randomization FlecainideArm Flecainide Group (n=48) Initial: 100 mg/day Max: 300 mg/day Randomization->FlecainideArm 1:1 PropafenoneArm Propafenone Group (n=49) Initial: 600 mg/day Max: 1200 mg/day Randomization->PropafenoneArm 1:1 FollowUp 12-Month Follow-Up (Regular Visits, Holter at 1 mo, Labs at 6 mo) FlecainideArm->FollowUp PropafenoneArm->FollowUp Endpoint Primary Endpoint Analysis: - Probability of Successful Treatment - Adverse Events & Discontinuation FollowUp->Endpoint

Figure 2. Experimental Workflow for a Comparative Trial

Conclusion

Both this compound and flecainide are highly effective Class Ic antiarrhythmic agents for the management of atrial fibrillation in patients without structural heart disease. Flecainide may offer a faster onset for intravenous conversion of acute AF and has a simpler pharmacokinetic profile with a longer half-life.[3][10] Propafenone's unique beta-blocking property may provide an additional mechanism for arrhythmia control but also introduces potential side effects related to this activity.[4][5] The choice between these agents should be guided by individual patient characteristics, including metabolic profile, potential for drug interactions, and tolerance of their distinct side-effect profiles.

References

(S)-Propafenone: Uncharted Territory in Kinase Inhibitor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the full spectrum of a drug's interactions is paramount. While (S)-Propafenone is a well-established antiarrhythmic agent, its cross-reactivity profile within the human kinome remains largely uncharacterized in publicly available literature. This guide provides a comprehensive overview of the known targets of this compound, highlights the critical knowledge gap regarding its kinase interactions, and details the experimental methodologies required to elucidate this crucial aspect of its pharmacological profile.

The Known Pharmacological Profile of this compound

This compound, the S-enantiomer of the racemic mixture used clinically, is primarily classified as a Class IC antiarrhythmic drug. Its therapeutic effects are attributed to the blockade of cardiac sodium channels. However, it is also known to exhibit other pharmacological activities. The primary known targets of propafenone (B51707) and its enantiomers are summarized below.

Target FamilySpecific Target(s)Primary EffectEnantiomer Specificity
Ion Channels Fast Sodium Channels (e.g., Nav1.5)Inhibition (Class IC antiarrhythmic action)Both (R)- and (S)-enantiomers show comparable activity[1][2]
Potassium Channels (e.g., IKr, Ito, Isus)InhibitionRacemic propafenone inhibits these channels[3]
Ryanodine Receptor 2 (RyR2)InhibitionPrimarily the (R)-enantiomer; (S)-enantiomer is a much weaker inhibitor[1]
G-Protein Coupled Receptors Beta-Adrenergic ReceptorsAntagonism (Beta-blockade)Primarily the (S)-enantiomer[1][2]

Kinase Cross-Reactivity: A Critical Unknown

Despite its well-defined role as an ion channel blocker, there is a notable absence of comprehensive studies screening this compound against the human kinome. Off-target interactions with kinases are a common feature of many small molecule drugs and can lead to both unforeseen side effects and potential therapeutic opportunities. Given that numerous signaling pathways in cardiomyocytes are regulated by kinases, understanding the potential for this compound to modulate these pathways is of significant interest.

The lack of publicly available kinome-wide screening data for this compound means that its selectivity profile against kinases is unknown. In contrast, many approved kinase inhibitors have undergone extensive profiling, which has been instrumental in understanding their mechanisms of action and potential for adverse effects.

Experimental Protocols for Assessing Kinase Inhibitor Specificity

To characterize the potential cross-reactivity of this compound, several established experimental methodologies can be employed. These protocols are designed to identify and quantify the interactions between a compound and a broad range of kinases.

In Vitro Kinase Assay Panel

This method directly measures the inhibitory activity of a compound against a panel of purified recombinant kinases.

Protocol:

  • Compound Preparation: Prepare serial dilutions of this compound in a suitable solvent, such as DMSO. A common starting concentration for screening is 10-100 µM.

  • Assay Plate Setup: In a 96-well or 384-well plate, add the kinase reaction buffer, the specific kinase being tested, and the diluted this compound or a vehicle control (DMSO).

  • Inhibitor Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow for the binding of this compound to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the specific substrate for the kinase and radiolabeled ATP (e.g., [γ-³³P]ATP). The concentration of ATP is typically kept at or near the Michaelis constant (Km) for each kinase to ensure accurate IC50 determination.

  • Reaction Incubation: Allow the kinase reaction to proceed for a specified time at an optimal temperature (e.g., 30°C).

  • Reaction Termination and Detection: Stop the reaction and transfer the contents to a filter plate (e.g., phosphocellulose) that captures the phosphorylated substrate. After washing away the unincorporated radiolabeled ATP, the amount of incorporated radioactivity is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each concentration of this compound, and the IC50 value (the concentration at which 50% of kinase activity is inhibited) is determined.

Affinity Chromatography-Mass Spectrometry (e.g., Kinobeads)

This chemical proteomics approach identifies kinase targets by capturing them from cell lysates based on their affinity for an immobilized ligand.

Protocol:

  • Ligand Immobilization: Covalently attach a broad-spectrum kinase inhibitor or a modified version of the test compound (this compound) to beads to create an affinity resin.

  • Cell Lysis: Prepare a native cell lysate from the cells of interest (e.g., cardiomyocytes) using a non-denaturing lysis buffer.

  • Affinity Capture: Incubate the cell lysate with the inhibitor-coupled beads. Kinases that bind to the immobilized inhibitor will be captured on the beads. A control incubation with beads lacking the immobilized inhibitor is run in parallel. For competition experiments, a separate aliquot of the lysate is pre-incubated with an excess of free this compound before adding the affinity beads.

  • Washing: Extensively wash the beads to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Proteomic Analysis: Digest the eluted proteins into peptides (e.g., with trypsin) and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Target Identification: Compare the proteins identified from the this compound-bead pulldown with the control and competition experiments to identify the specific kinase targets.

Visualizing Workflows and Pathways

To better understand the process of kinase inhibitor screening and the potential biological context of off-target effects, the following diagrams illustrate a general experimental workflow and a key signaling pathway in cardiomyocytes.

G cluster_0 Preparation cluster_1 Screening cluster_2 Data Acquisition cluster_3 Analysis TestCompound This compound Assay In Vitro Assay / Affinity Capture TestCompound->Assay KinasePanel Kinase Panel / Cell Lysate KinasePanel->Assay Detection Signal Detection (e.g., Radioactivity, MS) Assay->Detection Analysis IC50 Determination / Protein ID Detection->Analysis HitList Hit Kinase List Analysis->HitList

A generalized workflow for kinase inhibitor profiling.

G GPCR GPCR / RTK Ras Ras GPCR->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors GeneExpression Gene Expression (Hypertrophy, Proliferation) TranscriptionFactors->GeneExpression

The MAPK/ERK signaling pathway in cardiomyocytes.

Conclusion

The potential for this compound to interact with the human kinome is a significant and unaddressed question. While its primary targets on ion channels are well-documented, the absence of kinome-wide screening data represents a critical gap in our understanding of its complete pharmacological profile. For drug development professionals and researchers, this highlights the necessity of conducting comprehensive selectivity profiling for all small molecule therapeutics, not just those designed as kinase inhibitors. The experimental protocols outlined in this guide provide a clear path forward for characterizing the kinase cross-reactivity of this compound, which will ultimately contribute to a more complete and safer therapeutic profile.

References

A Comparative Guide to Validating the Purity of Synthesized (S)-Propafenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key analytical techniques for validating the chemical and enantiomeric purity of synthesized (S)-Propafenone, a Class IC antiarrhythmic agent. The selection of a suitable analytical method is critical to ensure the safety, efficacy, and quality of the active pharmaceutical ingredient (API). This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and implementation of the most appropriate validation strategy.

Comparison of Analytical Techniques

The three primary analytical techniques for assessing the purity of this compound are Chiral High-Performance Liquid Chromatography (Chiral HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). Each method offers distinct advantages and is suited for different aspects of purity validation.

FeatureChiral HPLCqNMRLC-MS/MS
Primary Use Enantiomeric Purity & Chiral Purity AssayAbsolute Purity Assay & Structural ConfirmationImpurity Profiling & Identification
Principle Physical separation of enantiomers on a chiral stationary phase.Signal intensity is directly proportional to the number of nuclei.Separation by chromatography followed by mass-to-charge ratio detection.
Typical Limit of Detection (LOD) 0.08 - 4.74 µg/mL[1][2][3]~0.1% for impurities0.5 - 5.11 ng/mL[4][5][6]
Typical Limit of Quantification (LOQ) 0.16 - 12.04 µg/mL[1][2][3]~0.3% for impurities0.25 - 1.5 ng/mL[4][5]
Sample Throughput Lower; method development and run times can be longer.Higher; rapid sample preparation and data acquisition.Moderate to High, depending on the complexity of the analysis.
Solvent Consumption HighLowModerate
Destructive YesNoYes

Experimental Protocols

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of this compound, ensuring the absence or control of the unwanted (R)-enantiomer.

Instrumentation:

  • Agilent 1100 Series HPLC system or equivalent

  • UV-Vis Detector

Chromatographic Conditions:

  • Column: Lux® i-Amylose-3 (250 x 4.6 mm, 5 µm)[7]

  • Mobile Phase: Methanol with 0.1% Diethylamine[7]

  • Flow Rate: 1.0 mL/min[7]

  • Injection Volume: 10 µL[7]

  • Detection: UV-Vis at 254 nm[7]

  • Sample Concentration: 2 mg/mL in mobile phase[7]

Procedure:

  • Prepare a system suitability solution containing a racemic mixture of propafenone (B51707) to ensure adequate resolution between the (S) and (R) enantiomers.

  • Prepare the synthesized this compound sample at a concentration of 2 mg/mL in the mobile phase.

  • Inject the samples and analyze the chromatograms.

  • Quantify the (R)-enantiomer impurity in the this compound sample by comparing the peak area of the (R)-enantiomer to the total peak area of both enantiomers.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful primary method for determining the absolute purity of this compound without the need for a specific reference standard of the analyte.

Instrumentation:

  • 400 MHz NMR Spectrometer or higher

  • 5 mm BBO S1 broad-band room temperature probe

Experimental Parameters:

  • Internal Standard: Maleic acid or another suitable certified reference material with known purity.

  • Solvent: Deuterated chloroform (B151607) (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6).

  • Pulse Program: Single pulse, without carbon decoupling.

  • Relaxation Delay (d1): 5 x T1 of the slowest relaxing proton of interest.

  • Number of Scans: ≥ 16 (to ensure adequate signal-to-noise ratio).

Procedure:

  • Accurately weigh the this compound sample and the internal standard into an NMR tube.

  • Dissolve the sample and internal standard in a known volume of deuterated solvent.

  • Acquire the 1H NMR spectrum using quantitative parameters.

  • Integrate a well-resolved signal of this compound and a signal from the internal standard.

  • Calculate the purity of the this compound sample based on the integral values, number of protons, molecular weights, and weights of the sample and internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is an essential tool for the identification and quantification of potential process-related impurities and degradation products in the synthesized this compound.

Instrumentation:

  • UHPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

Chromatographic and MS Conditions:

  • Column: C18 column (e.g., BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Full scan for impurity identification and Multiple Reaction Monitoring (MRM) for quantification of known impurities.

Procedure:

  • Develop an LC method that separates this compound from its potential impurities.

  • Analyze the sample in full scan mode to detect any unknown impurities.

  • Use the accurate mass data from a Q-TOF or fragmentation patterns from MS/MS to elucidate the structure of detected impurities.

  • For known impurities, develop an MRM method for sensitive and specific quantification.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Initial Characterization cluster_purity_validation Purity Validation cluster_results Results & Documentation Synthesis Synthesized this compound Initial_QC Initial QC (TLC, Melting Point) Synthesis->Initial_QC Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Initial_QC->Chiral_HPLC qNMR qNMR (Absolute Purity) Initial_QC->qNMR LC_MS LC-MS (Impurity Profiling) Initial_QC->LC_MS Purity_Report Purity > 99.5%? Chiral_HPLC->Purity_Report qNMR->Purity_Report LC_MS->Purity_Report Final_Report Final Certificate of Analysis Purity_Report->Final_Report Yes Repurification Repurification Required Purity_Report->Repurification No Repurification->Synthesis

Caption: Experimental workflow for validating the purity of synthesized this compound.

decision_tree Start Start: Purity Validation Required Question1 Primary Goal? Start->Question1 Enantiomeric_Purity Determine Enantiomeric Purity Question1->Enantiomeric_Purity  Enantiomeric  Excess Absolute_Purity Determine Absolute Purity Question1->Absolute_Purity  Absolute  Content Impurity_Profile Identify/Quantify Impurities Question1->Impurity_Profile  Impurity  Profile Method1 Use Chiral HPLC Enantiomeric_Purity->Method1 Method2 Use qNMR Absolute_Purity->Method2 Method3 Use LC-MS Impurity_Profile->Method3

Caption: Decision tree for selecting the appropriate analytical method.

signaling_pathway Propafenone This compound Na_Channel Voltage-gated Sodium Channels (Cardiac Myocytes) Propafenone->Na_Channel Blocks Na_Influx Reduced Sodium Influx Na_Channel->Na_Influx Leads to Action_Potential Prolonged Action Potential Duration Na_Influx->Action_Potential Results in Arrhythmia Suppression of Arrhythmias Action_Potential->Arrhythmia Contributes to

Caption: Simplified mechanism of action of this compound.

References

A Comparative Guide to the Electrophysiological Effects of Propafenone Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Propafenone (B51707), a Class 1C antiarrhythmic agent, is widely used in the management of cardiac arrhythmias. It is administered as a racemic mixture of two enantiomers, S-propafenone and R-propafenone, which exhibit distinct electrophysiological properties. This guide provides a detailed comparison of these enantiomers, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Core Electrophysiological Properties

Propafenone's primary mechanism of action involves the blockade of cardiac sodium channels, which slows conduction velocity and prolongs the refractory period in the heart. However, its enantiomers display significant differences in their effects on other cardiac ion channels and receptors, leading to a complex overall pharmacological profile.

Key Stereoselective Differences:

  • Beta-adrenergic Blockade: S-propafenone is a significantly more potent beta-blocker than R-propafenone.[1][2][3][4] This property contributes to its antiarrhythmic effect by reducing the influence of the sympathetic nervous system on the heart.

  • Sodium Channel Blockade: Both S- and R-propafenone exhibit comparable potency in blocking fast sodium channels, which is the basis for their Class 1C antiarrhythmic activity.[1][2] This leads to a widening of the QRS complex on an electrocardiogram.[5]

  • Ryanodine (B192298) Receptor (RyR2) Inhibition: R-propafenone is a more potent inhibitor of the cardiac ryanodine receptor 2 (RyR2) channels compared to S-propafenone.[6][7] RyR2 channels are responsible for calcium release from the sarcoplasmic reticulum, and their inhibition can be beneficial in preventing certain types of arrhythmias, such as catecholaminergic polymorphic ventricular tachycardia (CPVT).[6]

  • Potassium Channel Blockade: Propafenone has been shown to block several types of potassium channels, including the transient outward current (Ito), the delayed rectifier current (Ik), and the inward rectifier current (Ik1).[8] It also blocks ATP-sensitive potassium channels (IK(ATP)).[9] While the stereoselectivity of these effects is less well-defined, some studies suggest potential differences.

  • Calcium Channel Blockade: Propafenone exhibits a weak inhibitory effect on slow calcium channels, which generally occurs at higher concentrations and is not considered a primary contributor to its antiarrhythmic efficacy.[1]

Quantitative Comparison of Electrophysiological Effects

The following tables summarize the quantitative data on the differential effects of propafenone enantiomers from various experimental studies.

Table 1: Comparative Effects on Cardiac Electrophysiological Parameters in Humans

ParameterS-Propafenone EffectR-Propafenone EffectReference
AH Interval Prolongation 82 to 107 ms (B15284909)75 to 84 ms[10]
AV Nodal Wenckebach Cycle Length Increase 58 ms37 ms[10]
AV Nodal Effective Refractory Period Increase 45 ms42 ms[10]
HV Interval Prolongation 41 to 51 ms42 to 53 ms[10]
Atrial Effective Refractory Period Increase 204 to 230 ms (significant)221 to 239 ms[10]
Ventricular Effective Refractory Period Increase 225 to 241 ms (significant)219 to 222 ms[10]

Table 2: Comparative Effects on His Bundle Conduction and Myocardial Pacing in Guinea Pig Hearts

ParameterS-Propafenone (3 x 10-6 mol/L)R-Propafenone (3 x 10-6 mol/L)Reference
His Bundle Conduction Increase +69% +/- 9%+79% +/- 27%[2]
Maximal Atrial Pacing Rate Decrease (1:1 conduction) -57% +/- 8%-54% +/- 10%[2]
Maximal Ventricular Pacing Rate Decrease (1:1 conduction) -43% +/- 6%-42% +/- 6%[2]

Table 3: Comparative Beta-Adrenoceptor Binding Affinity

ParameterS-PropafenoneR-PropafenoneReference
Eudismic Ratio (S/R) for Beta-Adrenoceptor Binding Inhibition 541[2]
Affinity for Human Lymphocyte β2-adrenoceptor (Ki) 7.2 +/- 2.9 nM571 +/- 141 nM[4]

Experimental Protocols

Human Electrophysiology Study
  • Objective: To determine the stereoselective electrophysiological effects of intravenously administered (S)- and (R)-propafenone hydrochloride in patients with supraventricular tachycardia.[10]

  • Methodology: Twelve patients with supraventricular tachycardia underwent electrophysiological measurements before and during drug therapy. (S)- and (R)-propafenone were administered intravenously. Electrophysiological parameters including AH interval, AV nodal Wenckebach cycle length, AV nodal effective refractory period, HV interval, atrial effective refractory period, and ventricular effective refractory period were measured.[10]

Langendorff-Perfused Guinea Pig Heart Study
  • Objective: To compare the effects of (R)- and (S)-propafenone on cardiac conduction and refractoriness.[2]

  • Methodology: Spontaneously beating guinea pig hearts were perfused using the Langendorff technique. His bundle electrograms were recorded to measure atrioventricular conduction. The maximal rate of pacing with 1:1 atrioventricular and intraventricular conduction was determined for both the atrial and ventricular myocardium. Both (R)- and this compound were administered at a concentration of 3 x 10-6 mol/L.[2]

Beta-Adrenoceptor Binding Assay
  • Objective: To determine the stereoselective binding affinity of propafenone enantiomers to beta-adrenoceptors.[2][4]

  • Methodology:

    • Study 1: A sarcolemma-enriched cardiac membrane preparation was used for beta-adrenoceptor-binding inhibition experiments with (S)-(125I)iodocyanopindolol.[2]

    • Study 2: Human lymphocyte β2-adrenoceptors were used to determine the affinity of the enantiomers, with the inhibition constant (Ki) being calculated.[4]

Visualizing the Mechanisms of Action

The following diagrams illustrate the key signaling pathways affected by the propafenone enantiomers and a typical experimental workflow for assessing their electrophysiological effects.

Propafenone_Signaling_Pathway cluster_membrane Cardiomyocyte Membrane Na_Channel Fast Na+ Channel Decreased Conduction\n(QRS Widening) Decreased Conduction (QRS Widening) Na_Channel->Decreased Conduction\n(QRS Widening) Beta_Receptor β-Adrenergic Receptor Decreased Sympathetic Tone Decreased Sympathetic Tone Beta_Receptor->Decreased Sympathetic Tone RyR2 RyR2 Channel (SR Membrane) Decreased Ca2+ Release Decreased Ca2+ Release RyR2->Decreased Ca2+ Release S_Propafenone S-Propafenone S_Propafenone->Na_Channel Inhibits (Similar Potency) S_Propafenone->Beta_Receptor Potent Inhibitor S_Propafenone->RyR2 Weak Inhibitor R_Propafenone R-Propafenone R_Propafenone->Na_Channel Inhibits (Similar Potency) R_Propafenone->Beta_Receptor Weak Inhibitor R_Propafenone->RyR2 Potent Inhibitor

Caption: Differential effects of S- and R-propafenone on key cardiac ion channels and receptors.

Electrophysiology_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Model Animal Model (e.g., Guinea Pig) Heart_Isolation Heart Isolation & Perfusion (Langendorff Setup) Animal_Model->Heart_Isolation Baseline_Recording Baseline Electrophysiological Recording Heart_Isolation->Baseline_Recording Drug_Administration Administer S- or R-Propafenone Baseline_Recording->Drug_Administration Post_Drug_Recording Post-Drug Electrophysiological Recording Drug_Administration->Post_Drug_Recording Data_Analysis Compare Pre- and Post-Drug Parameters Post_Drug_Recording->Data_Analysis Statistical_Analysis Statistical Analysis Data_Analysis->Statistical_Analysis

Caption: A generalized workflow for ex vivo electrophysiological studies of propafenone enantiomers.

References

A Comparative Analysis of (S)-Propafenone Dose-Response Dynamics in Cardiac Ion Channel Modulation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of (S)-Propafenone with other prominent antiarrhythmic agents, focusing on their dose-response relationships in modulating key cardiac ion channels. The information herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's pharmacological profile.

Comparative Dose-Response Data

The following table summarizes the half-maximal inhibitory concentration (IC50) or inhibitory constant (Ki) values for this compound and selected alternative antiarrhythmic drugs against their primary molecular targets. These values are critical for comparing the potency of these agents.

DrugTargetPotency (IC50/Ki)Drug Class
This compound β1-adrenergic receptorKi: 32 nM[1]Class Ic, Class II
β2-adrenergic receptorKi: 77 nM[1]
Cardiac Sodium Channel (Nav1.5)Potency similar to (R)-enantiomer; significant channel modulation at 10 µM[2]
Flecainide (B1672765) Cardiac Sodium Channel (hNav1.5)IC50: 7.4 µM - 10.7 µM[3][4][5]Class Ic
Amiodarone (B1667116) Cardiac Sodium ChannelIC50: 1.8 µM - 3.6 µM[6][7][8][9]Class III (with I, II, IV)
Sotalol (B1662669) β1-adrenergic receptorKi: ~794 nM[10]Class II, Class III
β2-adrenergic receptorKi: ~126 nM[10]

Note: IC50 and Ki values can vary based on experimental conditions. The data presented are for comparative purposes.

Mechanism of Action and Stereoselectivity of Propafenone

Propafenone is a Class Ic antiarrhythmic agent that functions primarily by blocking the fast inward sodium current in cardiac muscle cells, thereby reducing the excitability of these cells.[11][12] Propafenone is administered as a racemic mixture of its (S) and (R) enantiomers. While both enantiomers exhibit equivalent potency in blocking sodium channels, the (S)-enantiomer is a significantly more potent β-adrenergic blocker.[13] This dual mechanism of action, combining Class Ic and Class II properties, is a distinguishing feature of propafenone.[14]

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

cluster_membrane Cardiomyocyte Membrane beta_receptor β-Adrenergic Receptor intracellular Intracellular na_channel Voltage-gated Sodium Channel (Nav1.5) s_propafenone This compound s_propafenone->beta_receptor Blocks (Class II effect) s_propafenone->na_channel Blocks (Class Ic effect) extracellular Extracellular

Mechanism of action for this compound.

start Start: Prepare Cell Culture (e.g., HEK293 expressing Nav1.5) patch Whole-Cell Patch Clamp Electrophysiology Setup start->patch baseline Record Baseline Ion Channel Current patch->baseline application Apply Increasing Concentrations of Test Compound (e.g., S-Propafenone) baseline->application recording Record Ion Channel Current at Each Concentration application->recording recording->application Iterate for each concentration washout Washout Compound and Record Recovery recording->washout analysis Data Analysis: - Measure Peak Current Inhibition - Plot Concentration vs. Response washout->analysis ic50 Calculate IC50 Value analysis->ic50 end End: Determine Dose-Response Curve ic50->end

Experimental workflow for dose-response analysis.

Experimental Protocols

The determination of dose-response curves and IC50 values for antiarrhythmic drugs is typically performed using in vitro electrophysiological techniques. The whole-cell patch-clamp method is a gold standard for this purpose.[15]

Objective: To determine the concentration-dependent inhibitory effect of a test compound (e.g., this compound) on a specific cardiac ion channel (e.g., Nav1.5).

Materials:

  • A stable cell line expressing the human cardiac sodium channel (hNav1.5), such as HEK293 cells.[16]

  • Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling micropipettes.

  • Extracellular and intracellular recording solutions with appropriate ionic compositions.

  • Test compound stock solution and a perfusion system for drug application.

Methodology:

  • Cell Preparation: Cultured cells expressing the ion channel of interest are dissociated and plated onto glass coverslips for recording.

  • Pipette Fabrication: Glass micropipettes are pulled and fire-polished to have a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Gigaohm Seal Formation: A micropipette is brought into contact with a cell membrane, and gentle suction is applied to form a high-resistance (gigaohm) seal.

  • Whole-Cell Configuration: The membrane patch within the pipette tip is ruptured by applying a brief pulse of suction, allowing electrical access to the entire cell.

  • Baseline Recording: The cell is voltage-clamped at a holding potential (e.g., -120 mV for Nav1.5) to keep the channels in a closed state. A voltage protocol, such as a step depolarization (e.g., to -10 mV), is applied to elicit an ionic current, which is recorded as the baseline.[16][17]

  • Compound Application: The test compound is applied to the cell via a perfusion system, starting with the lowest concentration. The cell is exposed to each concentration until a steady-state effect is observed (typically 2-5 minutes).[17]

  • Dose-Response Data Collection: The voltage protocol is applied at each compound concentration, and the resulting current is recorded. This is repeated for a range of concentrations to generate a dose-response curve.

  • Data Analysis: The peak current amplitude at each concentration is measured and normalized to the baseline current. The normalized data are then plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

This standardized protocol allows for the reproducible and accurate determination of the potency of antiarrhythmic compounds on their molecular targets, providing essential data for comparative analysis.[18][19][20]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Propafenone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(S)-Propafenone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.